Product packaging for 4-(Dimethylamino)-2-hydroxybenzaldehyde(Cat. No.:CAS No. 41602-56-6)

4-(Dimethylamino)-2-hydroxybenzaldehyde

Katalognummer: B180962
CAS-Nummer: 41602-56-6
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: KURCTZNCAHYQOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-(Dimethylamino)-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a fundamental precursor in organic and medicinal chemistry research. Its molecular structure, featuring both electron-donating dimethylamino and hydroxy groups ortho to the formyl group, makes it an ideal ligand for constructing Schiff base complexes. Schiff bases and their metal complexes derived from this compound are extensively scrutinized for their broad spectrum of biological activities, which include potent anti-fungal, anti-cancer, antibacterial, and anti-oxidant properties . Researchers value this compound for its role in developing new coordination compounds with transition metals like Cu, Ni, Co, and Zn. These complexes often exhibit enhanced bioactivity compared to the free ligands and are investigated as potential agents against life-threatening diseases, with some acting as powerful materials against anticancer cells . Furthermore, the 4-(Dimethylamino)benzaldehyde scaffold is recognized in biochemical research for its interaction with aldehyde dehydrogenases (ALDHs). ALDHs are overexpressed in various tumor types and are considered a potential therapeutic target, making related aldehydes a point of interest for investigating cancer cell proliferation and survival . This compound is exclusively for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B180962 4-(Dimethylamino)-2-hydroxybenzaldehyde CAS No. 41602-56-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(dimethylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURCTZNCAHYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431126
Record name 4-(dimethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41602-56-6
Record name 4-(dimethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 4-(Dimethylamino)-2-hydroxybenzaldehyde. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.

Core Chemical Properties

This compound, also known as 4-(Dimethylamino)salicylaldehyde, is an aromatic organic compound characterized by the presence of a benzaldehyde core substituted with a dimethylamino group at the 4-position and a hydroxyl group at the 2-position.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1]
Appearance Off-white to yellow solid[2]
Melting Point 78 °C[3]
Boiling Point (Predicted) 301.1 ± 27.0 °C[3]
Density (Predicted) 1.201 ± 0.06 g/cm³[3]
pKa (Predicted) 8.27 ± 0.10[3]
Purity Typically ≥98%[2]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueKey Features and ObservationsReference(s)
¹H NMR Spectra available. Expected signals would include aromatic protons, a singlet for the aldehyde proton, a singlet for the hydroxyl proton, and a singlet for the dimethylamino protons. The exact chemical shifts are dependent on the solvent used.[1]
¹³C NMR Spectra available. Expected signals would include those for the aromatic carbons, the carbonyl carbon of the aldehyde, and the carbons of the dimethylamino group.[5][6]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available. Characteristic peaks would include a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic ring and methyl groups, a C=O stretch from the aldehyde, and C-N stretching from the dimethylamino group.[1]
Mass Spectrometry (GC-MS) Spectra available. The top m/z peaks are observed at 164, 165, and 136, corresponding to the molecular ion and characteristic fragments.[1]
UV-Vis Spectroscopy An absorbance peak at 240 nm has been reported for the related compound 4-(dimethylamino)benzaldehyde.[7]

Synthesis and Purification

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar substituted benzaldehydes. One common approach is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring.

General Experimental Protocol:

  • Vilsmeier Reagent Formation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the Vilsmeier reagent.

  • Formylation: Dissolve 3-(dimethylamino)phenol in a suitable solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at low temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Carefully pour the reaction mixture into a beaker of crushed ice and water to hydrolyze the intermediate.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

SynthesisWorkflow cluster_reagents Starting Materials 3_Dimethylaminophenol 3-(Dimethylamino)phenol Formylation Formylation Reaction 3_Dimethylaminophenol->Formylation Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl3) Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Neutralization_Extraction Neutralization & Extraction Hydrolysis->Neutralization_Extraction Purification Purification (Recrystallization) Neutralization_Extraction->Purification Final_Product 4-(Dimethylamino)-2- hydroxybenzaldehyde Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Purification Protocol

Recrystallization is a common and effective method for purifying the crude product.

General Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective for compounds of this nature.[8]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Biological Activity and Potential Applications

While the biological activity of this compound is not extensively documented, related compounds have shown interesting pharmacological properties, suggesting potential avenues for research and drug development.

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of 4-(dialkylamino)benzaldehyde have been identified as inhibitors of aldehyde dehydrogenases (ALDHs).[9] ALDHs are a superfamily of enzymes involved in the detoxification of aldehydes and are overexpressed in various cancer types, contributing to drug resistance.[10] The inhibition of ALDH is a promising strategy in cancer therapy. 4-(Dimethylamino)benzaldehyde has been shown to have a low binding affinity for ALDH1.[9] The hydroxyl group at the 2-position in this compound may influence its binding affinity and selectivity for different ALDH isoforms, warranting further investigation.

ALDH_Inhibition Compound 4-(Dimethylamino)-2- hydroxybenzaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Compound->ALDH Inhibits Cellular_Processes Cellular Aldehyde Detoxification ALDH->Cellular_Processes Catalyzes Cancer_Resistance Cancer Cell Drug Resistance Cellular_Processes->Cancer_Resistance Contributes to

Caption: Potential mechanism of action via ALDH inhibition.

Antimicrobial Activity

Schiff bases derived from 4-(dimethylamino)benzaldehyde have demonstrated antibacterial activity.[11] This suggests that this compound itself, or its derivatives, could serve as a scaffold for the development of new antimicrobial agents. The presence of the hydroxyl and dimethylamino groups can be synthetically modified to explore structure-activity relationships. Studies on similar hydroxybenzaldehydes have also shown antimicrobial effects against various pathogens.[12]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzaldehyde (CAS: 41602-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)-2-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay between the electron-donating dimethylamino group, the ortho-hydroxyl group, and the reactive aldehyde functionality, make it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its known and potential biological activities. Particular attention is given to its role as a precursor to Schiff bases and other derivatives that have demonstrated notable biological activities, including antimicrobial and anticancer properties. This document aims to be a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is an off-white to yellow solid at room temperature. Its chemical structure and key identifiers are summarized below.

PropertyValueReference
CAS Number 41602-56-6[1]
IUPAC Name This compound[2]
Synonyms 4-(Dimethylamino)salicylaldehyde, p-(Dimethylamino)salicylaldehyde, 4-N,N-Dimethylaminosalicylaldehyde[1]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Appearance Off-white to yellow solid[1]
Melting Point 78 °C[1]
Boiling Point (Predicted) 301.1 ± 27.0 °C[1]
Density (Predicted) 1.201 ± 0.06 g/cm³[1]
pKa (Predicted) 8.27 ± 0.10[1]
InChI Key KURCTZNCAHYQOV-UHFFFAOYSA-N[2]
SMILES CN(C)C1=CC(=C(C=C1)C=O)O[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

¹H NMR Spectroscopy (Predicted)
Functional GroupPredicted Chemical Shift (ppm) RangeMultiplicity
-N(CH₃)₂~3.0Singlet
Aromatic-H6.0 - 7.5Multiplets
-CHO9.5 - 10.0Singlet
-OH11.0 - 12.0Singlet (broad)
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (phenol)3200-3600Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aldehyde)2700-2850Medium, two bands
C=O Stretch (aldehyde)1650-1680Strong
C=C Stretch (aromatic)1550-1600Medium-Strong
C-N Stretch1200-1350Medium
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M]⁺165
[M-H]⁺164
[M-CHO]⁺136

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4-(dimethylamino)-o-hydroxybenzaldehydes.[1]

Materials:

  • 3-Hydroxy-N,N-dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Methylsulfonyl chloride

  • Water

Procedure:

  • To a reaction vessel, add 13.8 g (0.1 mol) of 3-hydroxy-N,N-dimethylaniline and 16.0 g (0.22 mol) of N,N-dimethylformamide.

  • Slowly add methylsulfonyl chloride (0.125 mol) dropwise to the mixture at a temperature of 20-40 °C. The rate of addition should be controlled to ensure the reaction temperature does not exceed 40 °C.

  • After the addition is complete, stir the reaction mixture at 50-100 °C for 1 hour.

  • Cool the reaction solution to 30 °C.

  • Hydrolyze the reaction mixture by adding an appropriate amount of water.

  • Filter the resulting precipitate and wash it with a small amount of water.

  • Dry the solid product to obtain this compound.

This procedure reportedly yields approximately 15.0 g of the product with a purity of 95.5%.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Hydroxy-N,N-dimethylaniline N,N-Dimethylformamide Methylsulfonyl chloride Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Mixing and Dropwise Addition Heating Heating (50-100 °C, 1 hr) Reaction_Mixture->Heating Hydrolysis Hydrolysis (Water) Heating->Hydrolysis Filtration Filtration and Washing Hydrolysis->Filtration Product This compound Filtration->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, its structural motifs and the activities of its derivatives suggest several areas of potential interest for drug development.

Precursor for Biologically Active Schiff Bases

This compound is a key starting material for the synthesis of Schiff bases, which are compounds containing a C=N double bond. These derivatives have been shown to exhibit a wide range of biological activities:

  • Antimicrobial Activity: Schiff bases derived from this aldehyde have demonstrated activity against various bacterial and fungal strains. The imine group is often crucial for their biological action, and the presence of the dimethylamino and hydroxyl groups can modulate this activity.

  • Anticancer Activity: Metal complexes of Schiff bases derived from related salicylaldehydes have shown the ability to interact with DNA, suggesting potential applications as anticancer agents.[4] The planar nature of the aromatic rings and the ability to chelate metal ions are key features in this context.

Potential as an Aldehyde Dehydrogenase (ALDH) Modulator

Research on the closely related compound, 4-(diethylamino)benzaldehyde (DEAB), has shown that it acts as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms.[5] ALDHs are a family of enzymes that are overexpressed in various cancers and are implicated in drug resistance. While 4-(dimethylamino)benzaldehyde itself has shown low binding affinity to ALDH1, its scaffold represents a starting point for the design of more potent and selective ALDH inhibitors.[5]

Use as a Fluorescent Probe

The structural analogue 4-(diethylamino)salicylaldehyde is known for its fluorescent properties and is used in the development of fluorescent sensors.[6] The electronic properties of this compound, with its electron-donating amino group and electron-withdrawing aldehyde group, suggest that it may also possess interesting photophysical properties, making it a candidate for the development of novel fluorescent probes for biological imaging or sensing applications.

Logical Relationship of Applications

Applications Core 4-(Dimethylamino)-2- hydroxybenzaldehyde Schiff_Base Schiff Base Synthesis Core->Schiff_Base ALDH_Modulator ALDH Modulator Scaffold Core->ALDH_Modulator Fluorescent_Probe Fluorescent Probe Development Core->Fluorescent_Probe Antimicrobial Antimicrobial Agents Schiff_Base->Antimicrobial Anticancer Anticancer Agents Schiff_Base->Anticancer Drug_Resistance Targeting Drug Resistance ALDH_Modulator->Drug_Resistance Bioimaging Biological Imaging Fluorescent_Probe->Bioimaging

Caption: Potential applications derived from the core structure.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While the biological activity of the core molecule itself is an area that warrants further investigation, its utility as a precursor for a diverse range of biologically active derivatives, particularly Schiff bases, is well-established. This guide provides a solid foundation of its chemical properties, a reliable synthesis protocol, and an overview of its potential applications, serving as a useful resource for researchers aiming to exploit the unique characteristics of this compound in their research and development efforts. Further exploration of its direct biological effects and the development of novel derivatives are promising avenues for future research.

References

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)salicylaldehyde, a key intermediate in the development of various chemical entities. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

4-(Dimethylamino)salicylaldehyde, also known as 4-(Dimethylamino)-2-hydroxybenzaldehyde, is an aromatic aldehyde with a chemical formula of C9H11NO2. Its structure, featuring a dimethylamino group, a hydroxyl group, and an aldehyde moiety on a benzene ring, makes it a versatile precursor in organic synthesis. The electron-donating nature of the dimethylamino and hydroxyl groups activates the aromatic ring, facilitating various chemical transformations. This compound serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and other functional organic molecules.

Synthetic Pathway

The primary route for the synthesis of 4-(Dimethylamino)salicylaldehyde involves the formylation of 3-hydroxy-N,N-dimethylaniline. This reaction introduces an aldehyde group onto the aromatic ring, ortho to the hydroxyl group. A notable method for this transformation utilizes N,N-dimethylformamide (DMF) as the formylating agent in the presence of methylsulfonyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3_hydroxy_NN_dimethylaniline 3-Hydroxy-N,N-dimethylaniline product 4-(Dimethylamino)salicylaldehyde 3_hydroxy_NN_dimethylaniline->product Formylation DMF N,N-Dimethylformamide DMF->product MeSO2Cl Methylsulfonyl Chloride MeSO2Cl->product

Caption: Synthesis of 4-(Dimethylamino)salicylaldehyde.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4-(Dimethylamino)salicylaldehyde based on established methods[1].

Materials:

  • 3-Hydroxy-N,N-dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Methylsulfonyl chloride

  • Water

Procedure:

  • A mixture of 13.8 g (0.1 mol) of 3-hydroxy-N,N-dimethylaniline and 16.0 g (0.22 mol) of N,N-dimethylformamide is prepared in a suitable reaction vessel.

  • The mixture is stirred, and methylsulfonyl chloride (0.125 mol) is slowly added dropwise at a temperature maintained between 20-40 °C. The rate of addition should be controlled to prevent the temperature from exceeding 40 °C.

  • After the addition is complete, the reaction mixture is stirred at a temperature between 50 and 100 °C for 1.0 hour.

  • Upon completion, the reaction solution is cooled to 30 °C.

  • The reaction is quenched by the addition of an appropriate amount of water for hydrolysis.

  • The resulting precipitate is collected by filtration and washed with a small amount of water.

  • The solid product, 4-(Dimethylamino)salicylaldehyde, is then dried. This procedure yields approximately 15.0 g (90.9% yield) of the product with a purity of 95.5%.[1]

Characterization Data

This section summarizes the key physical and chemical properties of 4-(Dimethylamino)salicylaldehyde.

PropertyValueReference
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance Off-white to yellow solid[1]
Melting Point 78 °C[1]
CAS Number 41602-56-6

Spectroscopic Data:

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of 4-(Dimethylamino)salicylaldehyde.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Reactants 3-Hydroxy-N,N-dimethylaniline + N,N-Dimethylformamide + Methylsulfonyl Chloride Reaction Formylation Reaction Reactants->Reaction Workup Hydrolysis, Filtration, Washing, and Drying Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization (optional) Crude_Product->Purification Pure_Product Pure 4-(Dimethylamino)salicylaldehyde Purification->Pure_Product Characterization Melting Point Spectroscopy (NMR, IR, MS) Pure_Product->Characterization

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

This technical guide has outlined a robust and high-yielding synthetic pathway for 4-(Dimethylamino)salicylaldehyde. The provided experimental protocol offers a clear and detailed methodology for its preparation. While a comprehensive set of experimental spectroscopic data for the title compound is not currently available in the literature, the physical properties have been summarized. This document serves as a valuable resource for scientists and researchers engaged in the synthesis and utilization of this important chemical intermediate.

References

Spectral Data Analysis of 4-(Dimethylamino)-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 4-(Dimethylamino)-2-hydroxybenzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectral characteristics based on available data for the compound and its structural analogs, details the experimental protocols for acquiring such data, and explores a potential biological signaling pathway influenced by similar molecular scaffolds.

Spectroscopic Data Summary

FT-IR Spectral Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The data below is a combination of characteristic vibrational frequencies for aldehydes, phenols, and substituted aromatic compounds.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~3400-3200O-H Stretch (H-bonded)Phenolic HydroxylBroad
~3100-3000C-H StretchAromaticMedium
~2900-2800C-H StretchAldehyde (Fermi resonance)Weak
~1680-1660C=O StretchAldehydeStrong
~1600-1450C=C StretchAromatic RingMedium
~1360C-N StretchAromatic AmineMedium
~1200-1000C-O StretchPhenolStrong
UV-Vis Spectral Data

The ultraviolet-visible spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzaldehyde. The presence of the hydroxyl and dimethylamino groups as auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde.

Solventλmax (nm)Molar Absorptivity (ε)Transition
Methanol~356-374Not Reportedπ → π
EthanolNot ReportedNot Reportedπ → π

Note: The provided λmax is based on data for a closely related derivative, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone[1]. The exact absorption maximum will be solvent-dependent.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in CDCl₃ are outlined below, based on data for analogous compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7s1HAldehyde (-CHO)
~7.7d1HAromatic H
~6.7d1HAromatic H
~6.6dd1HAromatic H
~3.1s6HDimethyl (-N(CH₃)₂)
~11.0 (variable)s (broad)1HPhenolic (-OH)

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The presence of the 2-hydroxy group will influence the precise chemical shifts and coupling constants of the aromatic protons.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are presented below.

Chemical Shift (δ, ppm)Assignment
~190Carbonyl C (C=O)
~154Aromatic C-N
~160Aromatic C-OH
~132Aromatic C-H
~125Aromatic C (quaternary)
~111Aromatic C-H
~105Aromatic C-H
~40Methyl C (-N(CH₃)₂)

Note: Data is inferred from 4-(dimethylamino)benzaldehyde[2]. The 2-hydroxy substituent will affect the chemical shifts of the aromatic carbons.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

  • A small amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

  • The sample is placed in the spectrometer's sample holder.

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol).

  • A series of dilutions are made to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

  • The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

  • The sample solution is placed in a quartz cuvette.

  • The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition (¹H NMR):

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-dimensional proton spectrum is acquired. Key parameters include pulse width, acquisition time, and number of scans.

Data Acquisition (¹³C NMR):

  • A proton-decoupled ¹³C NMR spectrum is acquired. This provides a spectrum with single lines for each unique carbon atom.

  • Longer acquisition times or a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Biological Activity and Signaling Pathway Visualization

Derivatives of hydroxybenzaldehyde have been shown to possess various biological activities. Notably, compounds such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been reported to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis[3][4]. The following section provides a visualization of this pathway and the potential point of interaction for small molecule activators.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. Its aberrant activation has been implicated in the development of several types of cancer[5]. The pathway is initiated by the binding of the Shh ligand to its receptor, Patched (PTCH1), which relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of target genes. Small molecules can modulate this pathway at various points, with some acting as agonists by directly binding to and activating SMO[6][7].

shh_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation TargetGenes Target Genes (e.g., GLI1, PTCH1) GLI_active->TargetGenes Promotes Transcription Shh Shh Ligand Shh->PTCH1 Binds to SmallMolecule Small Molecule Activator (e.g., Hydroxybenzaldehyde derivative) SmallMolecule->SMO Directly Activates

Caption: Simplified Sonic Hedgehog signaling pathway and potential activation by a small molecule.

Experimental Workflow for Spectral Analysis

The logical workflow for the comprehensive spectral analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation and structure elucidation.

spectral_analysis_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-(Dimethylamino)-2- hydroxybenzaldehyde Dissolution Dissolution in appropriate solvent Sample->Dissolution SolidPrep Preparation of KBr pellet or ATR Sample->SolidPrep UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy SolidPrep->FTIR IR_Analysis Functional Group Identification FTIR->IR_Analysis UV_Analysis Electronic Transition Analysis (λmax) UVVis->UV_Analysis NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR->NMR_Analysis Structure Structural Elucidation IR_Analysis->Structure UV_Analysis->Structure NMR_Analysis->Structure

Caption: General workflow for the spectral analysis of an organic compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Dimethylamino)-2-hydroxybenzaldehyde, a key organic intermediate in the synthesis of various dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for spectral interpretation.

Molecular Structure and Proton Environments

This compound (also known as 4-(Dimethylamino)salicylaldehyde) possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure contains an aldehyde proton (-CHO), a phenolic hydroxyl proton (-OH), three aromatic protons on a substituted benzene ring, and two equivalent methyl groups of the dimethylamino moiety. The ortho-hydroxyl group and the para-dimethylamino group significantly influence the electronic environment of the aromatic protons, leading to a well-resolved spectrum.

1H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. The data is compiled based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~11.5Singlet (broad)-1H
-CHO~9.5Singlet-1H
H-6 (ortho to -CHO)~7.3Doublet~8.51H
H-5 (ortho to -N(CH3)2)~6.2Doublet of doublets~8.5, ~2.31H
H-3 (meta to -CHO and -N(CH3)2)~6.1Doublet~2.31H
-N(CH3)2~3.1Singlet-6H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add a small drop of TMS to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

  • Transfer the solution into a 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: A 30° or 45° pulse is typically used for quantitative 1H spectra.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of all protons.

    • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure that all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Elucidation A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Fourier Transform C->D E Phasing and Referencing D->E F Integration and Peak Picking E->F G Analyze Chemical Shifts (δ) F->G H Analyze Integration Values G->H I Analyze Splitting Patterns (Multiplicity) H->I J Measure Coupling Constants (J) I->J K Assign Protons to Peaks J->K L Confirm Molecular Structure K->L

Caption: Logical workflow for 1H NMR analysis.

Physical and chemical properties of C9H11NO2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of C9H11NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C9H11NO2 represents a variety of isomers with significant roles in biochemistry and pharmacology. This technical guide provides an in-depth analysis of the core physical and chemical properties of three prominent isomers: Phenylalanine, Benzocaine, and Hippuric Acid. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related scientific fields. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and visualizes relevant biological pathways.

Core Isomers of C9H11NO2

The three isomers covered in this guide are:

  • Phenylalanine: An essential α-amino acid that is a fundamental building block of proteins and a precursor to several important biomolecules.

  • Benzocaine: A local anesthetic commonly used in topical preparations.

  • Hippuric Acid: A metabolite found in urine, resulting from the conjugation of benzoic acid and glycine.

Physical and Chemical Properties

The physical and chemical properties of these isomers are distinct and dictate their biological and pharmacological activities. A summary of these properties is presented below.

Data Presentation: Physical and Chemical Properties
PropertyPhenylalanine (L-isomer)BenzocaineHippuric Acid
Molecular Weight ( g/mol ) 165.19165.19179.17
Melting Point (°C) 271-273 (decomposes)88-92187-191
Boiling Point (°C) Sublimes in vacuo~310240 (decomposes)
Water Solubility 14.11 g/L at 25 °CSparingly soluble3.75 mg/mL
pKa1 (Carboxyl Group) 2.58-~3.6
pKa2 (Ammonium Group) 9.24~2.5 (Amine)-
Appearance White crystalline powderWhite crystalline powderRhombic prisms
IUPAC Name (2S)-2-amino-3-phenylpropanoic acidEthyl 4-aminobenzoate2-benzamidoacetic acid
CAS Number 63-91-294-09-7495-69-2
Chemical Reactivity

Phenylalanine: As an amino acid, phenylalanine undergoes reactions typical of both amines and carboxylic acids, such as peptide bond formation. The aromatic ring can undergo electrophilic substitution reactions. A key biological reaction is the hydroxylation of phenylalanine to tyrosine by the enzyme phenylalanine hydroxylase.[1][2][3]

Benzocaine: The primary amine group of benzocaine can be diazotized and coupled to form azo dyes. The ester linkage is susceptible to hydrolysis, especially under basic conditions, to yield p-aminobenzoic acid and ethanol.[4][5] It can also undergo N-acetylation and N-hydroxylation.[6][7]

Hippuric Acid: The amide bond in hippuric acid can be hydrolyzed by hot caustic alkalis to yield benzoic acid and glycine.[8] Reaction with nitrous acid results in the formation of benzoyl glycolic acid.[8]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are outlined below.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid substance melts.

Materials:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil, silicone oil)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or other heat source

  • Sample of the organic compound (finely powdered)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm. The tube should be tapped gently to ensure tight packing.

  • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and attached capillary tube are immersed in the oil within the Thiele tube. The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

  • Observation: The temperature is raised slowly (approximately 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[9][10][11]

Boiling Point Determination (Micro-boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil bath or an aluminum block)

  • Liquid sample

Procedure:

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in the fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus.

  • Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will expand and escape as a stream of bubbles.

  • Data Recording: Heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[12][13][14][15]

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Materials:

  • Test tubes

  • Sample of the compound

  • Various solvents (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH)

  • Vortex mixer or stirring rod

Procedure:

  • Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the substance is considered soluble. If not, it is classified as partially soluble or insoluble.

  • Systematic Testing: This process is repeated with a range of solvents to build a solubility profile for the compound. For amino acids like phenylalanine, solubility in acidic and basic solutions is particularly relevant due to their amphoteric nature.[16][17]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

  • pH meter with an electrode (calibrated)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture)

Procedure:

  • Sample Preparation: A known concentration of the sample is prepared in a beaker.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette containing the titrant is positioned above the beaker.

  • Titration: The titrant is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For a compound like phenylalanine with two ionizable groups, two pKa values will be determined.[18][19] For sparingly soluble compounds, methods like HPLC-based pKa determination can be employed.[20][21]

Signaling and Metabolic Pathways

The biological activity of these isomers is intrinsically linked to their involvement in specific metabolic and signaling pathways.

Phenylalanine Metabolic Pathway

Phenylalanine is an essential amino acid that is primarily metabolized in the liver. The initial and most critical step is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. This reaction requires the cofactor tetrahydrobiopterin (BH4). Tyrosine then serves as a precursor for the synthesis of several vital molecules, including catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. A deficiency in phenylalanine hydroxylase leads to the genetic disorder phenylketonuria (PKU).[22][23][24][25][26][27]

Phenylalanine_Metabolism cluster_catecholamine Catecholamine Synthesis Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) (Requires BH4) Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination L_DOPA L-DOPA Tyr->L_DOPA Tyr->Protein Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic fate of Phenylalanine.

Benzocaine Mechanism of Action

Benzocaine functions as a local anesthetic by blocking nerve impulses. Its mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal membrane. Benzocaine, being lipid-soluble, can diffuse across the cell membrane. Once inside the neuron, it is thought to bind to the intracellular portion of the sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential, thereby blocking the sensation of pain.[6][28][29][30]

Benzocaine_Mechanism Benzocaine Mechanism of Action cluster_membrane Neuronal Membrane cluster_in Intracellular cluster_out Extracellular Na_Channel Voltage-gated Sodium Channel Pain_Signal Pain Signal (Nerve Impulse) Na_Channel->Pain_Signal Leads to No_Pain_Signal No Pain Signal (Anesthesia) Na_Channel->No_Pain_Signal Blocked Influx Benzocaine_in Benzocaine Benzocaine_in->Na_Channel Blocks Benzocaine_out Benzocaine Benzocaine_out->Benzocaine_in Diffusion Na_ion_out Na+ Na_ion_out->Na_Channel Influx (Depolarization)

Caption: Benzocaine's blockage of sodium channels.

Hippuric Acid Formation Pathway

Hippuric acid is a detoxification product formed primarily in the liver and kidneys. The pathway involves the conjugation of benzoic acid with the amino acid glycine. Benzoic acid can be derived from dietary sources or from the metabolism of other aromatic compounds like toluene. The benzoic acid is first activated to benzoyl-CoA, which then reacts with glycine in a reaction catalyzed by glycine N-acyltransferase to form hippuric acid. This water-soluble conjugate is then readily excreted in the urine.[8][31]

Hippuric_Acid_Formation Benzoic_Acid Benzoic Acid Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Hippuric_Acid Hippuric Acid Benzoyl_CoA->Hippuric_Acid Glycine Glycine Glycine->Hippuric_Acid Glycine N-acyltransferase (CoA-SH released) Excretion Urinary Excretion Hippuric_Acid->Excretion

Caption: Biosynthesis of Hippuric Acid.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, experimental determination methods, and biological pathways of three key isomers of C9H11NO2: Phenylalanine, Benzocaine, and Hippuric Acid. The structured presentation of data and methodologies aims to support the research and development efforts of scientists and professionals in the pharmaceutical and biochemical fields. The provided visualizations of the metabolic and signaling pathways offer a clear understanding of the biological context of these molecules.

References

The Luminescent Heart of a Molecule: An In-Depth Technical Guide to the Fluorescence Mechanism of 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Fluorescence Mechanism: A Tale of Two States

The fluorescence of 4-(Dialkylamino)-2-hydroxybenzaldehydes is predominantly governed by a sophisticated process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism is often in competition with another process called Twisted Intramolecular Charge Transfer (TICT) . However, for 2-hydroxy substituted aminobenzaldehydes, evidence strongly suggests that ESIPT is the dominant pathway, effectively suppressing the TICT process.

Upon photoexcitation, an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen facilitates the transfer of a proton, leading to the formation of a transient keto-tautomer. This excited keto form is responsible for the characteristic Stokes-shifted fluorescence emission. The efficiency and wavelength of this emission are highly sensitive to the molecule's immediate environment, particularly solvent polarity and hydrogen bonding capabilities.

Key Mechanistic Features:

  • Excited-State Intramolecular Proton Transfer (ESIPT): The primary fluorescence mechanism involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state. This leads to the formation of an excited keto-tautomer which then fluoresces.

  • Intramolecular Charge Transfer (ICT): Upon excitation, there is a significant charge redistribution from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group.

  • Twisted Intramolecular Charge Transfer (TICT): In some related molecules, twisting of the dimethylamino group in the excited state can lead to a highly polar, non-emissive or weakly emissive state. However, in 4-(Dialkylamino)-2-hydroxybenzaldehydes, the ESIPT process is significantly faster and more efficient, thus outcompeting the TICT pathway.

Below are diagrams illustrating these key photophysical processes.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_GS Enol Form Enol_ES Excited Enol Enol_GS->Enol_ES Absorption (hν) Enol_ES->Enol_GS Non-radiative decay Keto_ES Excited Keto-Tautomer Enol_ES->Keto_ES ESIPT Keto_ES->Enol_GS Fluorescence (hν') TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Planar_GS Planar Conformation LE_State Locally Excited (LE*) State Planar_GS->LE_State Absorption (hν) LE_State->Planar_GS Fluorescence (hν') TICT_State Twisted Intramolecular Charge Transfer (TICT*) State LE_State->TICT_State Twisting of Amino Group TICT_State->Planar_GS Non-radiative decay Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of 4-(Dimethylamino)-2-hydroxybenzaldehyde Purification Column Chromatography Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Characterized Sample Fluorescence Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Lifetime Time-Resolved Fluorescence Spectroscopy Fluorescence->Lifetime Data_Analysis_Flow Absorption_Data Absorption Spectra (λ_abs) Stokes_Shift Calculate Stokes Shift Absorption_Data->Stokes_Shift Solvent_Effects Analyze Solvent Effects Absorption_Data->Solvent_Effects Emission_Data Emission Spectra (λ_em) Emission_Data->Stokes_Shift Emission_Data->Solvent_Effects Mechanism_Analysis Elucidate Fluorescence Mechanism (ESIPT vs. TICT) Stokes_Shift->Mechanism_Analysis QY_Data Quantum Yield Data (Φ_f) QY_Data->Mechanism_Analysis QY_Data->Solvent_Effects Lifetime_Data Fluorescence Lifetime Data (τ) Lifetime_Data->Mechanism_Analysis Lifetime_Data->Solvent_Effects Mechanism_Analysis->Solvent_Effects

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-(Dimethylamino)-2-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in drug development, chemical synthesis, and analytical sciences. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound, also known as 4-dimethylaminosalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure features a benzaldehyde core with a hydroxyl group at position 2 and a dimethylamino group at position 4. This substitution pattern imparts unique chemical reactivity and photophysical properties to the molecule.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Solid
Melting Point 78-79 °C
CAS Number 41602-56-6
IUPAC Name This compound
Synonyms 4-(Dimethylamino)salicylaldehyde, 5-(Dimethylamino)-2-formylphenol

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Spectral data available, though specific peak assignments for the target molecule are not detailed in the provided search results. Data for the related compound 4-(diethylamino)-2-hydroxybenzaldehyde shows characteristic shifts for the aldehyde proton (~9.5 ppm), aromatic protons, and the ethyl groups.[2]
¹³C NMR Spectral data is available for related compounds, which can be used as a reference for peak assignments.
FT-IR Characteristic peaks are expected for the hydroxyl (O-H), dimethylamino (C-N), aldehyde (C=O), and aromatic (C=C) functional groups. For a derivative, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, characteristic peaks were observed at 1465-1545 cm⁻¹ (C-N vibrations), 3455 cm⁻¹ (N-H stretching), and 1680 cm⁻¹ (C=O stretching).[3]
Mass Spectrometry The mass spectrum (electron ionization) is available, providing information on the molecular weight and fragmentation pattern.[1]

Synthesis and Experimental Protocols

This compound can be synthesized through various organic reactions. One common method involves the reaction of 3-dimethylaminophenol with a formylating agent.

General Synthesis Protocol

A general procedure for the synthesis of this compound involves the Vilsmeier-Haack reaction or similar formylation methods on 3-dimethylaminophenol.

G 3-Dimethylaminophenol 3-Dimethylaminophenol Formylation Reaction Formylation Reaction 3-Dimethylaminophenol->Formylation Reaction POCl3, DMF This compound This compound Formylation Reaction->this compound Hydrolysis G cluster_cell Cancer Cell Dialkylaminobenzaldehyde Dialkylaminobenzaldehyde ALDH ALDH Dialkylaminobenzaldehyde->ALDH Inhibits Retinoic Acid Retinoic Acid ALDH->Retinoic Acid Oxidizes to Apoptosis Apoptosis ALDH->Apoptosis Prevents (by detoxification) Retinal Retinal Retinal->ALDH Substrate Cell Proliferation & Differentiation Cell Proliferation & Differentiation Retinoic Acid->Cell Proliferation & Differentiation Regulates

References

Molecular weight and formula of 4-(Dimethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The following guide pertains to 4-(Diethylamino)salicylaldehyde, as literature and chemical databases predominantly reference this compound under the specifications that align with the likely intended query for "4-(Dimethylamino)salicylaldehyde." The dimethyl counterpart is significantly less common in research and commercial contexts.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular characteristics, experimental protocols, and applications of 4-(Diethylamino)salicylaldehyde.

Core Compound Data

Quantitative data for 4-(Diethylamino)salicylaldehyde has been compiled and summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂[1][2][3]
Molecular Weight 193.24 g/mol [2][4]
CAS Number 17754-90-4[5][4]
Melting Point 60-62 °C[1][5][4][6]
Appearance Yellow to brown crystalline powder[1]; Beige to purple crystalline powder[5]; Pink to light brown to purple powder[7]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, ether, and dilute hydrochloric acid[1][8]. Slightly soluble in DMSO and Methanol[1].
Boiling Point (est.) 329.46°C[1][6]
Density (est.) 1.0945 g/cm³[1][6]

Experimental Protocols

Detailed methodologies for key experiments involving 4-(Diethylamino)salicylaldehyde are provided to support reproducible research.

1. Synthesis of 4-(Diethylamino)salicylaldehyde

This protocol outlines the synthesis of 4-(Diethylamino)salicylaldehyde from 3-(N,N-diethylamino)phenol.

  • Materials:

    • 3-(N,N-diethylamino)phenol

    • N,N-dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium carbonate solution

    • Ice water

    • Ethanol

  • Procedure:

    • Maintain the reaction system temperature at 5-10 °C with continuous stirring.

    • Slowly add phosphorus oxychloride (0.03 mol) dropwise to N,N-dimethylformamide (0.05 mol)[5].

    • Dissolve 3-(N,N-diethylamino)phenol (0.01 mmol) in DMF (6 mL)[5].

    • Slowly add the dissolved 3-(N,N-diethylamino)phenol to the cooled mixture at the same temperature (5-10 °C)[5].

    • Stir the reaction mixture at a constant temperature of 75 °C for 4 hours[5].

    • After the reaction is complete, cool the mixture to room temperature[5].

    • Slowly pour the mixture into 60 mL of ice water[5].

    • Neutralize the reaction mixture with a sodium carbonate solution, which will result in the precipitation of a brown solid[5].

    • Collect the solid product by filtration, wash it with cold water, and then dry it[5].

    • Recrystallize the crude product from ethanol to obtain pure 4-(diethylamino)salicylaldehyde[5]. The reported yield is 80%[5].

2. Conjugation Reaction for Imine Compound Synthesis

This protocol describes the use of 4-(Diethylamino)salicylaldehyde in a conjugation reaction to form an imine compound.

  • Materials:

    • 4-(Diethylamino)salicylaldehyde

    • Furan hydrazine derivative

    • Ethanol

  • Procedure:

    • Add 4-(Diethylamino)salicylaldehyde (1.00 mmol, 1.00 equiv.) and a furan hydrazine derivative (1.05 mmol, 1.05 equiv.) to a dry reactor[8].

    • Stir the resulting mixture at 120 °C for 30 minutes without a catalyst or solvent[8].

    • After the reaction, cool the mixture to room temperature[8].

    • Directly recrystallize the product in ethanol to obtain the final imine compound[8].

Visualized Workflows and Pathways

Synthesis Workflow for 4-(Diethylamino)salicylaldehyde

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Reactant1 3-(N,N-diethylamino)phenol Step1 Mix Reactants at 5-10°C Reactant1->Step1 Reactant2 POCl3 + DMF Reactant2->Step1 Step2 Stir at 75°C for 4 hours Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Pour into Ice Water Step3->Step4 Step5 Neutralize with Na2CO3 Solution Step4->Step5 Step6 Filter and Wash Solid Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 Product Pure 4-(Diethylamino)salicylaldehyde Step7->Product

Caption: Synthesis workflow of 4-(Diethylamino)salicylaldehyde.

Applications in Research and Development

4-(Diethylamino)salicylaldehyde is a versatile intermediate in organic synthesis. Its chemical structure, featuring an aldehyde, a phenolic hydroxyl, and a diethylamino group, allows for a variety of chemical transformations[8].

  • Dye Synthesis: It is a key precursor for organic pigments and functional dyes, including fluorescent dyes in shades of yellow, orange, and red[1][8]. The performance and color of the resulting dyes can be fine-tuned by introducing different substituents[8].

  • Schiff-Base Ligands: The compound is utilized in the synthesis of Schiff-base ligands, which are important in coordination chemistry[5][4].

  • Drug Development: Research has explored derivatives of 4-(diethylamino)salicylaldehyde as multi-target-directed ligands. For instance, thiosemicarbazones based on this compound have shown inhibitory activity against enzymes like cholinesterases, carbonic anhydrases, and α-glycosidase, indicating potential for developing treatments for multifactorial diseases such as Alzheimer's disease[9].

  • Fluorescent Sensors: It serves as a building block for fluorescent sensors, for example, in the development of sensors for metal ions like Zn²⁺[10].

  • Advanced Materials: Its reactive sites are ideal for constructing complex molecular structures, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.

References

The Solubility of 4-(Dimethylamino)-2-hydroxybenzaldehyde in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)-2-hydroxybenzaldehyde, a vital intermediate in various chemical syntheses, including pharmaceuticals and dyes. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes a potential synthetic pathway.

Core Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 41602-56-6
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Solid[2][3]
IUPAC Name This compound[1]

Solubility Profile

For a closely related compound, 4-(diethylamino)-2-hydroxybenzaldehyde, it is reported to be soluble in ethanol, acetone, benzene, and ether, and slightly soluble in DMSO and methanol.[4] Another analog, 4-(dimethylamino)benzaldehyde, is generally soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.[5] Based on these observations, the following table summarizes the expected qualitative solubility of this compound.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventExpected SolubilityRationale
MethanolSolublePolar protic solvent, capable of hydrogen bonding.
EthanolSolublePolar protic solvent, capable of hydrogen bonding.[4]
AcetoneSolublePolar aprotic solvent, good general solvent for many organic compounds.[4][5]
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, expected to be a good solvent.
ChloroformSolubleA common solvent for a wide range of organic molecules.[5]
Ethyl AcetateSolubleModerately polar solvent.
TolueneSparingly SolubleNonpolar aromatic solvent, solubility may be limited.
HexaneInsolubleNonpolar aliphatic solvent, unlikely to dissolve the polar compound.
WaterSlightly SolubleThe presence of polar functional groups may allow for slight solubility.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of this compound in various organic solvents, the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a reliable and widely accepted technique. The following protocol is adapted for this specific compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column (e.g., C18)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

  • Calibration Curve Generation:

    • Inject the standard solutions into the HPLC system.

    • Record the peak area or peak height for each concentration.

    • Plot a calibration curve of peak area/height versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Equilibration:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatted bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature change.

    • Dilute the filtered sample with the same solvent if necessary to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Inject the prepared sample into the HPLC system using the same method as for the standard solutions.

    • Record the peak area or peak height of this compound in the sample.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • The calculated concentration represents the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Dimethylaminophenol process Formylation reactant1->process reagent1 Chloroform (CHCl3) reagent1->process reagent2 Sodium Hydroxide (NaOH) reagent2->process product This compound process->product Reimer-Tiemann Reaction

Caption: Plausible synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Prepare Standard Solutions & Generate Calibration Curve E Analyze by HPLC A->E B Prepare Supersaturated Solution (Excess Solute in Solvent) C Agitate at Constant Temperature (24-72 hours) B->C D Settle & Filter Supernatant C->D D->E F Calculate Solubility from Calibration Curve E->F

Caption: Workflow for solubility determination.

References

A Technical Guide to the Discovery and History of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybenzaldehydes are a class of aromatic compounds that have played a pivotal role in the advancement of organic chemistry and continue to be of significant interest in drug discovery and development. Characterized by a benzene ring bearing both a formyl (-CHO) and one or more hydroxyl (-OH) groups, along with other substituents, these molecules exhibit a wide range of biological activities. Their history is intertwined with the development of fundamental organic reactions and the quest for synthetic routes to important natural products. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of this important class of compounds.

Foundational Synthetic Methodologies

The ability to introduce a formyl group onto a phenolic ring was a significant challenge for early organic chemists. The development of several named reactions in the late 19th and early 20th centuries provided the first viable routes to these valuable compounds.

The Reimer-Tiemann Reaction (1876)

Discovered by German chemists Karl Reimer and Ferdinand Tiemann in 1876, the Reimer-Tiemann reaction was a groundbreaking method for the ortho-formylation of phenols.[1][2] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[3][4] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[5]

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of 18.8 g of phenol in 80 mL of water and 60 g of sodium hydroxide is prepared.[3]

  • The solution is heated to 60-65°C with vigorous stirring.[3]

  • 30 mL of chloroform is added dropwise to the reaction mixture over a period of one hour.[3]

  • The reaction mixture is then refluxed for an additional hour.[3]

  • After cooling, the excess chloroform is removed by distillation.

  • The remaining solution is acidified with dilute sulfuric acid.

  • The product, salicylaldehyde, is isolated by steam distillation and can be further purified by redistillation.[6]

The Dakin Reaction (1909)

Discovered by Henry Drysdale Dakin in 1909, the Dakin reaction is an organic redox reaction that converts an ortho- or para-hydroxybenzaldehyde or ketone into a benzenediol and a carboxylate.[7][8] This reaction is particularly useful for the synthesis of catechols and hydroquinones. The reaction is typically carried out using hydrogen peroxide in the presence of a base.[8]

  • A solution of 122 g (1 mole) of pure salicylaldehyde in 1000 cc of normal sodium hydroxide solution is prepared at room temperature.[9]

  • To this solution, 1420 g (1.2 moles) of 3% hydrogen peroxide is added. The temperature of the mixture will rise to 45-50°C.[9]

  • The solution is allowed to stand for fifteen to twenty hours.

  • A few drops of acetic acid are added to neutralize any excess alkali.

  • The solution is then evaporated to complete dryness on a water bath under reduced pressure.[9]

  • The residue is extracted with toluene at 85-95°C.[9]

  • The united extracts are distilled under reduced pressure to remove any remaining moisture.

  • Upon cooling the toluene solution, catechol crystallizes and can be collected by filtration. The product can be further purified by recrystallization from toluene to yield colorless plates.[9]

The Gattermann and Gattermann-Koch Reactions

The Gattermann reaction, discovered by Ludwig Gattermann, is another method for the formylation of aromatic compounds. It uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[10] A variation, the Gattermann-Koch reaction, employs carbon monoxide (CO) and HCl under pressure with a catalyst.[11][12] However, the Gattermann-Koch reaction is generally not applicable to phenols and phenol ethers.[2][10]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] It utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Key Substituted Hydroxybenzaldehydes: A Historical Perspective

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin is perhaps the most well-known substituted hydroxybenzaldehyde, prized for its characteristic aroma and flavor. Its synthesis has been a major driver in the development of synthetic organic chemistry. Historically, vanillin was synthesized from guaiacol using the Reimer-Tiemann reaction, though yields were often low.[13] The Riedel process, involving the condensation of glyoxylic acid with guaiacol, became a major commercial route.[14] Another significant industrial method was the oxidation of lignin, a byproduct of the paper industry.[14]

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

Syringaldehyde, found naturally in the wood of spruce and maple trees, is another important aromatic aldehyde.[15][16] It serves as a key intermediate in the synthesis of the antibacterial drug trimethoprim.[15] Historically, syringaldehyde has been synthesized from vanillin in high yields by a process involving iodination followed by reaction with sodium methoxide in the presence of a copper catalyst.[17]

Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

Protocatechualdehyde is a naturally occurring phenolic aldehyde found in various plants and is a precursor in the biosynthesis of vanillin.[18][19][20] It has been prepared by several methods, including the Reimer-Tiemann reaction of catechol and the demethylation of vanillin or veratric aldehyde.[21] A common laboratory synthesis involves the reaction of piperonal with phosphorus pentachloride followed by hydrolysis.[21]

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)

This isomer of protocatechualdehyde is a valuable precursor in the synthesis of pharmaceuticals, fine chemicals, and dyes.[1][14] Its first significant synthesis was achieved in 1876 by Reimer and Tiemann.[1] It can be synthesized from resorcinol via the Reimer-Tiemann reaction, the Gattermann synthesis, or the Vilsmeier-Haack reaction, with the latter often providing higher yields.[1][22]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of various substituted hydroxybenzaldehydes.

Table 1: Synthesis and Physical Properties of Selected Substituted Hydroxybenzaldehydes

CompoundStarting MaterialReactionYield (%)Melting Point (°C)
SalicylaldehydePhenolReimer-Tiemann~30-7
CatecholSalicylaldehydeDakin69-73104-105[9]
2,4-DihydroxybenzaldehydeResorcinolVilsmeier-Haack65-75[22]135[23]
2-(2-Hydroxybenzylidene)aminopyrazine2-HydroxybenzaldehydeCondensation33.996.6[24]
2-(2-Hydroxynahthlidene)aminopyrazine2-HydroxynaphthaldehydeCondensation49.7177.2[24]
SyringaldehydeVanillinIodination/MethoxylationHigh110-113[16]
ProtocatechualdehydePiperonalPCl₅/Hydrolysis61153-154[21]

Table 2: Spectroscopic Data for Selected Substituted Hydroxybenzaldehydes

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
Protocatechualdehyde 9.74 (s, 1H, CHO), 7.35-6.95 (m, 3H, Ar-H), 5.5-7.0 (br s, 2H, OH)191.5 (CHO), 152.0, 145.8, 125.5, 115.8, 115.0~3300 (br, OH), ~1660 (C=O), ~1600, 1520 (C=C)
Syringaldehyde 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃)[25]190.9 (CHO), 147.5, 141.2, 128.3, 106.9, 56.5 (OCH₃)[25]~3300 (br, OH), ~2850 (C-H), ~1680 (C=O), ~1600 (C=C)
2-(2-Hydroxybenzylidene)aminopyridine 12.92 (s, OH), 8.64 (s, 1H, CH=N), 8.07-6.92 (m, 8H, Ar-H)[24]Not readily available1612.5 (C=N), 1474.3 (C=C), 1322.9 (C-O), 1141 (C-N)[24]
2-(2-Hydroxybenzylidene)aminopyrazine 12.67 (s, OH), 8.80 (s, 1H, CH=N), 8.67-6.84 (m, 7H, Ar-H)[24]Not readily available1594.9 (C=N), 1470 (C=C), 1191.9 (C-N)[24]

Biological Activities and Signaling Pathways

Substituted hydroxybenzaldehydes have garnered significant attention for their diverse biological activities, making them attractive scaffolds for drug development.

Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers. Some substituted hydroxybenzaldehydes have been shown to modulate this pathway.

G Figure 1: Activation of the Shh Signaling Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates Shh Shh Ligand Shh->PTCH1 Binds SUFU SUFU SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Promotes

Caption: Simplified diagram of the canonical Sonic Hedgehog (Shh) signaling pathway.

Involvement in Src/MAPK Signaling and Wound Healing

4-Hydroxybenzaldehyde (4-HBA) has been shown to accelerate acute wound healing. This effect is mediated through the activation of the Src/mitogen-activated protein kinase (MAPK) signaling pathway, which promotes keratinocyte migration and invasion.[12][26]

G Figure 2: 4-HBA and Src/MAPK Pathway HBA4 4-Hydroxybenzaldehyde Src Src HBA4->Src Activates FAK FAK Src->FAK Activates MAPK_cascade MAPK Cascade (Raf, MEK, ERK) FAK->MAPK_cascade Activates Migration Keratinocyte Migration & Invasion MAPK_cascade->Migration Promotes

Caption: Activation of the Src/MAPK pathway by 4-hydroxybenzaldehyde promotes wound healing.

Inhibition of Cancer-Related Signaling by Targeting 14-3-3ζ

Benzaldehyde has been shown to suppress multiple signaling pathways that are often hyperactive in cancer, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This broad-spectrum inhibition is achieved by disrupting the interaction of the 14-3-3ζ protein with its various client proteins, such as c-Raf and TSC2.[27][28][29]

G Figure 3: Benzaldehyde's Inhibition Mechanism Benzaldehyde Benzaldehyde Protein_1433z 14-3-3ζ Benzaldehyde->Protein_1433z Inhibits interaction with client proteins cRaf c-Raf Protein_1433z->cRaf Binds to TSC2 TSC2 Protein_1433z->TSC2 Binds to Other_Clients Other Client Proteins Protein_1433z->Other_Clients Binds to ERK_Pathway ERK Pathway cRaf->ERK_Pathway Activates mTOR_Pathway mTOR Pathway TSC2->mTOR_Pathway Inhibits Other_Pathways Other Cancer Pathways Other_Clients->Other_Pathways Regulates

Caption: Benzaldehyde disrupts multiple cancer signaling pathways by inhibiting 14-3-3ζ protein interactions.

Conclusion

The discovery and synthesis of substituted hydroxybenzaldehydes represent a significant chapter in the history of organic chemistry. From their origins in the late 19th century to their modern applications, these compounds have proven to be invaluable as synthetic intermediates and as biologically active molecules. The foundational synthetic methods developed for their preparation are still taught and utilized today, a testament to their enduring importance. For researchers and professionals in drug development, the diverse biological activities of substituted hydroxybenzaldehydes, including their ability to modulate key signaling pathways, offer a rich landscape for the discovery of new therapeutic agents. A thorough understanding of their history, synthesis, and biological properties is essential for harnessing the full potential of this versatile class of compounds.

References

Theoretical Exploration of the Electronic Structure of 4-(Dimethylamino)-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 4-(Dimethylamino)-2-hydroxybenzaldehyde. Due to a scarcity of dedicated research on this specific molecule, this paper leverages in-depth computational and spectroscopic analyses of the closely related compound, 4-(Dimethylamino)benzaldehyde (DMABA), to infer and understand its electronic characteristics. The presence of the ortho-hydroxyl group in the target molecule is expected to introduce intramolecular hydrogen bonding, influencing the overall molecular geometry and electronic properties. This guide synthesizes theoretical data on molecular geometry, frontier molecular orbitals, and spectroscopic properties, offering a robust framework for further research and application in fields such as drug design and materials science.

Molecular Structure and Geometry

The foundational step in understanding the electronic structure of a molecule is the optimization of its geometry. This is typically achieved through computational methods like Density Functional Theory (DFT), which can predict structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for 4-(Dimethylamino)benzaldehyde (DMABA) as a Reference

Note: These values are for DMABA and serve as an approximation. The C2-O and C1-C7 bond lengths and related angles in this compound will be influenced by the ortho-hydroxyl group.

ParameterBond Length (Å) - B3LYP/6-31G(d,p)ParameterBond Angle (°) - B3LYP/6-31G(d,p)
C1-C21.412C6-C1-C2119.5
C2-C31.391C1-C2-C3120.5
C3-C41.408C2-C3-C4119.9
C4-C51.408C3-C4-C5120.1
C5-C61.391C4-C5-C6119.9
C1-C61.412C5-C6-C1120.1
C1-C71.478C2-C1-C7120.3
C7-O81.221C6-C1-C7120.2
C7-H91.112O8-C7-H9120.9
C4-N101.365C3-C4-N10121.6
N10-C111.461C5-C4-N10121.6
N10-C141.461C4-N10-C11121.8

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic reactivity and kinetic stability of a molecule can be elucidated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. A smaller gap generally implies higher reactivity.

For DMABA, the HOMO is typically localized over the dimethylamino group and the benzene ring, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the benzaldehyde moiety, suggesting it is the electron-accepting region. In this compound, the hydroxyl group, being an electron-donating group, is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and thus increasing the molecule's reactivity.

Table 2: Calculated HOMO-LUMO Energies and Related Molecular Properties for 4-(Dimethylamino)benzaldehyde (DMABA)

PropertyValue (eV)
HOMO Energy-5.67
LUMO Energy-1.52
HOMO-LUMO Energy Gap (ΔE)4.15
Ionization Potential (I)5.67
Electron Affinity (A)1.52
Electronegativity (χ)3.595
Chemical Potential (μ)-3.595
Chemical Hardness (η)2.075
Softness (S)0.241
Electrophilicity Index (ω)3.11

Spectroscopic Properties

Theoretical calculations are instrumental in interpreting experimental spectra. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be calculated to aid in the assignment of experimental bands.

For DMABA, the main absorption band in the UV-Vis spectrum is attributed to a π → π* transition, involving charge transfer from the dimethylamino group to the benzaldehyde ring.[1] The presence of the hydroxyl group in this compound is likely to cause a bathochromic (red) shift in the absorption maximum due to its electron-donating nature.

Table 3: Theoretical Electronic Absorption Spectra of 4-(Dimethylamino)benzaldehyde (DMABA) in Ethanol

Excited StateWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Assignment
S13163.9280.0001HOMO-1 → LUMO
S23094.0170.6172HOMO → LUMO
S32724.5540.0229HOMO → LUMO+1

Experimental Protocols

A. Computational Details for Electronic Structure Calculation

A standard theoretical protocol for analyzing the electronic structure of a benzaldehyde derivative, based on the literature for DMABA, is as follows:

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice.

  • Basis Set: The 6-31G(d,p) basis set is generally sufficient for geometry optimization and vibrational frequency calculations.

  • Geometry Optimization: The molecular geometry is optimized without any symmetry constraints. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

  • UV-Vis Spectra Simulation: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) at the optimized geometry, often including a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.

B. Synthesis of this compound

A general procedure for the synthesis of this compound involves the following steps:

  • A mixture of 3-hydroxy-N,N-dimethylaniline and N,N-dimethylformamide is prepared.

  • Methylsulfonyl chloride is slowly added dropwise to the mixture, ensuring the reaction temperature does not exceed 40°C.

  • After the addition is complete, the reaction mixture is stirred at an elevated temperature (50-100°C) for approximately one hour.

  • The reaction solution is then cooled and hydrolyzed by the addition of water.

  • The resulting product is filtered and washed with water to yield this compound.

C. Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: The solid-state FT-IR and FT-Raman spectra are recorded to identify the vibrational modes of the molecule.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically measured in a solvent like ethanol to observe the electronic transitions.

Visualizations

computational_workflow start Initial Molecular Structure of this compound opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify homo_lumo HOMO-LUMO Analysis verify->homo_lumo td_dft TD-DFT Calculation (UV-Vis Spectrum) verify->td_dft nbo Natural Bond Orbital (NBO) Analysis verify->nbo end Electronic Structure Characterization homo_lumo->end td_dft->end nbo->end jablonski_diagram cluster_0 Electronic States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (π → π*) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

References

Methodological & Application

Synthesis and Applications of Schiff Bases Derived from 4-(Dimethylamino)-2-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from 4-(Dimethylamino)-2-hydroxybenzaldehyde. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of the electron-donating dimethylamino group and the ortho-hydroxyl group on the benzaldehyde ring enhances the biological potential and chelating ability of the resulting Schiff bases, making them versatile ligands for the synthesis of bioactive metal complexes. This document outlines the synthesis, characterization, and potential applications of these Schiff bases, supported by quantitative data and detailed experimental procedures.

Application Notes

Schiff bases synthesized from this compound are versatile compounds with a wide spectrum of potential applications in drug development and material science. The inherent biological activities of these Schiff bases can be attributed to the presence of the azomethine (-C=N-) group, which is a key pharmacophore. The biological activity is often enhanced upon coordination with metal ions.[1][2]

Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal strains.[3][4] The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[2] This is attributed to the increased lipophilicity of the complexes, which facilitates their transport across the microbial cell membrane.

Antioxidant Activity: The phenolic hydroxyl group in the 2-position of the benzaldehyde ring imparts significant antioxidant properties to the resulting Schiff bases.[5] These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5]

Anticancer Activity: Schiff bases derived from hydroxybenzaldehydes have emerged as a promising class of anticancer agents.[6][7][8] Their cytotoxic effects against various cancer cell lines are often mediated through the induction of apoptosis.[6][7] Studies on similar compounds have shown that they can trigger apoptosis by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to cell cycle arrest and programmed cell death.[6][7] The anticancer potential of these compounds is often evaluated using in vitro cytotoxicity assays, such as the MTT assay, on various cancer cell lines.[8]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethanol-water mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.

  • Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction (indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Washing: Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

Protocol 2: Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases can be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of the compound (as a KBr pellet or in a suitable solvent).

    • Expected Characteristic Peaks:

      • Disappearance of the C=O stretching vibration of the aldehyde (around 1660-1700 cm⁻¹).

      • Appearance of the C=N (azomethine) stretching vibration (around 1600-1650 cm⁻¹).[9]

      • Presence of a broad O-H stretching band (around 3200-3400 cm⁻¹) from the phenolic group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected Characteristic Signals:

      • ¹H NMR: A singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). The phenolic -OH proton may appear as a broad singlet at a downfield chemical shift. Aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm).

      • ¹³C NMR: A signal in the range of δ 160-170 ppm corresponding to the azomethine carbon (-C=N-).

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the synthesized Schiff base using a suitable mass spectrometry technique (e.g., ESI-MS). The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight.

Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

Materials:

  • Nutrient agar medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Synthesized Schiff base and its metal complexes

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes, cork borer, and micropipettes

Procedure:

  • Media Preparation: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plates.

  • Well Preparation: Create wells of uniform diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Sample Loading: Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL). Add a fixed volume (e.g., 100 µL) of each sample solution into the wells. A well with DMSO serves as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Protocol 4: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized Schiff bases

  • Ascorbic acid (as a standard antioxidant)

  • UV-Vis spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the synthesized Schiff bases and ascorbic acid in methanol.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of each sample dilution. A mixture of 2 mL of DPPH solution and 1 mL of methanol serves as the control.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (e.g., BHK-21)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff bases

  • Standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and the standard drug for 48-72 hours. Untreated cells serve as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

Quantitative Data Summary

Disclaimer: The following data is compiled from studies on Schiff bases derived from structurally similar aldehydes due to the limited availability of specific data for this compound derivatives. The specific amine reactant is noted where available.

Table 1: Antimicrobial Activity of Representative Schiff Bases

Compound/ComplexTest OrganismZone of Inhibition (mm)Reference
Schiff base from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehydeS. aureus12[4]
E. coli10[4]
Co(II) complex of the above Schiff baseS. aureus18[4]
E. coli16[4]
Ni(II) complex of the above Schiff baseS. aureus16[4]
E. coli14[4]

Table 2: Antioxidant Activity (DPPH Scavenging) of Representative Schiff Bases

Schiff Base DerivativeIC₅₀ (µM)Reference
From 4-(benzyloxy)-2-hydroxybenzaldehyde and aminophenol derivative 16.13[5]
From 4-(benzyloxy)-2-hydroxybenzaldehyde and aminophenol derivative 25.76[5]
From 4-(benzyloxy)-2-hydroxybenzaldehyde and aminophenol derivative 34.98[5]
From 4-(benzyloxy)-2-hydroxybenzaldehyde and aminophenol derivative 47.09[5]
Ascorbic Acid (Standard)1.95[5]

Table 3: Anticancer Activity of Representative Schiff Bases

Schiff Base DerivativeCancer Cell LineIC₅₀ (µM)Reference
From 2,4-dihydroxybenzaldehyde and anilinePC37.43
From 2,4-dihydroxybenzaldehyde and substituted aniline 1PC37.15
From 2,4-dihydroxybenzaldehyde and substituted aniline 2PC34.85
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)HeLa10.2[8]
MCF-712.5[8]
Carboplatin (Standard)HeLa15.6[8]
MCF-718.3[8]

Visualizations

Synthesis_Workflow Reactants This compound + Primary Amine Solvent Ethanol/Methanol Catalyst Glacial Acetic Acid (optional) Reaction Reflux (2-6h) Isolation Cooling & Filtration Reaction->Isolation Washing Cold Ethanol Isolation->Washing Purification Recrystallization Washing->Purification Drying Desiccator/Vacuum Oven Purification->Drying FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry

Caption: Workflow for the synthesis and characterization of Schiff bases.

MAPK_Pathway Schiff_Base Schiff Base (e.g., from 2-hydroxybenzaldehyde) Cell Cancer Cell Schiff_Base->Cell MAPK_Pathway MAPK Signaling Pathway Cell->MAPK_Pathway Induces Modulation Apoptosis_Modulation Modulation of Apoptotic Genes MAPK_Pathway->Apoptosis_Modulation Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Modulation->Apoptosis

Caption: Proposed anticancer mechanism via the MAPK signaling pathway.

References

Application Notes and Protocols: 4-(Dimethylamino)-2-hydroxybenzaldehyde as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)-2-hydroxybenzaldehyde is a versatile organic compound that serves as a valuable building block for the synthesis of highly sensitive and selective fluorescent probes. Through a straightforward Schiff base condensation reaction with various amine-containing molecules, it forms probes capable of detecting a range of analytes, most notably metal ions. These probes operate on mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and aggregation-induced emission (AIE), leading to a significant and detectable change in their fluorescence properties upon binding to a target analyte. The inherent fluorescence of the 4-(dimethylamino)salicylaldehyde core, coupled with the ease of functionalization, makes it an attractive platform for the development of novel sensors for applications in environmental monitoring, cellular imaging, and drug discovery.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

Schiff base ligands derived from this compound often exhibit weak fluorescence in their free form. This is typically due to non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT) and C=N isomerization, which quench the fluorescence.

Upon chelation with a metal ion, the ligand's conformational flexibility is restricted. This rigidification of the molecular structure inhibits the non-radiative decay processes. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response allows for the sensitive detection of the target metal ion.

Applications

Fluorescent probes derived from this compound are primarily utilized for the detection of various metal ions. The selectivity of the probe can be tuned by modifying the amine-containing reactant in the Schiff base condensation. Common target analytes include:

  • Aluminum (Al³⁺): Probes for Al³⁺ are of significant interest due to the environmental and biological relevance of aluminum.

  • Zinc (Zn²⁺): Zinc is an essential trace element in biological systems, and its dysregulation is associated with several diseases.

  • Other Metal Ions: Depending on the specific design of the Schiff base ligand, probes can be developed to detect other metal ions such as Fe³⁺, Cu²⁺, and Cr³⁺.

Data Presentation: Typical Fluorescence Properties

The following table summarizes typical fluorescence properties of Schiff base fluorescent probes derived from salicylaldehyde derivatives for the detection of Al³⁺ and Zn²⁺. These values are representative and may vary depending on the specific molecular structure of the probe and the experimental conditions.

PropertySchiff Base Probe for Al³⁺ (Representative Values)Schiff Base Probe for Zn²⁺ (Representative Values)
Excitation Wavelength (λex)~410 nm~370-400 nm
Emission Wavelength (λem)~483 nm~450-500 nm
Quantum Yield (Φ) (Free)~0.035Low
Quantum Yield (Φ) (Bound)~0.502Significantly Increased
Detection Limit (LOD)~0.193 µM[1][2][3]Nanomolar to Micromolar range
Stoichiometry (Probe:Ion)1:1[1] or 2:1[4]1:1 or 2:1

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the general synthesis of a Schiff base fluorescent probe from this compound and a generic diamine (e.g., ethylenediamine).

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Amine: To the stirred solution, add ethylenediamine (0.5 mmol) dropwise.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base probe should form. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the synthesized probe in a vacuum oven.

  • Characterization: Characterize the structure of the synthesized probe using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the procedure for using the synthesized Schiff base probe to detect a target metal ion (e.g., Al³⁺) in solution.

Materials:

  • Synthesized Schiff base fluorescent probe

  • Stock solution of the target metal ion (e.g., Al(NO₃)₃ in deionized water, 1 mM)

  • Stock solutions of various other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc., 1 mM)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Solvent (e.g., DMSO or a mixture of DMSO/water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare working solutions of the metal ions by diluting the stock solutions in the buffer.

  • Fluorescence Measurements:

    • In a quartz cuvette, place 2 mL of the buffer solution (or the desired solvent mixture, e.g., DMSO/water 1:9 v/v).

    • Add an aliquot of the probe stock solution to achieve the final desired concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum of the probe alone by exciting at its absorption maximum (λex).

  • Titration Experiment:

    • To the cuvette containing the probe solution, add incremental amounts of the target metal ion stock solution (e.g., 0, 0.2, 0.4, 0.6, ... 2.0 equivalents).

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Selectivity Study:

    • To separate solutions of the probe (10 µM in buffer), add a significant excess (e.g., 10-20 equivalents) of different metal ions.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence response in the presence of the target metal ion with that of other metal ions to assess the selectivity of the probe.

  • Determination of Detection Limit (LOD):

    • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.[1]

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_detection Metal Ion Detection start Start: this compound + Diamine reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction purification Purification (Filtration, Washing) reaction->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization probe Synthesized Fluorescent Probe characterization->probe stock Prepare Stock Solutions (Probe, Metal Ions) probe->stock titration Fluorescence Titration (Add Metal Ion Increments) stock->titration measurement Record Fluorescence Spectra titration->measurement analysis Data Analysis (Plot Intensity vs. Concentration) measurement->analysis result Determine Selectivity & LOD analysis->result CHEF_mechanism cluster_before Before Metal Ion Binding cluster_after After Metal Ion Binding probe_free Free Probe (Flexible Structure) non_radiative Non-Radiative Decay (ESIPT, C=N Isomerization) probe_free->non_radiative metal_ion Metal Ion probe_free->metal_ion excitation1 Excitation (hν) excitation1->probe_free low_fluorescence Weak Fluorescence non_radiative->low_fluorescence probe_bound Probe-Metal Complex (Rigid Structure) radiative Radiative Decay (Fluorescence) probe_bound->radiative excitation2 Excitation (hν) excitation2->probe_bound high_fluorescence Strong Fluorescence ('Turn-On' Response) radiative->high_fluorescence metal_ion->probe_bound Chelation

References

Application Notes and Protocols for Metal Ion Detection using 4-(Dimethylamino)salicylaldehyde-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)salicylaldehyde and its derivatives are versatile building blocks in the design of chemosensors for the detection of various metal ions. Through the formation of Schiff base ligands, these compounds can act as highly sensitive and selective fluorescent or colorimetric probes. The lone pair of electrons on the nitrogen atom of the dimethylamino group and the hydroxyl and aldehyde functionalities play a crucial role in the coordination with metal ions. This interaction often leads to a significant change in the photophysical properties of the molecule, such as enhancement or quenching of fluorescence (chelation-enhanced fluorescence, CHEF), or a distinct color change, enabling the qualitative and quantitative determination of the target metal ion. These chemosensors have found applications in environmental monitoring, bio-imaging, and potentially in drug development through the study of metal ion interactions with biological systems.

Quantitative Data Summary

The following table summarizes the performance of various chemosensors derived from 4-(Dimethylamino)salicylaldehyde and other salicylaldehyde derivatives for the detection of different metal ions.

Target Metal IonChemosensor/LigandMethod of DetectionSolvent SystemLimit of Detection (LOD)Stoichiometry (Sensor:Ion)Reference
Al³⁺ Schiff base of salicylaldehyde and p-aminoacetophenoneFluorescenceDMSO/H₂O (8:2, v/v)4.79 x 10⁻⁸ M2:1[1]
Al³⁺ Schiff base of o-vanillin and p-aminoacetophenoneFluorescenceDMSO/H₂O (8:2, v/v)1.98 x 10⁻⁸ M2:1[1]
Al³⁺ Diarylethene with salicylaldehyde hydrazineFluorescenceNot Specified7.98 x 10⁻⁹ M1:1[2]
Al³⁺ Calix[3]arene with salicylaldehyde-derived Schiff baseFluorescenceNot Specified4.36 x 10⁻⁷ M1:1[4]
Al³⁺ Benzophenone, salicylaldehyde, and carbazole based Schiff baseFluorescenceTHF/H₂O (1:4, v/v), HEPES buffer1.486 µM1:1[5]
Cu²⁺ Schiff base of 4-(N,N-diethylamino)salicylaldehyde and diaminomaleonitrileUV-Vis & FluorescenceTHF/HEPES (2:8, v/v, pH 8.0)Lower than WHO limit1:1[6]
Mn²⁺ Schiff base of 4-(N,N-diethylamino)salicylaldehyde and diaminomaleonitrileNaked-eye ColorimetricCH₃CNLower than WHO limitNot Specified[6]
Pb²⁺ Schiff base of 4,4'-methylenedianiline and p-anisaldehydeFluorescenceEthanol10⁻⁶ M1:2[7]
Cd²⁺ N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazideUV-VisNot Specified3.14 µMNot Specified[8]
Ni²⁺ N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazideUV-VisNot Specified0.92 µMNot Specified[8]
Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ 1-(2-Thiophenylimino)-4-(N-dimethyl)benzeneColorimetricH₂O/DMF10⁻⁵ M2:1[9]

Experimental Protocols

I. Synthesis of a 4-(Dimethylamino)salicylaldehyde-based Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand from 4-(Dimethylamino)salicylaldehyde and a primary amine.

Materials:

  • 4-(Dimethylamino)salicylaldehyde

  • Primary amine (e.g., aniline, ethylenediamine, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Dissolve 4-(Dimethylamino)salicylaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1 equivalent for monoamines, 0.5 equivalent for diamines) in absolute ethanol.

  • Add the amine solution dropwise to the stirred solution of 4-(Dimethylamino)salicylaldehyde at room temperature.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized ligand using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

II. Protocol for Metal Ion Detection using UV-Vis and Fluorescence Spectroscopy

This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of the synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentration (e.g., 10⁻² M) in a suitable solvent (e.g., deionized water, ethanol).

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, DMSO, or a mixture with buffered water).

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

1. Preparation of Solutions:

  • Prepare a stock solution of the Schiff base ligand (e.g., 10⁻³ M) in the chosen spectroscopic solvent.
  • Prepare a series of working solutions of the metal ions by diluting the stock solutions to the desired concentrations.

2. UV-Vis Titration:

  • Place a fixed volume of the ligand solution (e.g., 2 mL of 10⁻⁵ M) in a quartz cuvette.
  • Record the initial UV-Vis absorption spectrum of the ligand solution.
  • Incrementally add small aliquots of a specific metal ion stock solution (e.g., 10⁻³ M) to the cuvette.
  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
  • Continue the additions until no further significant changes in the spectrum are observed.
  • Repeat this procedure for all the metal ions to be tested to assess selectivity. A distinct color change observable by the naked eye should also be noted.

3. Fluorescence Titration:

  • Place a fixed volume of the ligand solution (e.g., 2 mL of 10⁻⁵ M) in a quartz cuvette.
  • Record the initial fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.
  • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
  • After each addition, mix the solution and record the fluorescence emission spectrum.
  • Observe for fluorescence enhancement ("turn-on") or quenching ("turn-off").
  • Repeat the titration for all metal ions to be tested to evaluate selectivity.

4. Data Analysis:

  • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the metal ion.
  • From the titration data, determine the stoichiometry of the complex using a Job's plot or mole-ratio method.
  • Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve in the linear range.

Visualizations

Signaling Pathway for Metal Ion Detection

Metal_Ion_Detection cluster_0 Sensor Preparation cluster_1 Detection Mechanism cluster_2 Signal Output Aldehyde 4-(Dimethylamino)salicylaldehyde Ligand Schiff Base Ligand (Chemosensor) Aldehyde->Ligand Condensation Amine Primary Amine Amine->Ligand Metal_Ion Target Metal Ion Complex Sensor-Metal Ion Complex Metal_Ion->Complex Fluorescence Fluorescence Change (Turn-on / Turn-off) Complex->Fluorescence Colorimetric Colorimetric Change (Visible Color Shift) Complex->Colorimetric Ligand_ref Schiff Base Ligand Ligand_ref->Complex Chelation

Caption: General signaling pathway for metal ion detection.

Experimental Workflow for Chemosensor Application

Experimental_Workflow start Start synthesis Synthesis of Schiff Base Ligand start->synthesis characterization Characterization (FT-IR, NMR, MS) synthesis->characterization stock_prep Prepare Stock Solutions (Ligand & Metal Ions) characterization->stock_prep titration Perform Spectroscopic Titration (UV-Vis & Fluorescence) stock_prep->titration data_analysis Data Analysis titration->data_analysis lod Calculate Limit of Detection (LOD) data_analysis->lod selectivity Assess Selectivity vs. Other Ions data_analysis->selectivity end End lod->end selectivity->end

Caption: Experimental workflow for metal ion sensing.

Logical Relationship of Sensor Components

Sensor_Components Sensor 4-(Dimethylamino)salicylaldehyde-based Schiff Base Sensor Recognition Unit Signaling Unit (Chromophore/Fluorophore) Modulating Unit Recognition Schiff Base Moiety (-C=N-) & Phenolic -OH Sensor:f1->Recognition Signaling Conjugated π-system Sensor:f2->Signaling Modulating Dimethylamino Group (Electron Donating) Sensor:f3->Modulating Metal Metal Ion Recognition->Metal Binds to Output Optical Signal (Color/Fluorescence) Signaling->Output Generates Modulating->Signaling Influences Metal->Signaling Perturbs

Caption: Logical relationship of sensor components.

References

Synthesis of Heterocyclic Compounds: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules. Their unique structural diversity allows for the fine-tuning of pharmacological properties, making their synthesis a cornerstone of modern medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of several classes of bioactive heterocyclic compounds, highlighting their therapeutic applications and the methodologies to create them.

Application Note 1: Triazole-Based Antifungal Agents

Significance: Triazole antifungals are a critical class of drugs used to treat a wide range of fungal infections. Their mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway, leading to fungal cell death. The synthesis of novel triazole derivatives is a major focus of research aimed at overcoming drug resistance and improving the therapeutic index.

Mechanism of Action: Triazole antifungals target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By binding to the heme iron in the active site of CYP51, triazoles block the demethylation of lanosterol, a precursor to ergosterol.[2] This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterol intermediates, which increases membrane permeability and ultimately results in the inhibition of fungal growth and cell death.[2][3]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa_reductase HMG-CoA Reductase acetyl_coa->hmg_coa_reductase mevalonate Mevalonate Pathway hmg_coa_reductase->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol ... cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation triazoles Triazole Antifungals triazoles->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Quantitative Data: Antifungal Activity of Synthesized Azole Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of newly synthesized azole derivatives against various Candida species.

Compound IDTarget OrganismMIC (μg/mL)Reference Drug (Fluconazole) MIC (μg/mL)
4c Candida albicans (ATCC 10231)161
Candida krusei (ATCC 6258)3264
Candida parapsilosis (ATCC 22019)82
5c Trichophyton mentagrophytes0.4912.52 (Griseofulvin)
5h Trichophyton mentagrophytes0.6192.52 (Griseofulvin)
6r Candida albicans (SC5314)0.021.8
4s Candida albicans (SC5314)0.531.52

Data sourced from multiple studies for illustrative purposes.[4][5][6][7]

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (A Key Intermediate)

This protocol describes a general procedure for the synthesis of a key intermediate used in the development of novel triazole antifungal agents.

Materials:

  • Substituted benzoic acid (0.01 mol)

  • Thiocarbohydrazide (0.01 mol)

  • Sodium bicarbonate solution

  • Water

Procedure:

  • A mixture of the substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated until it melts.

  • The reaction mixture is maintained at 145°C for 40 minutes.

  • After cooling, the solid product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

  • The product is then washed with water and collected by filtration.[8]

Application Note 2: Palladium-Catalyzed Synthesis of Benzofuran Derivatives as Kinase Inhibitors

Significance: Benzofuran scaffolds are present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties. Many benzofuran derivatives act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The development of efficient synthetic routes to functionalized benzofurans is crucial for the discovery of novel kinase inhibitors.

Mechanism of Action: Certain benzofuran derivatives have been identified as inhibitors of key kinases in signaling pathways critical for cancer cell proliferation and survival, such as the mTOR and Aurora B kinase pathways.[9][10] For instance, some derivatives can block both mTORC1 and Akt signaling, which is significant for overcoming resistance mechanisms seen with other mTOR inhibitors.[9] The mechanism often involves the benzofuran core acting as a scaffold to position functional groups that interact with the ATP-binding pocket of the target kinase, thereby preventing phosphorylation of downstream substrates and inhibiting the signaling cascade.

Kinase_Inhibition_Workflow start 2-Alkynylanisole & Phenylboronic Acid iodocyclization Iodocyclization start->iodocyclization suzuki_coupling Pd-Catalyzed Suzuki Coupling iodocyclization->suzuki_coupling benzofuran Substituted Benzofuran suzuki_coupling->benzofuran kinase_assay Kinase Inhibition Assay benzofuran->kinase_assay sar_study Structure-Activity Relationship (SAR) Study kinase_assay->sar_study lead_compound Lead Kinase Inhibitor sar_study->lead_compound

Caption: Experimental workflow for the synthesis and evaluation of benzofuran-based kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Benzofuran Derivatives

The following table presents the half-maximal inhibitory concentrations (IC50) for a synthesized benzofuran derivative against various kinases.

Compound IDTarget KinaseIC50 (μM)
14 EGFR-97% inhibition
HER2-96% inhibition
VEGFR2-89% inhibition
Src-75% inhibition
Lck-68% inhibition
Abl-52% inhibition

Data represents the percentage of inhibition at a given concentration, indicating multi-kinase inhibitory activity.[11]

Experimental Protocol: Palladium-Catalyzed Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

This protocol details a one-pot, two-step synthesis of a benzofuran derivative via a sequential iodocyclization and Suzuki coupling.

Materials:

  • 2-(phenylethynyl)-4-methylanisole (1.0 mmol)

  • Iodine (1.0 mmol, 254 mg)

  • Toluene (5 mL)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh3) (0.2 mmol, 52.4 mg)

  • Potassium carbonate (K2CO3) (3.0 mmol, 414 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel

Procedure:

  • Iodocyclization: To a dry Schlenk tube under an inert atmosphere, add 2-(phenylethynyl)-4-methylanisole (1.0 mmol) and toluene (5 mL). Stir until the starting material is fully dissolved. Add iodine (1.0 mmol, 254 mg) and stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Suzuki Coupling: To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add Pd(OAc)2 (0.05 mmol), PPh3 (0.2 mmol), K2CO3 (3.0 mmol), and phenylboronic acid (1.5 mmol). Add water (2 mL). Seal the Schlenk tube and heat the reaction to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.[12]

Application Note 3: Multi-component Synthesis of Dihydropyridine-Based Calcium Channel Blockers

Significance: Dihydropyridines (DHPs) are a major class of calcium channel blockers widely used in the treatment of hypertension and angina.[12] They act by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides a straightforward and efficient route to this important class of heterocyclic compounds.

Mechanism of Action: Dihydropyridine calcium channel blockers target L-type calcium channels, which are prevalent in vascular smooth muscle.[8] By binding to these channels, they prevent the influx of extracellular calcium ions that is necessary for muscle contraction.[12] This leads to relaxation of the arterial smooth muscle, resulting in vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure.[12]

DHP_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane ca_channel L-type Calcium Channel intracellular Intracellular Space vasodilation Vasodilation ca_channel->vasodilation Inhibition of Contraction ca_ion Ca²⁺ ca_ion->ca_channel Influx extracellular Extracellular Space bp_lowering Lowered Blood Pressure vasodilation->bp_lowering dhp Dihydropyridine dhp->ca_channel Blockage

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Quantitative Data: Yields of Hantzsch Dihydropyridine Synthesis

The following table shows the yields for the synthesis of various 1,4-dihydropyridine derivatives using a one-pot multi-component reaction in a deep eutectic solvent.

Aldehyde SubstituentProduct IDYield (%)
4-Cl6b 94
4-Br6c 93
4-F6d 92
4-NO26e 90
3-NO26f 91
4-OH6g 88
4-OCH36h 90

Data sourced from a study on green synthesis of 1,4-dihydropyridines.[13]

Experimental Protocol: One-pot Multi-component Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes an efficient and environmentally friendly synthesis of 1,4-dihydropyridines using a deep eutectic solvent.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Dimedone (0.140 g, 1.0 mmol)

  • Ethyl acetoacetate (0.130 g, 1.0 mmol)

  • Ammonium acetate (0.115 g, 1.5 mmol)

  • Deep Eutectic Solvent (DES) (e.g., Choline chloride:Urea 1:2) (2.0 mL)

Procedure:

  • The substituted aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.5 mmol), and the deep eutectic solvent (2.0 mL) are successively charged into a Schlenk tube equipped with a magnetic stirrer.

  • The reaction mixture is heated at 60 °C for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product gradually forms.

  • The solid product is isolated by filtration and washed with water.

  • The product can be further purified by recrystallization from ethanol.[13]

References

Application Notes and Protocols for 4-(Dimethylamino)-2-hydroxybenzaldehyde in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Dimethylamino)-2-hydroxybenzaldehyde as a versatile building block in medicinal chemistry. The protocols detailed below are based on established methodologies for the synthesis and biological evaluation of its derivatives, particularly Schiff bases and their metal complexes.

Introduction

This compound is an aromatic aldehyde containing a dimethylamino group and a hydroxyl group, which impart unique electronic and coordination properties. This scaffold is of significant interest in medicinal chemistry due to its straightforward derivatization into Schiff bases and other heterocyclic compounds. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The presence of the dimethylamino group often enhances the biological potency and can be leveraged for the development of fluorescent probes for bio-imaging and sensing applications.

Key Applications in Medicinal Chemistry

Synthesis of Biologically Active Schiff Bases

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Schiff bases. The condensation reaction of its aldehyde group with various primary amines yields imines (azomethines), which are known to possess significant biological activities.

  • Antimicrobial Agents: Schiff bases derived from this aldehyde have shown promising activity against a range of bacterial and fungal pathogens. The imine group is crucial for their biological action, which is often enhanced upon coordination with metal ions.

  • Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes, such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival and drug resistance.

  • Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for designing inhibitors of specific enzymes. Notably, derivatives of similar benzaldehydes have been shown to be potent inhibitors of ALDH isoforms, particularly ALDH1A3, which is overexpressed in several cancers.[1][2]

Development of Fluorescent Probes

The inherent fluorescence of the 4-(dimethylamino)phenyl moiety can be exploited to develop fluorescent chemosensors. Schiff bases derived from this compound can act as "turn-on" or "turn-off" fluorescent probes for the detection of various metal ions. This application is valuable in studying the role of metal ions in biological systems and for diagnostic purposes.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

This protocol describes a general method for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, amino acid, etc.)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the primary amine in 20 mL of absolute ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for In Vitro Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).

  • Prepare microbial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Using a sterile swab, evenly spread the microbial inoculum onto the surface of the agar plates.

  • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the test compound solution.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, onto the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Protocol for Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol is for determining the inhibitory activity of the synthesized compounds against ALDH isoforms.

Materials:

  • Synthesized compounds

  • Recombinant human ALDH enzyme (e.g., ALDH1A3)

  • NAD⁺ (cofactor)

  • Aldehyde substrate (e.g., propionaldehyde or a specific fluorescent substrate)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • 96-well fluorescence microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, NAD⁺, and the test compound at various concentrations.

  • Add the ALDH enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the aldehyde substrate.

  • Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a fluorescence microplate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Quantitative Data Summary

The following tables summarize representative quantitative data for Schiff bases and their derivatives, highlighting their potential in medicinal chemistry.

Table 1: Antimicrobial Activity of Benzaldehyde-derived Schiff Bases

Compound IDTest OrganismZone of Inhibition (mm)Reference
PC2E. coli8-10[4]
PC2S. aureus8-10[4]
PC3E. coli7[4]
PC3S. aureus7-15[4]
PC4E. coli7-9[4]
Compound 3eS. aureus19-30[5]
Compound 3eGram-negative bacteria19-25[5]
Compound 3cCandida28-32[5]

Table 2: Cytotoxicity of Schiff Base Derivatives (IC₅₀ values)

Compound IDCell LineIC₅₀ (µM)Reference
Compound 2A549, CNE2, HepG2, MCF-70.24 - 0.56[3]
4-MMPBPC-3Concentration-dependent[6]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[7]

Table 3: ALDH Inhibition by Benzaldehyde Derivatives (IC₅₀ values)

Compound IDALDH IsoformIC₅₀ (µM)Reference
Analogue 14ALDH1A30.63[8]
Analogue 15ALDH1A3Potent Inhibitor[8]
Analogue 16ALDH1A3Potent Inhibitor[8]
Analogue 18ALDH3A11.61[8]
Analogue 19ALDH3A11.29[8]
NR6ALDH1A35.3[9]

Visualizations

Signaling Pathway

ALDH1A3_Inhibition_Pathway cluster_cell Cancer Stem Cell cluster_downstream Downstream Effects of Inhibition Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Apoptosis Apoptosis RA Retinoic Acid RAR_RXR RAR/RXR RA->RAR_RXR ALDH1A3->RA Inhibitor This compound Derivative Inhibitor->ALDH1A3 RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Gene_Expression Gene Expression (Proliferation, Differentiation, Drug Resistance) RARE->Gene_Expression Cell_Survival Cell Survival & Self-Renewal Gene_Expression->Cell_Survival Reduced_Survival Reduced Cell Survival Increased_Apoptosis Increased Apoptosis Sensitization Sensitization to Chemotherapy ALDH1A3_Inhibition->Reduced_Survival ALDH1A3_Inhibition->Increased_Apoptosis ALDH1A3_Inhibition->Sensitization

Caption: ALDH1A3 inhibition by a this compound derivative.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start This compound + Primary Amine synthesis Schiff Base Synthesis (Condensation Reaction) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assay (Agar Disc Diffusion) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Assay (ALDH Inhibition) characterization->enzyme data_analysis Data Analysis (Zone of Inhibition, IC50) antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis

Caption: General workflow for synthesis and biological evaluation.

Logical Relationship

Logical_Relationship cluster_scaffold Core Scaffold cluster_derivatives Derivatives cluster_applications Medicinal Chemistry Applications scaffold This compound schiff_base Schiff Bases scaffold->schiff_base metal_complex Metal Complexes schiff_base->metal_complex antimicrobial Antimicrobial Agents schiff_base->antimicrobial anticancer Anticancer Agents schiff_base->anticancer enzyme_inhibitor Enzyme Inhibitors (e.g., ALDH) schiff_base->enzyme_inhibitor fluorescent_probe Fluorescent Probes schiff_base->fluorescent_probe metal_complex->antimicrobial metal_complex->anticancer

Caption: Relationship between the core scaffold and its applications.

References

Application Notes and Protocols for Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][2][3] The resulting aryl or heteroaryl aldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals.[4]

This document provides a detailed overview of the experimental setup for the Vilsmeier-Haack reaction, including reaction mechanisms, detailed protocols for key substrates, a comparative analysis of reaction conditions and yields, and a discussion of common side reactions and troubleshooting.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[1][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various substrates, providing a comparative overview of reaction conditions and yields.

SubstrateReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
Heterocycles
IndolePOCl₃, DMFDMF0 to 85696
2-MethylindolePOCl₃, DMFDMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMFDMF0 to 85890
5-MethylindolePOCl₃, DMFDMF0 to 85892
N-VinylpyrrolePOCl₃, DMF1,2-dichloroethane-78 to RT3High
3-MethylpyrazolePOCl₃, DMFDCM or DMF0-5 to RT2-4Good
Aromatic Compounds
N,N-DimethylanilinePOCl₃, DMFDMFIce bath to steam bath2~90
1,3-Dimethoxy-5-(4-nitrophenoxy)benzenePOCl₃, DMFDMF0 to 803Not specified
AnisolePOCl₃, DMFDCE or ACNRT640-57
3,5-DimethoxyphenolPOCl₃, DMFNot specifiedNot specifiedNot specified52 (4-formyl), 11 (2-formyl)
2,5-DimethoxytoluenePOCl₃, N-methylformanilideNone701Not specified

Experimental Protocols

The following are detailed methodologies for key Vilsmeier-Haack formylation reactions.

Protocol 1: Formylation of Indole

This protocol describes the general procedure for the formylation of indole to yield indole-3-carboxaldehyde.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equiv.) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve indole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 85 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the mixture to pH 6-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.[5][6]

    • Stir the mixture for 1-2 hours to allow for complete hydrolysis and precipitation of the product.

    • Collect the crude product by vacuum filtration and wash it thoroughly with water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Formylation of N,N-Dimethylaniline

This protocol outlines the formylation of N,N-dimethylaniline to produce p-dimethylaminobenzaldehyde.[5]

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium acetate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flask cooled in an ice bath, add DMF (6 moles).

    • With careful cooling and stirring, add POCl₃ (1.65 moles) dropwise. An exothermic reaction will occur.[5]

  • Formylation Reaction:

    • Once the heat from the initial reaction has subsided, add N,N-dimethylaniline (1.65 moles) dropwise with stirring. A yellow-green precipitate may form.[5]

    • Heat the reaction mixture on a steam bath for 2 hours with continued stirring. The precipitate should redissolve upon heating.[5]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it over crushed ice (approximately 1.5 kg).[5]

    • Neutralize the solution to pH 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring.[5] It is crucial to keep the temperature below 20 °C during neutralization to avoid the formation of colored byproducts.[5]

    • The product will precipitate out of the solution. Store the mixture in a refrigerator overnight to ensure complete precipitation.[5]

    • Collect the crystalline product by suction filtration and wash it thoroughly with water.[5]

    • The product can be further purified by recrystallization if necessary.[5]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [7][8][9][10][11] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7][10]

  • The Vilsmeier-Haack reaction is exothermic, especially during the preparation of the Vilsmeier reagent.[12] Proper temperature control using an ice bath is crucial to prevent runaway reactions.

  • The work-up procedure involves quenching the reaction with water, which can be highly exothermic and release HCl gas. This step should be performed carefully and in a well-ventilated area.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Vilsmeier reagent due to moisture.[12]Ensure all glassware is flame-dried and reagents are anhydrous. Prepare the Vilsmeier reagent fresh before use.[12]
Insufficiently reactive substrate.[12]Increase the reaction temperature or use a larger excess of the Vilsmeier reagent.[12]
Incomplete reaction.Monitor the reaction by TLC and adjust the reaction time and temperature accordingly.
Formation of Dark, Tarry Residue Reaction overheating.[12]Maintain strict temperature control throughout the reaction.[12]
Impure starting materials or solvents.[12]Use purified reagents and anhydrous solvents.[12]
Multiple Products (e.g., Di-formylation) Excess Vilsmeier reagent.[13]Use a 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate.[13]
Prolonged reaction time.[13]Monitor the reaction by TLC and quench it once the starting material is consumed.[13]
Formation of Chlorinated Byproducts High reaction temperature.[13]Perform the reaction at the lowest effective temperature.[13]
Use of POCl₃.[13]Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF.[13]

Visualizations

Signaling Pathway of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Arene/Heterocycle Vilsmeier_Reagent->Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt Electrophilic Attack Aldehyde Aryl/Heteroaryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Workflow for Vilsmeier-Haack Formylationdot

Vilsmeier_Haack_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Add_Substrate Add Substrate Solution Reagent_Prep->Add_Substrate Reaction Reaction (Stir at specified temp/time) Add_Substrate->Reaction Workup Aqueous Workup (Pour onto ice, neutralize) Reaction->Workup Isolation Product Isolation Workup->Isolation Filtration Filtration Isolation->Filtration If solid precipitates Extraction Extraction Isolation->Extraction If product is in solution Purification Purification (Recrystallization or Chromatography) Filtration->Purification Extraction->Purification End End Purification->End

References

Application Notes and Protocols for the Use of 4-(Dimethylamino)-2-hydroxybenzaldehyde in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various dyes using 4-(Dimethylamino)-2-hydroxybenzaldehyde as a key precursor. This versatile molecule serves as a foundational building block for a range of fluorescent and colored compounds, including coumarin and azo dyes, which have significant applications in research and development, including as fluorescent probes in biological imaging.

Overview of Synthetic Applications

This compound is a valuable intermediate in the synthesis of heterocyclic and azo dyes. The electron-donating dimethylamino group and the ortho-hydroxyl group play crucial roles in the electronic properties and reactivity of the molecule, influencing the photophysical characteristics of the resulting dyes. Key synthetic routes include:

  • Knoevenagel Condensation: For the synthesis of coumarin derivatives, which are widely recognized for their fluorescence properties.

  • Azo Coupling: To produce azo dyes, a large and commercially important class of colorants.

Experimental Protocols

Synthesis of a 7-(Dimethylamino)coumarin Derivative

This protocol details the synthesis of a fluorescent coumarin dye via the Knoevenagel condensation of this compound with an active methylene compound, such as diethyl malonate.

dot

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-(Dimethylamino)-2- hydroxybenzaldehyde E Combine reactants and solvent A->E B Diethyl Malonate B->E C Piperidine (catalyst) F Add catalyst C->F D Ethanol (solvent) D->E E->F G Reflux (e.g., 80°C, 4-6h) F->G H Cool to RT G->H I Pour into ice water H->I J Filter precipitate I->J K Wash with cold water J->K L Recrystallize from Ethanol K->L M 7-(Dimethylamino)-3-ethoxycarbonylcoumarin L->M

Caption: Synthetic workflow for a 7-(Dimethylamino)coumarin derivative.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 7-(Dimethylamino)-3-ethoxycarbonylcoumarin.

  • Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry). Determine the yield and melting point.

Synthesis of an Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye by coupling a diazonium salt with this compound.

dot

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Amine D Cool to 0-5°C A->D B HCl, H2O B->D C NaNO2 (aq) E Add NaNO2 to amine solution C->E D->E F Diazonium Salt Solution E->F K Slowly add diazonium salt F->K G 4-(Dimethylamino)-2- hydroxybenzaldehyde J Dissolve aldehyde in base G->J H NaOH (aq) H->J I Cool to 0-5°C I->K J->I L Stir for 1-2 hours K->L M Filter precipitate L->M N Wash with cold water M->N O Dry the product N->O P Azo Dye O->P

Caption: General workflow for the synthesis of an azo dye.

Materials:

  • Aromatic amine (e.g., aniline or a substituted aniline)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • This compound

  • Sodium hydroxide

  • Deionized water

  • Ice

  • Standard laboratory glassware (beakers, flasks, stirring rods)

  • Filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline solution of the aldehyde with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using a Büchner funnel.

    • Wash the dye thoroughly with cold water until the filtrate is neutral.

    • Dry the purified azo dye in a desiccator or a low-temperature oven.

Quantitative Data

The following table summarizes representative quantitative data for dyes synthesized from 4-(dialkylamino)-2-hydroxybenzaldehyde derivatives. Note that the specific values can vary depending on the exact substituents and reaction conditions.

Dye ClassDerivativeYield (%)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Coumarin7-(Diethylamino)coumarin-3-carboxylic acid-407 (in DMF)-[1]
Azo DyeAzo derivative of 4-hydroxybenzaldehyde--20,000 - 40,000 (Typical)[2]

Data for 7-(Diethylamino)coumarin-3-carboxylic acid is presented as a close analog. The typical molar absorptivity for azo dyes is provided as a general reference.

Application in Biological Imaging: A Conceptual Framework

While specific signaling pathways directly modulated by dyes derived from this compound are not extensively documented, their structural similarity to known fluorescent probes suggests potential applications in cellular imaging. Coumarin dyes, in particular, are widely used as fluorescent labels and probes.[3]

dot

G cluster_probe Fluorescent Probe cluster_cell Cellular Environment cluster_detection Detection & Imaging cluster_output Output A Coumarin Dye (from 4-(Dimethylamino)-2- hydroxybenzaldehyde) B Introduction into Live Cells A->B C Interaction with Cellular Component (e.g., organelle, protein) B->C D Excitation with Specific Wavelength C->D E Fluorescence Emission D->E F Microscopy/ Spectroscopy E->F G Visualization of Cellular Structures or Processes F->G

Caption: Conceptual workflow for the use of a synthesized dye as a fluorescent probe.

The synthesized coumarin dyes can be functionalized to target specific cellular components. For instance, the carboxylic acid group on a coumarin derivative can be activated to form an ester, which can then react with amine groups on proteins or other biomolecules. Upon introduction into a biological system, these fluorescently labeled molecules can be visualized using fluorescence microscopy, allowing for the study of their localization, trafficking, and interaction with other cellular components. This provides a powerful tool for researchers in drug development and cell biology to investigate cellular processes and the effects of potential therapeutic agents.

References

Application Notes and Protocols for the Quantification of 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Dimethylamino)-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as robust starting points for method development and validation. Additionally, principles for UV-Vis Spectrophotometry are discussed for rapid screening purposes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a widely applicable method for the separation and quantification of moderately polar aromatic compounds like this compound. The method described below utilizes a C18 stationary phase and a mobile phase of acetonitrile and water with an acidic modifier to ensure optimal peak shape and resolution.

Experimental Protocol

1.1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

1.2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard of known purity.

1.3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid. The exact ratio may require optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by a UV scan of the analyte in the mobile phase (a wavelength around the absorbance maximum should be chosen).

  • Injection Volume: 10 µL

1.4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Data (Exemplar)

The following table summarizes typical performance data for an optimized and validated HPLC method. These values should be determined experimentally for this compound.

ParameterExemplar Value
Retention Time (RT)5.2 ± 0.2 min
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and potential for thermal degradation of the hydroxyl and aldehyde groups, direct GC analysis of this compound can be challenging. Derivatization is often employed to improve volatility and thermal stability. A common approach for aldehydes is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative.

Experimental Protocol

2.1. Instrumentation and Columns:

  • GC-MS System: A standard GC-MS system with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2.2. Reagents and Standards:

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • This compound reference standard

2.3. Derivatization Procedure:

  • Dissolve the standard or sample in a suitable solvent in a reaction vial.

  • Add an excess of PFBHA hydrochloride and a small amount of pyridine (to neutralize the HCl formed).

  • Seal the vial and heat at a controlled temperature (e.g., 70-80 °C) for a specific time (e.g., 30-60 minutes) to complete the reaction.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2.4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 10:1), depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program (Exemplar):

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 250 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550 or Selected Ion Monitoring (SIM) of characteristic ions for the derivative.

2.5. Data Analysis:

  • Identify the derivative peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from derivatized standards. An internal standard may be used for improved accuracy.

Quantitative Data (Exemplar)

The following table summarizes typical performance data for an optimized GC-MS method. These values should be determined experimentally.

ParameterExemplar Value
Retention Time (RT) of Derivative12.5 ± 0.3 min
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Monitored Ions (m/z)To be determined from the mass spectrum of the derivative

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry can be used for a rapid, but less specific, quantification of this compound, particularly in pure samples or simple matrices where interfering substances are absent.

Experimental Protocol

3.1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

3.2. Reagents and Standards:

  • Solvent (e.g., Ethanol, Methanol, or a suitable buffer)

  • This compound reference standard

3.3. Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte in the chosen solvent and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution and the sample solution at λmax.

  • Data Analysis: Construct a calibration curve of absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve (Beer-Lambert Law).

Quantitative Data (Exemplar)
ParameterExemplar Value
SolventEthanol
λmaxTo be determined experimentally
Molar Absorptivity (ε)To be determined experimentally
Linearity RangeDependent on ε

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std Reference Standard Prep_Std Prepare Working Standards Std->Prep_Std Sample Analyte Sample Prep_Sample Prepare & Filter Sample Sample->Prep_Sample Solvent Mobile Phase Solvent->Prep_Std Solvent->Prep_Sample HPLC HPLC-UV Injection Prep_Std->HPLC Prep_Sample->HPLC Chrom Chromatogram Generation HPLC->Chrom Cal_Curve Build Calibration Curve Chrom->Cal_Curve Quantify Quantify Sample Chrom->Quantify Cal_Curve->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantification using HPLC-UV.

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Std Reference Standard Deriv Derivatization (Heating) Std->Deriv Sample Analyte Sample Sample->Deriv Deriv_Agent PFBHA Reagent Deriv_Agent->Deriv GCMS GC-MS Injection Deriv->GCMS MS_Data Mass Spectra Acquisition GCMS->MS_Data Cal_Curve Build Calibration Curve MS_Data->Cal_Curve Quantify Quantify Sample MS_Data->Quantify Cal_Curve->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantification using GC-MS with derivatization.

Application Notes and Protocols for the Development of Fluorescent Chemosensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the rational design, synthesis, and evaluation of fluorescent chemosensors for the detection of specific metal ions. The methodologies outlined below are intended to guide researchers through the process of developing sensitive and selective analytical tools for applications in environmental monitoring, cellular biology, and pharmaceutical development.

Principle of Operation: Signaling Mechanisms

Fluorescent chemosensors for metal ions operate through a variety of photophysical mechanisms that result in a detectable change in fluorescence upon binding to a target metal ion. The core components of such a sensor are a fluorophore (the signaling unit) and a chelator (the recognition unit), often connected by a linker. The interaction with a metal ion modulates the fluorescence output through processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Internal Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Chelation-Quenched Fluorescence (CHEQ).[1][2]

Photoinduced Electron Transfer (PET)

In a typical PET-based "turn-on" sensor, the fluorescence of the fluorophore is initially quenched by the electron-rich chelator in the unbound state.[3] Upon binding a metal ion, the lone pair electrons of the chelator are engaged in coordination, which inhibits the PET process and restores the fluorescence of the fluorophore.[4][5]

PET_Mechanism cluster_0 Metal-Free State ('Off') cluster_1 Metal-Bound State ('On') Fluorophore_Off Fluorophore (Excited State) Chelator_Off Chelator (Electron Rich) Fluorophore_Off->Chelator_Off PET Quenching Ground_State_Off Ground State Fluorophore_Off->Ground_State_Off Non-Radiative Decay Fluorophore_On Fluorophore (Excited State) Chelator_On Chelator-Metal Complex Fluorophore_On->Chelator_On PET Blocked Fluorescence Fluorescence Emission Fluorophore_On->Fluorescence Radiative Decay Metal_Ion Metal Ion Excitation_Off Excitation Excitation_Off->Fluorophore_Off Excitation_On Excitation Excitation_On->Fluorophore_On

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Förster Resonance Energy Transfer (FRET)

FRET-based sensors utilize two fluorophores, a donor and an acceptor.[6] Metal ion binding induces a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency.[7] This results in a ratiometric change in the emission intensities of the donor and acceptor.[6][8]

FRET_Mechanism cluster_0 Metal-Free State (Low FRET) cluster_1 Metal-Bound State (High FRET) Donor_Off Donor Linker_Off Flexible Linker Donor_Off->Linker_Off Donor_Emission Donor Emission Donor_Off->Donor_Emission Acceptor_Off Acceptor Linker_Off->Acceptor_Off Donor_On Donor Acceptor_On Acceptor Donor_On->Acceptor_On FRET Linker_On Rigid Linker-Metal Complex Donor_On->Linker_On Acceptor_Emission Acceptor Emission Acceptor_On->Acceptor_Emission Linker_On->Acceptor_On Metal_Ion Metal Ion Excitation Excitation Excitation->Donor_Off Excitation->Donor_On

Caption: Förster Resonance Energy Transfer (FRET) signaling mechanism.

Experimental Protocols

General Workflow for Chemosensor Development

The development of a fluorescent chemosensor follows a logical progression from design and synthesis to comprehensive photophysical and analytical evaluation.

Workflow Design Sensor Design & Selection (Fluorophore & Chelator) Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Photophysical Photophysical Studies (Absorption & Emission) Characterization->Photophysical Titration Fluorescence Titration with Target Metal Ion Photophysical->Titration Selectivity Selectivity & Interference Studies Titration->Selectivity Performance Performance Evaluation (LOD, Binding Constant) Selectivity->Performance Application Application in Real Samples (e.g., Water, Cells) Performance->Application

Caption: General workflow for chemosensor development.

Synthesis and Characterization of the Chemosensor

This is a generalized protocol; specific reaction conditions will vary depending on the target molecule.

  • Synthesis of the Ligand/Fluorophore:

    • Follow established synthetic routes for the chosen fluorophore and chelator moieties.[9]

    • A common approach involves a condensation reaction to form a Schiff base by reacting an aldehyde-functionalized fluorophore with an amine-containing chelator.[10]

    • For example, reacting 2-hydroxy-1-naphthaldehyde with an appropriate diamine in ethanol under reflux.

  • Purification:

    • Purify the synthesized compound using techniques such as recrystallization or column chromatography to achieve high purity.

  • Structural Characterization:

    • Confirm the structure of the synthesized chemosensor using standard analytical techniques, including:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Mass Spectrometry (MS) to confirm the molecular weight.

      • Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Photophysical Characterization
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or methanol).

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) from their chloride or perchlorate salts in deionized water or the same solvent as the sensor.

  • UV-Visible Absorption Spectroscopy:

    • Dilute the chemosensor stock solution to a working concentration (e.g., 10 µM) in the desired assay buffer (e.g., HEPES, PBS).

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Fluorescence Spectroscopy:

    • Using the same solution, record the fluorescence emission spectrum on a spectrofluorometer. Determine the optimal excitation wavelength (λex) from the absorption spectrum and the maximum emission wavelength (λem).

Fluorescence Titration with Target Metal Ion

This protocol determines the sensor's response to the target metal ion.

  • Assay Setup:

    • In a quartz cuvette, place a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in the assay buffer.

  • Titration:

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution (e.g., 0 to 2-10 equivalents) to the cuvette.[11]

    • After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes) before recording the fluorescence emission spectrum.[1]

  • Data Analysis:

    • Plot the fluorescence intensity at λem against the concentration of the added metal ion.

Determination of Stoichiometry (Job's Plot)
  • Preparation of Equimolar Solutions:

    • Prepare equimolar stock solutions of the chemosensor and the target metal ion.

  • Measurement:

    • Prepare a series of solutions with varying mole fractions of the chemosensor and metal ion, keeping the total molar concentration constant.

    • Measure the fluorescence intensity of each solution.

  • Analysis:

    • Plot the change in fluorescence intensity against the mole fraction of the chemosensor. The maximum of the plot corresponds to the stoichiometry of the complex.[12]

Selectivity and Interference Studies

This protocol assesses the sensor's specificity for the target metal ion.

  • Selectivity Assay:

    • Prepare a series of solutions of the chemosensor (e.g., 10 µM).

    • To each solution, add a specific potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) at a concentration significantly higher than the target ion (e.g., 10-100 equivalents).

    • Record the fluorescence spectrum of each solution and compare the response to that of the target metal ion.[1]

  • Competition Assay:

    • To a solution of the chemosensor pre-incubated with the target metal ion, add an excess of a potentially interfering metal ion.

    • Record any changes in the fluorescence signal to determine if the interfering ion can displace the target ion.

Calculation of Performance Metrics
  • Limit of Detection (LOD):

    • The LOD is calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (chemosensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[13][14]

  • Binding Constant (Ka):

    • For a 1:1 binding stoichiometry, the binding constant can be determined using the Benesi-Hildebrand equation:[12][13] 1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Kₐ * (F_max - F₀) * [Mⁿ⁺]) where F₀ is the fluorescence of the free sensor, F is the fluorescence at a given metal ion concentration [Mⁿ⁺], and F_max is the maximum fluorescence at saturation. A plot of 1/(F - F₀) versus 1/[Mⁿ⁺] should be linear, and Ka can be calculated from the ratio of the intercept to the slope.

Data Presentation: Performance of Fluorescent Chemosensors

The performance of newly developed chemosensors should be compared with existing probes. The following table summarizes key performance metrics for several reported fluorescent chemosensors for various metal ions.

ChemosensorTarget IonSignaling MechanismSolvent/MediumLOD (µM)Binding Constant (Kₐ) (M⁻¹)Reference
HBED-DansylFe³⁺CHEFAqueous Buffer0.12.5 x 10⁵[4]
CEHCFe³⁺Turn-offAcetate Buffer (pH 5.0)0.761.30 x 10⁴[1]
APSBFe³⁺Turn-on (PET)DMSO/Water0.001958.20 x 10⁵[11]
LHFe²⁺Turn-on (PET)Not Specified0.51.66 x 10¹⁰[12]
LHCu²⁺Turn-off (CT)Not Specified0.19.23 x 10⁸[12]
Rhodamine B derivativeCr³⁺Turn-onNot Specified8.64Not Reported[15]
Rhodamine B derivativeFe³⁺Turn-onNot Specified10.5Not Reported[15]
TPE-functionalized quinolinium saltHg²⁺Turn-on (AIE)Not Specified0.0718Not Reported[15]
8-aminoquinoline derivativeZn²⁺Turn-onAqueous Buffer (pH 4-11)0.00215Not Reported[15]
Coumarin-3-carboxamideCa²⁺PETAcetonitrile1.214.8 x 10⁴[16]
Coumarin-3-carboxamidePb²⁺PETAcetonitrile8.048.7 x 10⁴[16]
N,S-CDsFe³⁺Turn-offNot Specified0.014Not Reported[15]
DNA-based sensorPb²⁺Turn-onNot Specified0.468Not Reported[17]
FAM-DABCYL labeled aptamerPb²⁺FRETNot Specified0.0003Not Reported[18]
FAM-DABCYL labeled aptamerHg²⁺FRETNot Specified0.005Not Reported[18]

Application in Biological Systems

For intracellular metal ion imaging, additional considerations are necessary.

  • Cell Viability Assay (e.g., MTT assay):

    • Before cell imaging, determine the cytotoxicity of the chemosensor by incubating cells with varying concentrations of the probe and assessing cell viability.[11]

  • Live Cell Imaging:

    • Incubate live cells (e.g., HeLa cells) with a low, non-toxic concentration of the chemosensor for a sufficient time to allow for cell uptake.

    • Wash the cells to remove any excess probe.

    • Treat the cells with the target metal ion (or a compound that modulates intracellular metal ion concentrations).

    • Visualize the change in fluorescence using a fluorescence microscope.[11]

By following these detailed protocols, researchers can systematically develop and validate novel fluorescent chemosensors for the selective and sensitive detection of metal ions, paving the way for new analytical tools in a wide range of scientific disciplines.

References

Application Notes and Protocols for 4-(Dimethylamino)-2-hydroxybenzaldehyde in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block for the synthesis of fluorescent probes for a wide range of bioimaging applications. Its electron-donating dimethylamino group and the reactive aldehyde functionality allow for the straightforward creation of Schiff base derivatives that exhibit favorable photophysical properties. These probes are particularly useful for the detection and imaging of biologically important analytes, such as metal ions, within living cells. The underlying sensing mechanism of these probes often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT), which lead to a detectable change in fluorescence upon binding to the target analyte.

Applications in Bioimaging

Fluorescent probes derived from this compound have demonstrated significant potential in the selective detection and imaging of various metal ions, which play crucial roles in numerous physiological and pathological processes.

Metal Ion Detection

Schiff base ligands synthesized from this compound can selectively bind to specific metal ions, leading to a "turn-on" or "turn-off" fluorescent response. This property makes them excellent candidates for chemosensors.

  • Aluminum (Al³⁺): Probes derived from this aldehyde have shown high selectivity and sensitivity for Al³⁺ ions. The coordination of Al³⁺ with the Schiff base ligand restricts the C=N isomerization and inhibits non-radiative decay pathways, resulting in a significant enhancement of fluorescence.

  • Zinc (Zn²⁺): Zinc is the second most abundant transition metal in biological systems, and its dysregulation is associated with various diseases. Fluorescent probes based on this compound can be designed to selectively detect Zn²⁺ in living cells, providing a tool for studying its biological roles.

  • Copper (Cu²⁺): Copper is another essential trace element, and imbalances in its homeostasis are linked to neurodegenerative disorders. Salicylaldehyde-based Schiff base probes have been developed for the sensitive detection of Cu²⁺.

Live Cell Imaging

The ability of these fluorescent probes to function in aqueous environments and their low cytotoxicity make them suitable for imaging analytes within living cells. This allows for the real-time visualization of the distribution and concentration changes of target molecules in their native environment, providing valuable insights into cellular processes.

Photophysical and Sensing Properties

The performance of a fluorescent probe is determined by its photophysical properties and its response to the target analyte. The following tables summarize key quantitative data for representative fluorescent probes derived from salicylaldehyde derivatives, which are structurally similar to this compound, as specific data for probes from the exact target compound is limited in published literature.

Table 1: Photophysical Properties of Structurally Similar Salicylaldehyde-Based Fluorescent Probes

Probe Derivative ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Stokes Shift (nm)
Salicylaldehyde-diamine Schiff base~350-400~450-550Variable~100-150
Salicylaldehyde-hydrazine Schiff base~370-420~480-580Variable~110-160

Table 2: Sensing Performance of Structurally Similar Salicylaldehyde-Based Fluorescent Probes for Metal Ions

Target AnalyteProbe Derivative ClassLimit of Detection (LOD)Response Time
Al³⁺Salicylaldehyde-aminobenzothiazole2.81 x 10⁻⁷ M< 2 minutes
Zn²⁺Salicylaldehyde-naphthylamine1.33 nMRapid
Cu²⁺Salicylaldehyde-benzoyl hydrazoneNanomolar rangeRapid

Note: The data presented above is based on published results for fluorescent probes derived from salicylaldehyde and its other derivatives. Researchers should experimentally determine the specific properties of probes synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the general synthesis of a Schiff base fluorescent probe from this compound and a diamine (e.g., ethylenediamine).

Materials:

  • This compound

  • Ethylenediamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (2 mmol) in 20 mL of absolute ethanol.

  • To this solution, add a solution of ethylenediamine (1 mmol) in 10 mL of absolute ethanol dropwise while stirring continuously.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base probe) can be collected by filtration.

  • Wash the solid product with cold ethanol and dry it under vacuum.

  • Characterize the synthesized probe using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Live Cell Imaging

This protocol provides a general guideline for using a synthesized Schiff base fluorescent probe for imaging metal ions in live cells.

Materials:

  • Synthesized Schiff base fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on coverslips or in imaging dishes

  • Solution of the target metal ion (e.g., AlCl₃, ZnCl₂, CuSO₄)

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

  • Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips to an appropriate confluency.

  • Cell Loading: a. Wash the cells twice with PBS. b. Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove any excess, unbound probe.

  • Imaging (Control): Image the probe-loaded cells using a fluorescence microscope with the appropriate filter set to establish a baseline fluorescence.

  • Analyte Addition: a. Treat the cells with the desired concentration of the target metal ion solution prepared in cell culture medium. b. Incubate for a specific period (e.g., 15-30 minutes).

  • Imaging (Post-treatment): Image the cells again using the same microscope settings to observe the change in fluorescence intensity or localization.

  • Image Analysis: Analyze the captured images to quantify the changes in fluorescence.

Visualizations

CHEF_Mechanism cluster_ligand Free Ligand cluster_complex Ligand-Metal Complex Probe Fluorescent Probe (Low Fluorescence) NRD Non-Radiative Decay (e.g., C=N isomerization) Probe->NRD Energy Loss MetalIon Target Metal Ion Probe->MetalIon Binding Complex Probe-Metal Ion Complex (High Fluorescence) RD Radiative Decay (Fluorescence) Complex->RD Energy Emission

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental_Workflow Start Start Synthesis 1. Synthesize Schiff Base Probe (this compound + Diamine) Start->Synthesis Characterization 2. Characterize Probe (NMR, Mass Spec, IR) Synthesis->Characterization CellCulture 3. Culture Live Cells Characterization->CellCulture ProbeLoading 4. Load Cells with Probe CellCulture->ProbeLoading ControlImage 5. Acquire Control Fluorescence Image ProbeLoading->ControlImage AnalyteTreatment 6. Treat Cells with Target Analyte ControlImage->AnalyteTreatment FinalImage 7. Acquire Final Fluorescence Image AnalyteTreatment->FinalImage Analysis 8. Analyze Fluorescence Change FinalImage->Analysis End End Analysis->End

Caption: Experimental Workflow for Bioimaging.

Application Notes and Protocols: Condensation Reaction of 4-(Dimethylamino)-2-hydroxybenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of 4-(Dimethylamino)-2-hydroxybenzaldehyde with various primary amines. The resulting imines are valuable compounds in medicinal chemistry and materials science, exhibiting a range of biological activities and fluorescent properties.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound.[1] Those derived from salicylaldehyde and its substituted analogues are of particular interest due to their facile synthesis and diverse applications. The presence of the hydroxyl group at the ortho position to the imine bond in these structures can lead to intramolecular hydrogen bonding and allows for the formation of stable metal complexes, which often exhibit enhanced biological activity.[2][3] The 4-(dimethylamino) substituent acts as a strong electron-donating group, which can influence the electronic properties and fluorescence of the resulting Schiff bases.

The applications of these Schiff bases are extensive and include roles as anticancer, antibacterial, and antifungal agents.[2][4] Furthermore, their unique photophysical properties make them suitable candidates for the development of fluorescent chemosensors for metal ion detection.[5]

Synthesis and Characterization

The condensation reaction between this compound and a primary amine is typically carried out in a suitable solvent, such as ethanol or methanol, often under reflux conditions. The reaction can be catalyzed by the addition of a few drops of acid, like glacial acetic acid.[4] The general reaction scheme is presented below:

General Reaction Scheme:

The resulting Schiff base product, often a colored solid, can be purified by recrystallization from an appropriate solvent. Characterization is typically performed using standard spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases from this compound and different primary amines, as reported in the literature.

Primary Amine (R-NH₂)SolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
AnilineEthanolAcetic Acid285130-132
p-ToluidineEthanol-390161-162
p-AnisidineEthanol-383181-183
p-ChloroanilineMethanolAcetic Acid488155-157
o-AminophenolEthanol-2--[5]
S-BenzyldithiocarbazateEthanol--High-[2]

Note: "-" indicates data not reported in the cited literature.

Spectroscopic Data

Key spectroscopic data for the characterization of the synthesized Schiff bases are summarized below.

Schiff Base (from Aniline)FTIR (cm⁻¹)¹H NMR (δ, ppm)
C=N Stretch 1604 - 1626-
O-H Stretch 3000 - 3400 (broad)13.54 (s, 1H, OH)
Ar-H ~30506.5 - 8.0 (m)
-N=CH- -8.45 (s, 1H)
-N(CH₃)₂ ~2900~3.0 (s, 6H)

References: [6]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.

  • While stirring, add the ethanolic solution of the primary amine dropwise to the aldehyde solution at room temperature.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

Protocol 2: Characterization of Schiff Bases

This protocol outlines the standard methods for characterizing the synthesized Schiff bases.

Instrumentation:

  • FTIR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

  • Melting Point Apparatus

Procedure:

  • Melting Point: Determine the melting point of the purified Schiff base using a melting point apparatus. A sharp melting point is indicative of high purity.

  • FTIR Spectroscopy: Record the FTIR spectrum of the Schiff base (as a KBr pellet or in a suitable solvent). Confirm the formation of the imine bond by the presence of a characteristic C=N stretching vibration around 1600-1630 cm⁻¹. The absence of the C=O stretch from the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) also indicates successful reaction.

  • ¹H NMR Spectroscopy: Dissolve the Schiff base in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H NMR spectrum. The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton peak (around δ 9.5-10.5 ppm) and the amine protons provides further evidence of the reaction.

  • Mass Spectrometry: Obtain the mass spectrum of the Schiff base to determine its molecular weight and confirm its elemental composition.

Applications in Drug Development

Anticancer Activity

Schiff bases derived from salicylaldehydes have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[7][8] Metal complexes of these Schiff bases, in particular, have demonstrated enhanced cytotoxic effects.

Proposed Mechanism of Action: Induction of Apoptosis

Several studies suggest that salicylaldehyde-derived Schiff base complexes can induce apoptosis through the intrinsic (mitochondrial) pathway.[7][9] This pathway is characterized by the following key events:

  • Increased Reactive Oxygen Species (ROS) Production: The Schiff base complex can induce oxidative stress within the cancer cell, leading to an increase in the levels of reactive oxygen species.[9]

  • Mitochondrial Dysfunction: Elevated ROS levels can damage the mitochondrial membrane, leading to a loss of mitochondrial membrane potential.

  • Release of Cytochrome c: The damaged mitochondria release cytochrome c into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

Apoptosis_Pathway

Applications in Materials Science

Fluorescent Chemosensors

The inherent fluorescence of Schiff bases derived from this compound can be modulated upon binding to metal ions, making them excellent candidates for fluorescent chemosensors. The sensing mechanism can involve processes such as Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), or Photoinduced Electron Transfer (PET).

Mechanism of Fluorescence Sensing:

The fluorescence of the Schiff base can be either "turned on" (enhanced) or "turned off" (quenched) upon coordination with a metal ion. This change in fluorescence intensity provides a detectable signal for the presence of the metal ion.

  • Chelation-Enhanced Fluorescence (CHEF): In some cases, the free Schiff base may have low fluorescence due to processes like photoinduced electron transfer or intramolecular rotation that provide non-radiative decay pathways for the excited state. Upon chelation with a metal ion, these non-radiative pathways can be blocked, leading to a significant enhancement of fluorescence.

  • Photoinduced Electron Transfer (PET): The dimethylamino group can act as an electron donor and the imine as an electron acceptor. In the free ligand, photoexcitation can lead to electron transfer from the donor to the acceptor, resulting in fluorescence quenching. Upon binding of a metal ion to the imine and hydroxyl groups, the energy levels of the molecular orbitals are altered, which can inhibit the PET process and restore fluorescence.

Fluorescence_Sensing cluster_ligand Free Schiff Base cluster_complex Schiff Base-Metal Complex Ligand Schiff Base (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Non-radiative decay) Ligand->PET Excitation (hν) Complex Metal Complex (High Fluorescence) Ligand->Complex + Metal Ion No_PET PET Blocked Complex->No_PET Excitation (hν)

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Experimental_Workflow Product Product MP MP Product->MP FTIR FTIR Product->FTIR NMR NMR Product->NMR MS MS Product->MS Cytotoxicity Cytotoxicity Product->Cytotoxicity Apoptosis_Assay Apoptosis_Assay Cytotoxicity->Apoptosis_Assay Mechanism Mechanism Apoptosis_Assay->Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Dimethylamino)-2-hydroxybenzaldehyde synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound, starting from 3-(dimethylamino)phenol, is typically achieved through electrophilic aromatic substitution reactions that introduce a formyl group (-CHO) onto the aromatic ring. The primary methods employed are:

  • Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1][2] This method is often favored for its relatively mild conditions and good yields. A variation of this reaction using DMF and methylsulfonyl chloride has been reported to produce this compound with a high yield of 90.9%.

  • Duff Reaction: This reaction formylates activated aromatic compounds, like phenols, using hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid.[3][4] The reaction typically requires heating and is known for its ortho-selectivity in phenols, which is advantageous for this synthesis.[3] However, the yields can be variable and are often moderate.[4]

  • Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[5][6] The reaction proceeds via the generation of dichlorocarbene (:CCl₂) as the electrophile.[5] While it is a classic method, it can suffer from modest yields and the formation of byproducts.[6]

Q2: Why is the formylation directed to the ortho position relative to the hydroxyl group?

A2: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The formylation occurs preferentially at the ortho-position (C2) and para-position (C4) relative to the hydroxyl group. In the case of 3-(dimethylamino)phenol, the incoming formyl group is directed to the positions activated by both the hydroxyl and the dimethylamino groups. The position ortho to the hydroxyl group and para to the dimethylamino group (C2) is electronically favored. Furthermore, in reactions like the Duff and Reimer-Tiemann, chelation or hydrogen bonding interactions involving the phenolic hydroxyl group can further enhance ortho-selectivity.[3][5]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Low Yields: Achieving high yields can be difficult, particularly with the Duff and Reimer-Tiemann reactions, which are often reported to have low to moderate efficiencies.[4][6]

  • Side Reactions: The formation of isomeric byproducts, particularly the para-formylated product, can occur, complicating the purification process. Over-formylation (diformylation) is also a possibility if multiple activated sites are available.[4] Under harsh reaction conditions, polymerization or tar formation can also reduce the yield of the desired product.

  • Purification: Separating the desired product from unreacted starting materials, isomeric byproducts, and tars can be challenging. Purification often requires techniques like column chromatography or recrystallization.

Troubleshooting Guides

Issue 1: Low Yield

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields are a common issue. Here are some potential causes and solutions for each of the main synthetic methods:

For all methods:

  • Cause: Purity of reagents and solvents.

    • Solution: Ensure that all reagents, especially the starting 3-(dimethylamino)phenol and the formylating agents, are of high purity. Use anhydrous solvents, as the presence of water can deactivate the formylating reagents or lead to side reactions.

Vilsmeier-Haack Reaction:

  • Cause: Incomplete formation or decomposition of the Vilsmeier reagent.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (typically 0-10 °C) before adding the 3-(dimethylamino)phenol.[1] Ensure the reaction is protected from moisture.

  • Cause: Suboptimal reaction temperature or time.

    • Solution: The reaction temperature can be critical. While the Vilsmeier reagent is formed at a low temperature, the formylation step may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Duff Reaction:

  • Cause: Inefficient reaction conditions. The Duff reaction is notoriously sensitive to reaction parameters.

    • Solution: The choice of acid catalyst can influence the yield. Trifluoroacetic acid is often more effective than acetic acid.[3] The reaction temperature is also crucial and typically requires heating to around 85-120 °C.[3]

  • Cause: Low reactivity of the substrate.

    • Solution: While 3-(dimethylamino)phenol is an activated substrate, optimizing the ratio of reactants (phenol to HMTA) can improve the yield.

Reimer-Tiemann Reaction:

  • Cause: Inefficient generation of dichlorocarbene.

    • Solution: Use a strong base (e.g., NaOH or KOH) at a sufficient concentration. The reaction is often biphasic, so vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate and yield.

  • Cause: Suboptimal temperature control.

    • Solution: The reaction is often exothermic. The initial heating should be controlled, and the reaction may need to be cooled to maintain the optimal temperature and prevent side reactions.

Issue 2: Formation of Side Products

Q: I am observing multiple spots on my TLC plate, indicating the presence of side products. How can I minimize their formation?

A: The formation of side products, particularly isomers, is a common problem.

  • Problem: Formation of the para-isomer.

    • Cause: While ortho-substitution is generally favored, para-substitution can still occur.

    • Solution:

      • Reaction Choice: The Duff and Reimer-Tiemann reactions generally show good ortho-selectivity for phenols.[3][5]

      • Reaction Conditions: In the Reimer-Tiemann reaction, the choice of solvent can influence the ortho/para ratio.

  • Problem: Tar/Polymer formation.

    • Cause: Phenolic compounds can be prone to oxidation and polymerization under harsh reaction conditions (high temperatures, strong bases).

    • Solution:

      • Temperature Control: Avoid excessively high reaction temperatures.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

      • Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed (as monitored by TLC).

Issue 3: Difficult Purification

Q: I am having trouble purifying the final product. What are the recommended purification methods?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Method 1: Column Chromatography:

    • Procedure: Flash column chromatography on silica gel is a common and effective method for separating the desired product from isomers and other impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Method 2: Recrystallization:

    • Procedure: If the crude product is a solid, recrystallization can be an effective purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required.

  • Method 3: Acid-Base Extraction:

    • Procedure: Since the product has a basic dimethylamino group, it can be dissolved in a dilute acid solution. This can help to separate it from non-basic, organic-soluble impurities. After washing the acidic solution with an organic solvent, the product can be re-precipitated by adding a base.

Data Presentation

The following table summarizes the typical yields for the different synthetic methods. It is important to note that yields are highly dependent on the specific reaction conditions and the scale of the reaction.

Synthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Reference
Vilsmeier-Haack Variant 3-Hydroxy-N,N-dimethylanilineN,N-Dimethylformamide, Methylsulfonyl chloride90.995.5
Vilsmeier-Haack 3-(Dimethylamino)phenolDMF, POCl₃60-80>95 (after purification)[1][2]
Duff Reaction 3-(Dimethylamino)phenolHexamethylenetetramine, Acid20-60Variable[3][4]
Reimer-Tiemann Reaction 3-(Dimethylamino)phenolChloroform, NaOH15-50*Variable[5][6]

*Note: These are general yield ranges for the formylation of activated phenols and may vary for 3-(dimethylamino)phenol.

Experimental Protocols

Protocol 1: High-Yield Synthesis via a Vilsmeier-Haack Variant

This protocol is based on a reported high-yield synthesis of this compound.

Materials:

  • 3-Hydroxy-N,N-dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Methylsulfonyl chloride

  • Water

Procedure:

  • To a reaction vessel, add 13.8 g (0.1 mol) of 3-hydroxy-N,N-dimethylaniline and 16.0 g (0.22 mol) of N,N-dimethylformamide.

  • Slowly add 0.125 mol of methylsulfonyl chloride dropwise at a temperature of 20-40 °C. Control the rate of addition to ensure the temperature does not exceed 40 °C.

  • After the addition is complete, stir the reaction mixture at 50-100 °C for 1 hour.

  • Cool the reaction solution to 30 °C.

  • Hydrolyze the reaction mixture by adding an appropriate amount of water.

  • Filter the resulting precipitate and wash it with a small amount of water.

  • Dry the product to obtain this compound.

Expected Outcome:

  • Yield: ~15.0 g (90.9%)

  • Purity: ~95.5%

Protocol 2: General Procedure for the Vilsmeier-Haack Reaction

Materials:

  • 3-(Dimethylamino)phenol

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 3-(dimethylamino)phenol (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for the Duff Reaction

Materials:

  • 3-(Dimethylamino)phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • In a round-bottom flask, dissolve 3-(dimethylamino)phenol and HMTA (1.5 equivalents) in TFA or acetic acid.

  • Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add dilute hydrochloric acid and heat the mixture to hydrolyze the intermediate.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_methods Formylation Methods cluster_product Product 3-DMA-Phenol 3-(Dimethylamino)phenol Vilsmeier Vilsmeier-Haack (DMF, POCl₃) 3-DMA-Phenol->Vilsmeier Duff Duff Reaction (HMTA, Acid) 3-DMA-Phenol->Duff Reimer Reimer-Tiemann (CHCl₃, NaOH) 3-DMA-Phenol->Reimer Product 4-(Dimethylamino)-2- hydroxybenzaldehyde Vilsmeier->Product Duff->Product Reimer->Product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Purity of Reagents and Solvents Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Temp Adjust Temperature OptimizeConditions->Temp Temperature Sensitive? Time Adjust Reaction Time OptimizeConditions->Time Incomplete Reaction? Catalyst Consider Catalyst/ Phase Transfer Agent OptimizeConditions->Catalyst Biphasic or Slow Reaction? Purification Review Purification Strategy Temp->Purification Time->Purification Catalyst->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationship cluster_methods cluster_params cluster_comp Methods Formylation Method Vilsmeier-Haack Duff Reaction Reimer-Tiemann Parameters Key Parameters Yield Selectivity Reaction Conditions Safety/Cost Comparison Comparison High Yield, Good Selectivity, Mild Conditions Variable Yield, Good Ortho-selectivity, High Temp Low-Moderate Yield, Ortho-selective, Strong Base

References

Troubleshooting common side reactions in Vilsmeier-Haack synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is the reactive species?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to introduce a formyl group (-CHO) onto the substrate.[3][4] The key reactive species is an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is typically formed in situ.[4][5]

Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?

Low or no yield can stem from several factors:

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile, so the reaction is most effective on electron-rich aromatic or heterocyclic compounds.[1][6] Substrates with strong electron-withdrawing groups may be too deactivated for the reaction to proceed efficiently.

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used.[7] Old DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[8]

  • Temperature: While higher temperatures can sometimes be used for less reactive substrates, excessively high temperatures can lead to the decomposition of the starting material, product, or the Vilsmeier reagent itself.[7][9] Conversely, for highly reactive substrates, the temperature might be too high, leading to side reactions and consumption of the starting material without forming the desired product.

  • Inadequate Mixing: In some cases, the Vilsmeier reagent can precipitate from the solution. If stirring is not efficient, this can lead to poor reaction kinetics.

Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and the reaction to form it is exothermic. The work-up, which often involves quenching with ice and water, must be done carefully to control the exothermic hydrolysis. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Troubleshooting Common Side Reactions

This section provides detailed guidance on identifying and mitigating common side reactions encountered during the Vilsmeier-Haack synthesis.

Issue 1: Formation of Multiple Formylated Products (Di-formylation)

Question: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common problem, especially with highly activated substrates. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times. Here are the key parameters to control:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. An excess of the formylating agent will favor di-formylation. A good starting point for optimization is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate.

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to maintain a low concentration of the electrophile.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.

Quantitative Data on Stoichiometry and Yield:

The following table summarizes the effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Troubleshooting Workflow for Di-formylation:

diformylation_troubleshooting start High Di-formylation Observed check_stoichiometry Check Stoichiometry (Reagent:Substrate) start->check_stoichiometry ratio_high Ratio > 1.5:1? check_stoichiometry->ratio_high reduce_ratio Reduce ratio to 1.1:1 - 1.5:1 ratio_high->reduce_ratio Yes check_temp Check Reaction Temperature ratio_high->check_temp No reduce_ratio->check_temp temp_high Temperature > RT? check_temp->temp_high lower_temp Lower temperature to 0 °C - RT temp_high->lower_temp Yes check_addition Check Order of Addition temp_high->check_addition No lower_temp->check_addition substrate_to_reagent Substrate added to reagent? check_addition->substrate_to_reagent reverse_addition Add reagent dropwise to substrate substrate_to_reagent->reverse_addition Yes monitor_reaction Monitor reaction by TLC/LC-MS and quench upon completion substrate_to_reagent->monitor_reaction No reverse_addition->monitor_reaction end Optimized for Mono-formylation monitor_reaction->end

A logical workflow for troubleshooting di-formylation.
Issue 2: Formation of Chlorinated Byproducts

Question: I am observing a chlorinated aromatic byproduct in my reaction mixture. What is the cause and how can I prevent it?

Answer: Aromatic chlorination is a known side reaction in the Vilsmeier-Haack synthesis, particularly when using POCl₃. The Vilsmeier reagent, being a chloroiminium salt, can act as a chlorinating agent.

Mechanism of Chlorination: While the exact mechanism can be complex and substrate-dependent, it is believed that the chloroiminium ion itself or other chlorine-containing species in equilibrium can act as an electrophilic chlorine source, leading to electrophilic aromatic substitution with a chlorine atom instead of the formyl group precursor.

Troubleshooting Strategies:

  • Reaction Temperature: Higher reaction temperatures can promote chlorination. It is crucial to run the reaction at the lowest effective temperature.

  • Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent. Oxalyl chloride or thionyl chloride in combination with DMF can be less prone to this side reaction in some cases. These reagents generate gaseous byproducts (CO, CO₂, SO₂), which can simplify work-up.

  • Work-up Procedure: Ensure that the aqueous work-up is performed promptly and efficiently to hydrolyze any remaining reactive chlorine species and the iminium salt intermediate.

Comparison of Activating Agents:

FeaturePOCl₃ (Phosphoryl Chloride)SOCl₂ (Thionyl Chloride)(COCl)₂ (Oxalyl Chloride)
Reactivity Moderate to highModerateHigh
Byproducts Phosphoric acid derivatives (e.g., H₃PO₄)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)
Work-up Can be complicated due to non-volatile, acidic phosphorus byproducts.Simpler as the primary byproduct (SO₂) is a gas.Considered the cleanest as all byproducts are gaseous, simplifying purification.
Issue 3: Formation of Tar and Polymeric Materials

Question: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I avoid it?

Answer: The formation of a dark, tarry residue is often a sign of polymerization or decomposition of the starting material or product. This is particularly common with sensitive substrates like furans and pyrroles.

Causes and Solutions:

  • Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature can lead to localized "hot spots," initiating polymerization.

    • Solution: Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath or a cryocooler to manage the reaction temperature effectively.[10]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.

    • Solution: Use purified, high-purity starting materials and anhydrous solvents. Ensure all glassware is thoroughly dried.

  • Prolonged Reaction Time: Leaving the reaction to run for too long, especially at elevated temperatures, can lead to product degradation.

    • Solution: Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

Issue 4: Intramolecular Cyclization with Phenols and Anilines

Question: My reaction with a substituted phenol or aniline is giving a cyclized product instead of the expected formylated compound. Why is this happening and what can be done?

Answer: Substrates containing a nucleophilic group (like -OH or -NH₂) ortho to the site of formylation can undergo intramolecular cyclization. For example, o-aminophenols can form benzoxazoles.

Troubleshooting Strategies:

  • Protecting Groups: Protect the nucleophilic group (e.g., as an acetate or a tosylate for a phenol, or as an amide for an aniline) before performing the Vilsmeier-Haack reaction. The protecting group can be removed after formylation.

  • Reaction Conditions: In some cases, lowering the reaction temperature may favor formylation over cyclization.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation:

    • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white or yellowish precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium acetate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol for the Vilsmeier-Haack Formylation of Indole

This protocol is adapted for indoles, which are highly reactive substrates.

  • Vilsmeier Reagent Preparation:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (3 equivalents).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Formylation:

    • Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at a rate that maintains the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

    • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Add a 10% aqueous solution of sodium hydroxide until the pH is 9-10.

    • The product, indole-3-carboxaldehyde, will often precipitate and can be collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent.

Quantitative Data for Formylation of Substituted Indoles: [11]

Indole DerivativeTemperature (°C)Time (h)Yield (%)
Indole0 to 85696
2-Methylindole98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-Methylindole0 to 85890
5-Methylindole0 to 85892

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction.

vilsmeier_mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Product Aryl Aldehyde Intermediate->Product Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Product

The general mechanism of the Vilsmeier-Haack reaction.

This technical support guide provides a starting point for troubleshooting common issues in the Vilsmeier-Haack synthesis. Successful execution of this reaction often requires careful optimization of the parameters discussed for each specific substrate.

References

Technical Support Center: Purification of Crude 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-(Dimethylamino)-2-hydroxybenzaldehyde by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a solid. The reported melting point is approximately 78°C. The color can range from beige to lilac purple.

Q2: Which solvents are suitable for the recrystallization of this compound?

Based on the solubility of structurally similar compounds like 4-(diethylamino)salicylaldehyde, ethanol is a promising solvent. A mixed solvent system, such as ethanol-water, may also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What are the likely impurities in crude this compound?

Common impurities may include unreacted starting materials from the synthesis, such as 3-hydroxy-N,N-dimethylaniline and N,N-dimethylformamide, as well as byproducts from side reactions. Depending on the synthetic route, these could include isomers or over-alkylated products.

Q4: My purified product yield is low. What are the potential causes?

Several factors can contribute to low recovery after recrystallization:

  • Excessive solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor, even after cooling.

  • Premature crystallization: If the solution cools too rapidly during the hot filtration step, the product can crystallize on the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to allow for maximum crystal formation.

  • Washing with warm solvent: Using a wash solvent that is not ice-cold can redissolve some of the purified crystals.

Q5: Instead of crystals, my compound "oiled out." What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Not enough compound is present (solution is too dilute).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.
Crystals form too quickly. - The solution is too concentrated.- The solution cooled too rapidly.- Add a small amount of hot solvent to redissolve the crystals and allow the solution to cool more slowly at room temperature before moving to an ice bath.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
The melting point of the purified product is broad or lower than expected. - The product is still impure.- The crystals are not completely dry.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Recrystallization is ineffective. - Impurities have very similar solubility to the product.- Consider an alternative purification method such as column chromatography or purification via bisulfite adduct formation.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol is based on established procedures for similar compounds, such as 4-(diethylamino)salicylaldehyde.[3]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (if using a mixed solvent system)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and yield of the purified product.

Quantitative Data Summary

Parameter Value Reference
Melting Point78 °CVendor Data
AppearanceSolid (Beige to Lilac Purple)Vendor Data
Purity (Commercial)≥98%Vendor Data
Solubility of Analogue (4-(diethylamino)salicylaldehyde)
EthanolSoluble[3]
AcetoneSolubleChemBK
WaterInsolubleChemBK

Experimental Workflow and Logic Diagrams

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filtration Hot gravity filtration dissolve->hot_filtration charcoal->hot_filtration cool_rt Cool to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: A flowchart of the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals Is the solution too dilute? start->no_crystals oiling_out Did the compound oil out? start->oiling_out low_yield Is the yield low? start->low_yield concentrate Evaporate solvent no_crystals->concentrate Yes seed Add seed crystal no_crystals->seed No end Successful Purification concentrate->end scratch Scratch flask seed->scratch scratch->end reheat Reheat and add more solvent oiling_out->reheat Yes slow_cool Cool slowly reheat->slow_cool slow_cool->end check_solvent Check for excess solvent low_yield->check_solvent Yes cool_longer Cool for a longer duration check_solvent->cool_longer cool_longer->end

Caption: A decision tree for troubleshooting recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Schiff bases. Below you will find a comprehensive guide in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide & FAQs

1. Why is my Schiff base yield low?

Low yields in Schiff base synthesis can be attributed to several factors, as the reaction is a reversible equilibrium.[1] The primary reasons include the presence of water, suboptimal pH, and the inherent stability of the reactants and products.

  • Presence of Water: The formation of a Schiff base produces water as a byproduct.[2] According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the starting materials, thus reducing the product yield.[1][2]

  • Suboptimal pH: The reaction is highly dependent on the pH of the medium.[2] An inappropriate pH can either fail to sufficiently activate the carbonyl group for nucleophilic attack or protonate the amine, rendering it non-nucleophilic.[1][2][3]

  • Reactant/Product Stability: Schiff bases derived from aliphatic aldehydes are often less stable and more susceptible to polymerization compared to those derived from aromatic aldehydes, which are stabilized by conjugation.[1]

Troubleshooting Steps:

  • Water Removal: Implement methods to continuously remove water as it is formed. This can be achieved through:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene to physically remove water from the reaction mixture.[1]

    • Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) directly to the reaction.[1][2] Molecular sieves are particularly effective at sequestering water.[2]

  • pH Optimization: The optimal pH for Schiff base formation is typically in the mildly acidic range of 4-5.[1] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate.[1][4] However, a pH that is too low will protonate the amine, inhibiting its nucleophilic character.[1][3] The ideal pH can be substrate-dependent and may require experimental optimization.[3]

  • Increase Reactant Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can help drive the equilibrium towards the product side.[1]

2. My reaction is not proceeding to completion. What can I do?

Incomplete conversion is a common challenge, often linked to the reversible nature of the reaction and suboptimal conditions.[1]

Troubleshooting Steps:

  • Increase Reactant Concentration: As per Le Chatelier's principle, using a slight excess (e.g., 1.1 equivalents) of one reactant can push the reaction towards completion.[2]

  • Catalysis: The addition of a catalyst can enhance the reaction rate.[1]

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, is commonly used.[2] Other acid catalysts like zinc chloride can also be employed.[1]

    • Base Catalysis: In some cases, a few drops of a base like triethylamine (TEA) can be beneficial.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or increasing the temperature can help it reach equilibrium.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

3. My Schiff base product is an oil and is difficult to purify. What are my options?

The isolation of Schiff bases as oils can present purification challenges.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane or petroleum ether.[1]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization, and the free base can be regenerated if necessary.[1]

  • Column Chromatography: Purification by column chromatography can be effective. It is sometimes advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the imine.[5]

  • In-situ Use: If purification proves to be exceedingly difficult, consider using the crude Schiff base directly in the subsequent reaction step, provided the impurities will not interfere.[1]

4. My purified Schiff base appears to be degrading over time. How can I improve its stability?

Schiff bases, particularly those derived from aliphatic aldehydes, can be prone to degradation, primarily through hydrolysis.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents for both the reaction and purification steps.[2] Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for particularly sensitive compounds.[2]

  • Avoid High Temperatures: Some Schiff bases are thermally unstable and can decompose at elevated temperatures.[5]

  • Proper Storage: Store the purified Schiff base in a sealed container, protected from moisture and light, and preferably at a low temperature.[5]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative parameters for the optimization of Schiff base formation.

Table 1: Effect of pH on Reaction Rate

pH RangeRate-Limiting StepConsequence
< 4Initial nucleophilic additionAmine is protonated and non-nucleophilic, slowing the reaction.[3][4]
4 - 5Optimal RangeBalances carbonyl activation and amine nucleophilicity for maximum rate.[1]
> 6Dehydration of carbinolamineInsufficient acid to catalyze the elimination of water.[3][4]

Table 2: Common Solvents for Schiff Base Synthesis

SolventProperties and Use CasesReferences
Ethanol / MethanolProtic solvents, commonly used for simple condensations at room temperature or reflux.[6][7][6][7]
Toluene / BenzeneAprotic solvents, ideal for use with a Dean-Stark apparatus for azeotropic water removal.[1]
Dichloromethane (DCM)Aprotic solvent, suitable for reactions at room temperature, often with a dehydrating agent.[8]
Dimethylformamide (DMF)Polar aprotic solvent, can be used for less reactive starting materials, sometimes with a basic catalyst.[6]
Acetic AcidCan serve as both a solvent and a catalyst.[6]
WaterA green and environmentally benign solvent, can lead to high yields without an additional catalyst.[9][10][9][10]
Solvent-freeGrinding reactants together, sometimes with a catalytic drop of acetic acid.[6]

Table 3: Common Catalysts for Schiff Base Formation

CatalystTypeTypical AmountNotesReferences
Acetic AcidWeak AcidCatalytic (a few drops)Commonly used to achieve the optimal mildly acidic pH.[2][2]
p-Toluenesulfonic acid (p-TsOH)Strong AcidCatalyticCan be effective but may lead to side reactions with sensitive substrates.[11]
Zinc Chloride (ZnCl₂)Lewis AcidCatalyticCan enhance the reaction rate.[1]
Triethylamine (TEA)Weak BaseCatalytic (a few drops)Can be used in specific cases, often with DMF as a solvent.[6]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol provides a general procedure for the condensation of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1 equivalent)

  • Primary amine (1 equivalent)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • Dissolve the aldehyde (1 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Add the primary amine (1 eq.) to the solution.

  • If using a catalyst, add it at this stage.[1]

  • If using a dehydrating agent like molecular sieves, add it to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature or reflux for the required time. Monitor the reaction progress using TLC.[1]

  • Upon completion of the reaction (as indicated by TLC), the product can be isolated. If the product precipitates out of the solution upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.[1]

  • Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.[1]

  • The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol for Recrystallization of a Schiff Base

Materials:

  • Crude Schiff base solid

  • Appropriate solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)[2]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filter paper and funnel

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Mandatory Visualization

Schiff_Base_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve Aldehyde and Amine in Solvent start->reactants add_catalyst Add Catalyst (e.g., Acetic Acid) reactants->add_catalyst add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) reactants->add_dehydrating heat Heat / Reflux add_catalyst->heat add_dehydrating->heat monitor Monitor by TLC heat->monitor cool Cool Reaction monitor->cool Reaction Complete filter_solid Filter Precipitate cool->filter_solid Product Precipitates remove_solvent Remove Solvent cool->remove_solvent Product in Solution purify Purify Crude Product (Recrystallization/ Chromatography) filter_solid->purify remove_solvent->purify product Pure Schiff Base purify->product

Caption: Experimental workflow for Schiff base synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Schiff Base Yield water Presence of Water (Reversible Reaction) problem->water ph Suboptimal pH problem->ph stability Reactant/Product Instability problem->stability remove_water Remove Water (Dean-Stark, Dehydrating Agents) water->remove_water optimize_ph Optimize pH (Mildly Acidic, ~4-5) ph->optimize_ph adjust_conditions Adjust Reactant Ratio or Temperature stability->adjust_conditions

Caption: Troubleshooting logic for low Schiff base yields.

References

Technical Support Center: Reimer-Tiemann Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Reimer-Tiemann reaction, with a specific focus on minimizing and avoiding tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the Reimer-Tiemann reaction and what is it used for?

The Reimer-Tiemann reaction is a chemical process used for the ortho-formylation of phenols, which involves the introduction of a formyl group (-CHO) onto an aromatic ring.[1][2][3] The most common application is the conversion of phenol to salicylaldehyde.[4] This reaction is valuable for synthesizing aromatic aldehydes, which are important intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.[3][5]

Q2: What is "tar" in the context of the Reimer-Tiemann reaction and why does it form?

"Tar" is a general term for the complex, high-molecular-weight, resinous, and often intractable byproducts formed during the Reimer-Tiemann reaction. The formation of this tar is a significant challenge, leading to low yields of the desired aldehyde and complicating product purification.

The primary cause of tar formation is the high reactivity of the key intermediate, dichlorocarbene (:CCl₂), under the strongly basic reaction conditions.[4] Dichlorocarbene is a highly reactive electrophile that can undergo several side reactions besides the desired ortho-formylation of the phenoxide ion.

Q3: What are the common byproducts besides tar in the Reimer-Tiemann reaction?

Besides the desired ortho-hydroxybenzaldehyde, the main byproduct is typically the para-isomer, p-hydroxybenzaldehyde.[6] Additionally, other byproducts such as cyclohexadienones can be formed, particularly when the ortho or para positions of the phenol are substituted.[7] In some cases, with electron-rich heterocyclic substrates like pyrroles and indoles, ring-expansion products can also be observed.[8]

Troubleshooting Guide: Tar Formation

This guide provides specific troubleshooting steps to address the issue of excessive tar formation during the Reimer-Tiemann reaction.

Issue: Excessive Tar Formation and Low Yield of the Desired Product

The formation of significant amounts of tar is a common problem that reduces the yield of the desired salicylaldehyde and complicates the workup and purification process.

Diagram: Logical Relationships in Tar Formation

TarFormation HighReactivity High Reactivity of Dichlorocarbene (:CCl₂) UndesiredPathways Undesired Reaction Pathways HighReactivity->UndesiredPathways Leads to HarshConditions Harsh Basic Conditions (High [OH⁻]) HarshConditions->UndesiredPathways Promotes Tar Tar Formation (Polymeric Byproducts) UndesiredPathways->Tar Results in LowYield Low Yield of Salicylaldehyde Tar->LowYield Contributes to

Caption: Logical relationships illustrating how the high reactivity of dichlorocarbene and harsh basic conditions lead to undesired reaction pathways, resulting in tar formation and consequently, a low yield of the desired product.

Possible Cause 1: Suboptimal Reaction Temperature

Troubleshooting Steps:

  • Temperature Control: The Reimer-Tiemann reaction is exothermic, and poor temperature control can lead to thermal runaways and increased tar formation.[4] It is crucial to maintain a consistent and optimal reaction temperature, typically between 60-70°C for the reaction of phenol.

  • Slow Addition of Chloroform: Add the chloroform dropwise to the reaction mixture to control the exothermic reaction and maintain the desired temperature.

  • Monitoring: Continuously monitor the internal temperature of the reaction vessel.

Possible Cause 2: Inappropriate Choice or Concentration of Base

Troubleshooting Steps:

  • Base Selection: While sodium hydroxide is commonly used, potassium hydroxide can sometimes offer improved yields of salicylaldehyde.[3][9] The choice of cation can influence the ortho/para product ratio.[9]

  • Base Concentration: The concentration of the alkali hydroxide solution is a critical parameter. A concentration range of 10-40% is generally recommended.[10][11] High concentrations of base can promote side reactions leading to tar.

Possible Cause 3: Inefficient Mixing in the Biphasic System

Troubleshooting Steps:

  • Vigorous Stirring: The reaction is typically carried out in a biphasic system (aqueous and organic layers).[4] Vigorous and efficient stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction and minimizing side reactions.

  • Use of a Phase-Transfer Catalyst (PTC): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the transfer of reactants between the phases, leading to higher yields and reduced reaction times.[4][8]

Possible Cause 4: Unfavorable Reaction Medium

Troubleshooting Steps:

  • Solvent Choice: While the reaction is often performed in an aqueous/chloroform system, the use of co-solvents can influence the outcome. For instance, using a hydrocarbon diluent under essentially anhydrous conditions has been shown to favor the formation of the ortho-isomer and reduce para-isomer formation.[12]

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of salicylaldehyde and the ortho/para product ratio.

ParameterConditionSalicylaldehyde Yield (%)Ortho/Para RatioReference(s)
Base (15N) Sodium Hydroxide (NaOH)-2.08[9]
Potassium Hydroxide (KOH)-1.24[9]
Base (2N) Sodium Hydroxide (NaOH)-0.90[9]
Potassium Hydroxide (KOH)-0.91[9]
Reaction System AqueousLowVariable[12]
Non-aqueous (Benzene, DMF)ImprovedHigh (negligible para)[12]
Catalyst None~30%-[13]
Phase-Transfer CatalystImproved-[4][7]

Note: Quantitative data on tar formation is often not explicitly reported in the literature; however, higher yields of the desired product generally correlate with a reduction in tar formation.

Experimental Protocols

Protocol 1: Optimized Reimer-Tiemann Reaction with High Ortho-Selectivity

This protocol is adapted from a procedure designed to maximize the yield of salicylaldehyde while minimizing byproduct formation.[14]

Materials:

  • Sodium phenolate

  • Anhydrous sodium hydroxide

  • Benzene (or other suitable hydrocarbon diluent)

  • Chloroform

  • Tween 80 (as a phase-transfer catalyst)

  • Concentrated Hydrochloric Acid

  • Ethyl acetate (for extraction)

Procedure:

  • Charge a three-necked flask equipped with a condenser and a stirrer with sodium phenolate, a slurry of anhydrous sodium hydroxide in benzene, and Tween 80.

  • Heat the mixture to 60-65°C with stirring.

  • Once the temperature is stable, add chloroform dropwise over 30-60 minutes.

  • After the addition is complete, raise the temperature to 75-80°C and continue stirring for an additional 3 hours.

  • Cool the reaction mixture to room temperature and add ethyl acetate.

  • Under cooling (0-5°C), add concentrated hydrochloric acid to adjust the pH of the aqueous layer to 1-2.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts for further purification.

Diagram: Experimental Workflow for Optimized Reimer-Tiemann Reaction

References

Technical Support Center: Purifying Benzaldehyde Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying benzaldehyde derivatives using column chromatography. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of benzaldehyde derivatives.

Issue Potential Cause Recommended Solution
Poor Separation of Product from Impurities The eluent system (mobile phase) is not optimized.The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for many benzaldehyde derivatives is a mixture of hexanes and ethyl acetate.[1][2] An ideal solvent system will give your product an Rf value of approximately 0.2-0.3 on a TLC plate.[1][2]
The column was improperly packed.Ensure the silica gel is packed evenly to avoid channeling. A slurry packing method is often preferred.
The sample was overloaded on the column.The amount of crude material should typically be 1-5% of the mass of the silica gel.
Product Degrades or Discolors on the Column Benzaldehyde derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]Deactivate the silica gel by washing it with a solvent mixture containing 1-3% triethylamine before packing the column.[2][3] Alternatively, a less acidic stationary phase like alumina can be used.[2]
The aldehyde is oxidizing to the corresponding carboxylic acid.This is a common issue with benzaldehyde derivatives.[4] While on the column, this can be minimized by working quickly and using fresh solvents. If benzoic acid is a known impurity in the crude product, it can be removed with a basic aqueous wash before chromatography.[4]
Product Elutes Too Quickly (High Rf) or Not at All (Low Rf) The polarity of the eluent is either too high or too low.For a high Rf value, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). For a low Rf value, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[5]
Streaking or Tailing of Spots on TLC and Column The compound may be too polar for the chosen solvent system.Consider adding a small amount of a more polar solvent like methanol to your eluent system. For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape.
The sample is not dissolving completely in the mobile phase at the top of the column.Load the sample dissolved in a minimal amount of a slightly more polar solvent than the initial eluent, or use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[6]
Low or No Recovery of the Product The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column.[7]
The fractions containing the product were not correctly identified.Carefully monitor the elution using TLC analysis of the collected fractions.
The compound is highly volatile and was lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. For very volatile compounds, consider alternative purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzaldehyde derivatives?

A1: Silica gel (230-400 mesh) is the most common stationary phase used for column chromatography of benzaldehyde derivatives.[1] However, for aldehydes that are sensitive to acid, neutral alumina can be a better choice.[2]

Q2: How do I choose the right solvent system (eluent)?

A2: The ideal solvent system is determined by running Thin Layer Chromatography (TLC) on the crude material.[1] You should aim for a solvent system that gives your desired benzaldehyde derivative an Rf value of approximately 0.2-0.3.[1][2] This Rf value generally provides the best separation from impurities. A common starting solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The polarity is adjusted by changing the ratio of the two solvents.

Q3: My benzaldehyde derivative is sensitive to acid. What precautions should I take?

A3: To prevent degradation on the acidic silica gel, you can use deactivated silica gel. This is prepared by washing the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[2][3] Alternatively, using a neutral stationary phase like alumina can prevent acid-catalyzed decomposition.[2]

Q4: I see a new spot on my TLC after running the column which I suspect is the corresponding benzoic acid. How can I avoid this?

A4: Benzaldehydes are prone to air oxidation, forming benzoic acids.[4] To minimize this during chromatography, use fresh, high-purity solvents and work relatively quickly. If benzoic acid is present in your crude mixture before the column, it can be easily removed by dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing it with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[4] The acidic benzoic acid will be deprotonated and move into the aqueous layer.

Q5: Can I use solvents like methanol or ethanol in my eluent?

A5: While less common for initial purification of relatively non-polar benzaldehyde derivatives, a small percentage of methanol or ethanol can be added to a less polar solvent system (like dichloromethane or ethyl acetate) to elute more polar compounds.[2] However, be aware that alcohols can potentially form acetals or hemiacetals with the aldehyde on the acidic silica gel.[2]

Q6: What is "dry loading" and when should I use it?

A6: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before placing it on top of the column. This is useful when your crude product is not very soluble in the initial, non-polar eluent.[6] To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.

Experimental Protocols

General Protocol for Purifying a Benzaldehyde Derivative by Flash Column Chromatography

This protocol provides a general procedure that can be adapted for the purification of various benzaldehyde derivatives.

1. Materials:

  • Crude benzaldehyde derivative

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents for the eluent system (e.g., hexanes, ethyl acetate)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Chromatography column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Compressed air or nitrogen source (for flash chromatography)

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of a non-polar and a polar solvent (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

    • The ideal eluent system will provide good separation of the desired compound from impurities and result in an Rf value of ~0.2-0.3 for the product.[1][2]

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column.[1]

    • Add a thin layer of sand over the plug.

    • In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[1]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is on the silica bed in a narrow band.

  • Elution:

    • Carefully fill the top of the column with the eluent.

    • Begin eluting the column by opening the stopcock and applying gentle pressure with compressed air or nitrogen if performing flash chromatography.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • The polarity of the eluent can be gradually increased during the elution (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzaldehyde derivative.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Benzaldehyde Derivatives

The optimal solvent system should always be determined by TLC analysis for each specific compound and crude mixture. The following table provides starting points for common benzaldehyde derivatives.

Benzaldehyde Derivative Typical Impurities Recommended Solvent System (v/v) Approximate Rf of Product Notes
BenzaldehydeBenzoic acid, Benzyl alcoholHexane / Ethyl Acetate (9:1 to 4:1)0.3 - 0.5Pre-washing with NaHCO₃ solution is effective for removing benzoic acid.[4]
4-Hydroxybenzaldehydep-Cresol, oxidation byproductsDichloromethane / Methanol (98:2 to 95:5)0.2 - 0.4Silica gel may need to be deactivated due to the acidic phenol group.
4-NitrobenzaldehydeOther nitro-isomersHexane / Ethyl Acetate (4:1 to 1:1)0.25 - 0.4Recrystallization can also be an effective purification method.
4-AminobenzaldehydePolymerization productsEthyl Acetate / Hexane (1:1 to 7:3)0.3 - 0.5Can be unstable on silica gel; consider deactivation or using alumina.
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Isovanillin, other oxidation productsToluene / Ethyl Acetate (4:1)~0.3The phenolic hydroxyl can interact strongly with silica.
2-(Benzyloxy)benzaldehydeStarting materials, byproductsHexane / Ethyl Acetate (gradient from 5% to 20% EtOAc)~0.25 in 10% EtOAc/Hexane[1]Monitor closely by TLC.

Visualization

Experimental Workflow for Purifying Benzaldehyde Derivatives

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Optimized Eluent Load 3. Load Sample Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate 7. Isolate Product (Solvent Removal) Combine->Isolate Pure Purified Product Isolate->Pure Crude Crude Benzaldehyde Derivative Crude->TLC

References

Minimizing byproduct formation in the synthesis of 4-(Dimethylamino)salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-(Dimethylamino)salicylaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-(Dimethylamino)salicylaldehyde?

A1: The most prevalent laboratory methods for the synthesis of 4-(Dimethylamino)salicylaldehyde involve the ortho-formylation of 3-(Dimethylamino)phenol. The three primary reactions used for this transformation are the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. Each method has its own advantages and disadvantages concerning reaction conditions, yield, and byproduct formation.

Q2: What are the primary byproducts in the synthesis of 4-(Dimethylamino)salicylaldehyde?

A2: The primary byproducts are isomers of the desired product. The formylation of 3-(Dimethylamino)phenol can occur at three possible positions on the aromatic ring: the 2-position, 4-position, and 6-position. The desired product is formylation at the 2-position. Therefore, the main byproducts are 2-hydroxy-5-(dimethylamino)benzaldehyde (formylation at the 6-position) and 2-hydroxy-3-(dimethylamino)benzaldehyde (this is an unlikely product due to steric hindrance). In some reactions, such as the Reimer-Tiemann reaction, para-formylation can lead to the formation of 4-hydroxy-2-(dimethylamino)benzaldehyde. Additionally, incomplete reactions can leave unreacted 3-(Dimethylamino)phenol, and side reactions can lead to the formation of polymeric tars.

Q3: How can I purify the crude 4-(Dimethylamino)salicylaldehyde?

A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective technique.[1] Column chromatography on silica gel can also be employed to separate the desired product from its isomers and other impurities. The choice of eluent will depend on the polarity of the byproducts, but a mixture of hexane and ethyl acetate is a good starting point.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis of the product mixture and to determine the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point for method development. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any isomeric byproducts.

Troubleshooting Guides

Issue 1: Low Yield of 4-(Dimethylamino)salicylaldehyde
Possible Cause Troubleshooting Step
Incomplete Reaction - Vilsmeier-Haack: Ensure the Vilsmeier reagent was properly formed before adding the phenol. Increase the reaction time or temperature moderately. Monitor the reaction by TLC until the starting material is consumed.
- Duff Reaction: Ensure anhydrous conditions. The reaction often requires elevated temperatures for an extended period.
- Reimer-Tiemann Reaction: Ensure vigorous stirring to mix the biphasic reaction mixture effectively. A phase-transfer catalyst can be added to improve the reaction rate.
Degradation of Reactants or Product - Maintain the recommended reaction temperature. Overheating can lead to decomposition and tar formation.
- For the Vilsmeier-Haack reaction, add the phosphorus oxychloride slowly to the DMF at a low temperature to control the exothermic reaction.
Suboptimal Stoichiometry - Optimize the molar ratios of the reactants. For the Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent is often used.
Issue 2: High Levels of Isomeric Byproducts
Possible Cause Troubleshooting Step
Lack of Regioselectivity - Vilsmeier-Haack: This reaction's regioselectivity is sensitive to steric and electronic effects. Lowering the reaction temperature may improve selectivity for the less hindered ortho position.
- Duff Reaction: This reaction is generally ortho-selective. If para-substitution is observed, ensure that the reaction conditions are not too harsh.
- Reimer-Tiemann Reaction: This reaction is known to produce the para-isomer as a significant byproduct.[2] Lowering the reaction temperature may slightly favor the ortho product. Consider using the Vilsmeier-Haack or Duff reaction for higher ortho-selectivity.
Reaction Temperature Too High - High temperatures can overcome the activation energy barrier for the formation of less favored isomers. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Issue 3: Formation of Colored Impurities
Possible Cause Troubleshooting Step
Impure Starting Material - The starting material, 3-(Dimethylamino)phenol, may contain impurities from its synthesis (e.g., from resorcinol) that can lead to colored byproducts. Purify the 3-(Dimethylamino)phenol by recrystallization or distillation before use.
Oxidation - The phenol ring is susceptible to oxidation, especially at elevated temperatures and in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation products.
Tar Formation - Overly harsh reaction conditions (high temperature, prolonged reaction time) can lead to the formation of polymeric tars. Adhere to the recommended reaction parameters and monitor the reaction to avoid unnecessary heating.

Data Presentation

The choice of synthetic method can significantly impact the yield and purity of 4-(Dimethylamino)salicylaldehyde. The following table summarizes typical outcomes for each method, although specific results may vary based on experimental conditions.

Synthetic Method Typical Yield (%) Major Byproducts Key Advantages Key Disadvantages
Vilsmeier-Haack 70-85Isomeric aldehydes (ortho- and para-)High yield, relatively mild conditionsRequires handling of phosphorus oxychloride
Duff Reaction 40-60Isomeric ortho-aldehydes, unreacted starting materialSimple reagents, generally good ortho-selectivityModerate yields, often requires high temperatures
Reimer-Tiemann 30-50Significant amounts of para-isomer, unreacted starting materialSimple setup, avoids harsh acidic reagentsLow to moderate yields, poor regioselectivity

Experimental Protocols

1. Vilsmeier-Haack Synthesis of 4-(Dimethylamino)salicylaldehyde

This protocol is adapted from the synthesis of the analogous 4-(diethylamino)salicylaldehyde.[1]

  • Reagents:

    • 3-(Dimethylamino)phenol

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Sodium carbonate

    • Ethanol

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-Dimethylformamide (DMF) to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 3-(Dimethylamino)phenol in DMF in a separate flask.

    • Slowly add the solution of 3-(Dimethylamino)phenol to the Vilsmeier reagent, keeping the temperature below 20 °C.

    • After the addition, heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. A precipitate should form.

    • Filter the solid product, wash it with cold water, and dry it under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 4-(Dimethylamino)salicylaldehyde.

2. Duff Reaction for the Synthesis of 4-(Dimethylamino)salicylaldehyde (General Protocol)

  • Reagents:

    • 3-(Dimethylamino)phenol

    • Hexamethylenetetramine (HMTA)

    • Glycerol or trifluoroacetic acid (TFA) as solvent/catalyst

    • Sulfuric acid (for workup)

  • Procedure:

    • In a round-bottom flask, mix 3-(Dimethylamino)phenol and hexamethylenetetramine (HMTA) in glycerol or trifluoroacetic acid.

    • Heat the mixture with stirring to 140-160 °C for several hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.

    • The product can be isolated by steam distillation or extraction with an organic solvent like ethyl acetate.

    • Further purification can be achieved by column chromatography or recrystallization.

3. Reimer-Tiemann Reaction for the Synthesis of 4-(Dimethylamino)salicylaldehyde (General Protocol)

  • Reagents:

    • 3-(Dimethylamino)phenol

    • Chloroform (CHCl₃)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (for workup)

  • Procedure:

    • Dissolve 3-(Dimethylamino)phenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a stirrer.

    • Heat the solution to 60-70 °C.

    • Add chloroform (CHCl₃) dropwise to the heated solution with vigorous stirring over a period of 1-2 hours.

    • Continue heating and stirring for an additional 2-3 hours.

    • After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to a pH of about 5-6.

    • The crude product can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which is a mixture of ortho and para isomers.

    • Separation of the isomers can be achieved by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reactions Formylation Reactions cluster_product Desired Product cluster_byproducts Potential Byproducts Start 3-(Dimethylamino)phenol Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Start->Vilsmeier Duff Duff Reaction (HMTA, Acid) Start->Duff Reimer Reimer-Tiemann (CHCl₃, NaOH) Start->Reimer Product 4-(Dimethylamino)salicylaldehyde Vilsmeier->Product Ortho_isomer 2-hydroxy-5-(dimethylamino)benzaldehyde Vilsmeier->Ortho_isomer Duff->Product Duff->Ortho_isomer Reimer->Product Para_isomer 4-hydroxy-2-(dimethylamino)benzaldehyde Reimer->Para_isomer

Caption: Synthetic routes to 4-(Dimethylamino)salicylaldehyde.

Troubleshooting_Workflow Start Experiment Performed Check_Yield Analyze Yield and Purity (TLC, HPLC, NMR) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Yes Yes Low_Yield->Yes Yes No No Low_Yield->No No High_Byproducts High Byproduct Formation? Yes2 Yes2 High_Byproducts->Yes2 Yes No2 No2 High_Byproducts->No2 No Success Successful Synthesis Troubleshoot_Yield Troubleshoot Incomplete Reaction / Degradation Optimize Optimize Reaction Parameters (Temp, Time, Stoichiometry) Troubleshoot_Yield->Optimize Troubleshoot_Purity Troubleshoot Regioselectivity / Reaction Conditions Troubleshoot_Purity->Optimize Optimize->Start Yes->Troubleshoot_Yield No->High_Byproducts Yes2->Troubleshoot_Purity No2->Success Byproduct_Formation Start 3-(Dimethylamino)phenol Formylation Formylation (Electrophilic Aromatic Substitution) Start->Formylation Desired_Product 4-(Dimethylamino)salicylaldehyde (Ortho-substitution at C2) Formylation->Desired_Product Favored Pathway (Vilsmeier/Duff) Byproduct1 2-hydroxy-5-(dimethylamino)benzaldehyde (Ortho-substitution at C6) Formylation->Byproduct1 Side Reaction Byproduct2 4-hydroxy-2-(dimethylamino)benzaldehyde (Para-substitution at C4) Formylation->Byproduct2 Side Reaction (esp. Reimer-Tiemann)

References

Stability issues of 4-(Dimethylamino)-2-hydroxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Dimethylamino)-2-hydroxybenzaldehyde in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of this compound solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in your stock or working solution. Phenolic aldehydes are susceptible to oxidation, which can be accelerated by exposure to light, air, and non-optimal pH conditions.[1][2][3]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment.

    • Use High-Purity Solvents: Ensure that solvents are of high purity and degassed to remove dissolved oxygen.

    • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light, as the compound is light-sensitive.[4]

    • Inert Atmosphere: For long-term storage of stock solutions, purge the vial headspace with an inert gas like argon or nitrogen.[5][6]

    • Verify Concentration: Use a stability-indicating analytical method, such as HPLC-UV, to verify the concentration of your solution before use.

Issue 2: Color change (e.g., yellowing) of the solution over time.

  • Possible Cause: This is a visual indicator of degradation. Oxidation of the phenolic aldehyde can lead to the formation of colored byproducts, such as quinone-type structures.[7]

  • Troubleshooting Steps:

    • Discard Discolored Solutions: Do not use solutions that have changed color.

    • Review Storage Conditions: Ensure that the solution is stored at the recommended temperature (2-8°C), protected from light, and in a tightly sealed container.[5][6][7][8]

    • Consider Antioxidants: For applications where it will not interfere with the experimental outcome, consider adding a small amount of an antioxidant to the solvent.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.

  • Possible Cause: this compound has limited solubility in water. The pH of the buffer can also influence its solubility.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Adjust pH: The solubility of phenolic compounds can be pH-dependent. Assess the solubility at different pH values relevant to your experiment, but be aware that pH can also affect stability.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solid and in solution?

A1: For the solid compound, it is recommended to store it in a tightly sealed container, in a cool (2-8°C), dry, and dark place under an inert atmosphere.[5][6][7][8]

For solutions, it is highly recommended to prepare them fresh for each experiment. If a stock solution must be stored, it should be kept at -20°C or -80°C in a tightly sealed, light-protected container, preferably under an inert atmosphere. The choice of solvent will also impact stability.

Q2: Which solvents are recommended for preparing solutions of this compound?

A2: this compound is generally soluble in organic solvents like ethanol, acetone, and chloroform.[9] For biological experiments, DMSO is a common choice for preparing concentrated stock solutions. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation, ensuring the final organic solvent concentration is low and compatible with the assay.

Q3: How does pH affect the stability of this compound in solution?

A3: While specific data for this compound is not readily available, phenolic aldehydes can be susceptible to degradation under both acidic and basic conditions.[4] Hydrolysis and oxidation rates can be pH-dependent. It is crucial to evaluate the stability of the compound in the specific buffer system and pH of your experiment. A forced degradation study across a range of pH values can help determine the optimal conditions.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for phenolic aldehydes is oxidation.[1][2][3] This can lead to the formation of the corresponding carboxylic acid (4-(Dimethylamino)-2-hydroxybenzoic acid) and potentially other oxidized species like quinones.[1][7] Ring cleavage can also occur under harsh oxidative conditions.[3]

Q5: Can I use this compound in cell-based fluorescence assays?

A5: Yes, but with caution. Like many aromatic compounds, it may exhibit intrinsic fluorescence (autofluorescence) or act as a quencher for other fluorophores.[1] It is essential to run proper controls to account for these potential interferences.

  • Autofluorescence Control: Incubate cells with the compound alone (at the highest concentration used in the experiment) and measure the fluorescence at the same wavelength settings as your assay.

  • Quenching Control: In a cell-free system, mix your fluorescent probe with the compound to see if it reduces the fluorescence signal.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • Weigh the required amount of the compound in a fume hood.

  • Add the desired volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Store the stock solution in an amber glass vial or a clear vial wrapped in aluminum foil at -20°C or -80°C.

  • For long-term storage, consider purging the vial with an inert gas before sealing.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of the compound and to develop a stability-indicating analytical method.[4][10][11][12]

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at room temperature and 60°C.

    • Base Hydrolysis: Add 1N NaOH and incubate at room temperature and 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) at room temperature.[10]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms of the stressed samples to the unstressed control to identify and quantify degradation products. Aim for 5-20% degradation for meaningful results.[12]

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate this compound from its potential degradation products.[8][13][14][15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A starting point could be a linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[8][14]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
EthanolSoluble[9]
AcetoneSoluble[9]
ChloroformSoluble[9]
WaterLimited[9]
DMSOSolubleGeneral knowledge for similar compounds

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical DurationReference
Acid Hydrolysis0.1 - 1 M HClUp to 48 hours[4][10]
Base Hydrolysis0.1 - 1 M NaOHUp to 48 hours[4][10]
Oxidation3% H₂O₂Up to 48 hours[4][10]
Thermal Degradation60°CUp to 10 days[10]
PhotodegradationUV light (254 nm)Varies[4][10]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting prep Prepare fresh solution in high-purity solvent exp Perform Experiment prep->exp inconsistent Inconsistent Results? exp->inconsistent color_change Color Change? exp->color_change inconsistent->exp No verify Verify Concentration (HPLC-UV) inconsistent->verify Yes color_change->exp No review Review Storage: - Light protection - Temperature - Inert atmosphere color_change->review Yes discard Discard & Prepare Fresh verify->discard review->discard forced_degradation_workflow cluster_stress Stress Conditions start Prepare Stock Solution stress Expose to Stress Conditions start->stress acid Acid/Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal (Heat) photo Photodegradation (UV/Vis) analysis Analyze via Stability-Indicating HPLC Method evaluate Evaluate Degradation Profile analysis->evaluate acid->analysis oxidation->analysis thermal->analysis photo->analysis

References

Technical Support Center: Synthesis of 4-Bromo-2-hydroxybenzaldehyde using Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-hydroxybenzaldehyde, with a particular focus on the application of phase transfer catalysts (PTCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in the synthesis of 4-Bromo-2-hydroxybenzaldehyde?

A1: In the synthesis of 4-Bromo-2-hydroxybenzaldehyde, typically via the Reimer-Tiemann reaction of 4-bromophenol, a phase transfer catalyst is employed to enhance the reaction rate and improve the yield. The reaction involves two immiscible phases: an aqueous phase containing the phenoxide and a base (like sodium hydroxide), and an organic phase containing chloroform. The PTC, usually a quaternary ammonium salt or a tertiary amine, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the dichlorocarbene generated from chloroform. This increased interfacial mixing leads to a more efficient reaction.

Q2: What are the common phase transfer catalysts used for this synthesis?

A2: A variety of phase transfer catalysts can be used, with quaternary ammonium salts being the most common. Specific examples include Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride, and tributylamine. Polyethylene glycol (PEG) has also been reported as an effective PTC for similar reactions. The choice of catalyst can influence the reaction yield and selectivity.

Q3: What kind of yield improvement can be expected with a phase transfer catalyst?

A3: The traditional Reimer-Tiemann reaction without a PTC is known for its low yields, often in the range of 20-35%. By incorporating a phase transfer catalyst, the total aldehyde yield can be significantly increased to over 60%. Some reports also indicate that ultrasound catalysis in conjunction with PTC can further boost the total yield of hydroxybenzaldehydes to as high as 77%.

Troubleshooting Guide

Issue 1: Low Yield of 4-Bromo-2-hydroxybenzaldehyde

  • Question: My synthesis of 4-Bromo-2-hydroxybenzaldehyde using a phase transfer catalyst is resulting in a disappointingly low yield. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Inefficient Stirring: Vigorous stirring is crucial to maximize the surface area between the aqueous and organic phases, facilitating the action of the phase transfer catalyst. Ensure your stirring apparatus is providing sufficient agitation.

    • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While heating is required, excessive temperatures can lead to the decomposition of the dichlorocarbene intermediate and the formation of tar-like byproducts. A typical temperature range is 65-70°C.

    • Rate of Chloroform Addition: A slow, dropwise addition of chloroform is recommended. This helps to maintain a low and steady concentration of the highly reactive dichlorocarbene, minimizing side reactions.

    • Catalyst Inactivity or Insufficient Amount: Ensure the phase transfer catalyst is of good quality and used in the appropriate molar ratio (typically 1-5 mol% relative to the substrate).

    • Base Concentration: The concentration of the sodium hydroxide solution can impact the reaction. A 40% aqueous solution is commonly used.

Issue 2: Formation of Significant Amounts of Isomeric Byproducts

  • Question: I am observing the formation of a significant amount of the isomeric 4-Bromo-3-hydroxybenzaldehyde alongside my desired product. How can I improve the selectivity for the 2-hydroxy isomer?

  • Answer: The Reimer-Tiemann reaction can produce both ortho and para isomers. While the ortho isomer is generally favored, the ratio can be influenced by several factors:

    • Phase Transfer Catalyst: The use of a PTC can influence the ortho/para ratio. By facilitating the transfer of the phenoxide to the organic phase, the catalyst can create a microenvironment that favors the formation of the ortho-isomer.

    • Reaction Conditions: Careful control of temperature and the rate of chloroform addition can also contribute to better selectivity.

    • Solvent System: The choice of co-solvent can play a role. A mixture of 1,4-dioxane and isobutanol has been used in protocols with PTCs.

Issue 3: Formation of Tar and Polymeric Materials

  • Question: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult and reducing the yield. What is causing this and how can I prevent it?

  • Answer: Tar formation is a common issue in the Reimer-Tiemann reaction, often due to the polymerization of the starting material and product under the harsh basic conditions and elevated temperatures.

    • Controlled Chloroform Addition: As mentioned previously, adding the chloroform slowly is critical to avoid a high local concentration of the reactive dichlorocarbene, which can lead to polymerization.

    • Temperature Management: Avoid overheating the reaction mixture. Maintain the temperature within the recommended range (65-70°C).

    • Reaction Time: Prolonged reaction times at elevated temperatures can promote side reactions and polymerization. Monitor the reaction progress by TLC to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Yields with and without Phase Transfer Catalyst (PTC)

MethodYield of 4-Bromo-2-hydroxybenzaldehydeReference
Traditional Reimer-Tiemann (without PTC)20-35%
Improved Reimer-Tiemann (with PTC)>60%

Table 2: Reported Yields with Different Phase Transfer Catalysts

Phase Transfer CatalystStarting MaterialReported YieldNotesReference
Tertiary Amines & Quaternary Ammonium Salts4-Bromophenol>60% (total aldehydes)General statement on the effectiveness of these catalyst classes.
Tetrabutylammonium chloride4-BromophenolNot explicitly stated for the final product, but used in a >60% yield protocol.Used in a detailed experimental protocol.
Ultrasound & PTCPhenols77% (total hydroxybenzaldehydes)Demonstrates the synergistic effect of ultrasound.

Note: The reaction conditions in the cited literature may vary, and a direct comparison of yields should be made with caution.

Experimental Protocols

Optimized Synthesis of 4-Bromo-2-hydroxybenzaldehyde using a Phase Transfer Catalyst

This protocol is an adaptation of established methods for the Reimer-Tiemann reaction incorporating a phase transfer catalyst.

Materials:

  • 4-Bromophenol (0.4 mol)

  • Sodium hydroxide (160 mL of 40% aqueous solution)

  • Tetrabutylammonium chloride (0.0016 mol)

  • 1,4-Dioxane

  • Isobutanol

  • Chloroform (0.52 mol)

  • Hydrochloric acid (1:1 v/v)

  • Diethyl ether

  • Sodium bisulfite (saturated solution)

  • Sulfuric acid (10%)

  • Anhydrous calcium chloride

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add 0.4 mol of 4-bromophenol and 160 mL of 40% sodium hydroxide solution.

  • Stir the mixture for 30 minutes until a uniform solution is obtained.

  • Cool the reaction mixture to 65-70°C.

  • Add 0.0016 mol of tetrabutylammonium chloride dissolved in a mixture of 52 mL of 1,4-dioxane and isobutanol (in a 30:1 volume ratio).

  • Slowly add 0.52 mol of chloroform from the dropping funnel, ensuring the reaction temperature does not exceed 70°C.

  • After the addition is complete, continue stirring the mixture for 1 hour at 65-70°C.

  • Cool the reaction mixture and acidify with a 1:1 solution of hydrochloric acid until the pH is 2-3.

  • Perform vacuum filtration to separate the solid and liquid phases.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the ether extracts with the oily layer from filtration and remove the ether by distillation.

  • Perform steam distillation on the residue.

  • Add the distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the adduct.

  • Decompose the adduct with 10% sulfuric acid.

  • Dry the resulting product with anhydrous calcium chloride to obtain 4-Bromo-2-hydroxybenzaldehyde.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve 4-Bromophenol in 40% NaOH add_ptc Add Phase Transfer Catalyst (e.g., Tetrabutylammonium Chloride) prep_reactants->add_ptc add_chloroform Slowly Add Chloroform (maintain T < 70°C) add_ptc->add_chloroform react Stir at 65-70°C for 1 hour add_chloroform->react acidify Acidify with HCl (pH 2-3) react->acidify extract Extract with Diethyl Ether acidify->extract distill_ether Remove Ether by Distillation extract->distill_ether steam_distill Steam Distillation distill_ether->steam_distill bisulfite_adduct Form Bisulfite Adduct steam_distill->bisulfite_adduct decompose_adduct Decompose Adduct with H₂SO₄ bisulfite_adduct->decompose_adduct dry Dry the Final Product decompose_adduct->dry

Caption: Experimental workflow for the synthesis of 4-Bromo-2-hydroxybenzaldehyde.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenoxide 4-Bromophenoxide Anion (ArO⁻) catalyst Phase Transfer Catalyst (Q⁺X⁻) phenoxide->catalyst Ion Exchange na_plus Na⁺ oh_minus OH⁻ chloroform Chloroform (CHCl₃) dichlorocarbene Dichlorocarbene (:CCl₂) chloroform->dichlorocarbene Base (OH⁻) product 4-Bromo-2-hydroxybenzaldehyde dichlorocarbene->product Reaction with ArO⁻Q⁺ product->catalyst Regenerates Q⁺ catalyst->chloroform Transfers ArO⁻Q⁺ to Organic Phase

Technical Support Center: Overcoming Low Yields in the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic ortho-formylation reaction. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges, particularly low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the Reimer-Tiemann reaction and what is its primary application?

The Reimer-Tiemann reaction is an organic chemical reaction used for the ortho-formylation of phenols, converting them into o-hydroxy benzaldehydes.[1][2][3] The simplest and most common example is the conversion of phenol to salicylaldehyde.[1] Its primary application lies in the synthesis of aromatic aldehydes, which are important intermediates in the production of pharmaceuticals, fragrances, and dyes.

Q2: What is the underlying mechanism of the Reimer-Tiemann reaction?

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] Key steps involve the deprotonation of chloroform by a strong base to form a dichlorocarbene (:CCl₂) intermediate. The phenol is also deprotonated to the more nucleophilic phenoxide ion, which then attacks the electron-deficient dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the final o-hydroxybenzaldehyde product.[4]

Q3: Why are the yields of the Reimer-Tiemann reaction often low?

Low yields are a common issue and can be attributed to several factors, including:

  • Biphasic reaction medium: The reactants are present in two immiscible phases (aqueous and organic), leading to poor mass transfer.[2]

  • Side reactions: The highly reactive dichlorocarbene can participate in various non-productive pathways.

  • Tar formation: Polymerization of the starting material and/or product can occur under the harsh reaction conditions.[5]

  • Sub-optimal reaction conditions: Temperature, concentration, and stirring rate all significantly impact the reaction outcome.

Q4: What are the main side products in the Reimer-Tiemann reaction?

Besides the desired ortho-isomer, the main side products include:

  • p-Hydroxybenzaldehyde: The para-isomer is almost always formed to some extent.

  • Cyclohexadienones: These can be formed, especially when the ortho positions of the phenol are substituted.[6][7]

  • Tar and resinous materials: These are complex polymeric byproducts.[5]

  • If carbon tetrachloride is used instead of chloroform, salicylic acid is produced.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and work-up, you isolate very little or none of the desired o-hydroxybenzaldehyde.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inefficient Dichlorocarbene Formation Ensure the base (e.g., NaOH, KOH) is fresh and of high purity. Use a sufficient excess of the base.The generation of dichlorocarbene is a critical step that depends on a strong base.
Poor Phase Transfer Increase the stirring speed to create a fine emulsion. Consider adding a phase-transfer catalyst (PTC) like a suitable quaternary ammonium salt or crown ether.[3][6]Vigorous mixing or a PTC is necessary to bring the phenoxide ion (aqueous phase) and chloroform/dichlorocarbene (organic phase) into contact.[3]
Incorrect Reaction Temperature Maintain the reaction temperature between 60-70°C. Use a temperature-controlled oil bath.The reaction requires heating to initiate, but excessive temperatures can lead to the decomposition of the reactive intermediates.
Premature Reaction Quenching Ensure all the chloroform has been added and the reaction has been stirred for a sufficient time (typically 1-3 hours) after the addition is complete before starting the work-up.The reaction needs adequate time to go to completion.
Substrate Deactivation If your phenol has strong electron-withdrawing substituents, the reaction will be slower and may require more forcing conditions (higher temperature, longer reaction time).Electron-withdrawing groups reduce the nucleophilicity of the phenoxide ion, making it less reactive towards the dichlorocarbene.
Issue 2: Predominance of the Para Isomer

Symptoms: The major product isolated is the p-hydroxybenzaldehyde instead of the desired ortho-isomer.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Steric Hindrance at Ortho Position If the ortho-positions of your phenol are sterically hindered by bulky substituents, the para-position will be favored.The dichlorocarbene will preferentially attack the less sterically crowded para-position.
Reaction Conditions Favoring Para-substitution The choice of solvent and counter-ion can influence the ortho/para ratio. Some studies suggest that certain solvents or additives can favor para-substitution.The coordination of the cation from the base with the phenoxide can influence the direction of electrophilic attack.
Issue 3: Excessive Tar Formation

Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, making product isolation difficult.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
High Localized Concentration of Reactants Add the chloroform dropwise to the reaction mixture over a prolonged period (e.g., 1 hour).[10]Slow addition helps to control the exothermic reaction and prevents a buildup of reactive intermediates that can lead to polymerization.[5]
Reaction Temperature is Too High Maintain strict temperature control and ensure efficient cooling if the reaction becomes too exothermic.High temperatures can accelerate side reactions and decomposition, leading to tar formation.[5]
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can promote oxidative side reactions that contribute to the formation of colored, polymeric byproducts.
Prolonged Reaction Time at High Temperature Do not let the reaction run for an excessively long time after the addition of chloroform is complete. Monitor the reaction progress by TLC.Over time, the product and starting material can degrade under the harsh reaction conditions.

Quantitative Data on Reaction Parameters

While comprehensive quantitative data is often substrate-specific, the following table summarizes the general effects of key parameters on the yield of the Reimer-Tiemann reaction based on available literature.

ParameterConditionEffect on YieldEffect on Ortho/Para RatioReference
Base KOH instead of NaOHGenerally higher yieldsMay slightly favor ortho[4]
Solvent Biphasic (aq. NaOH/CHCl₃)Standard conditionTypically favors ortho[1]
Addition of a co-solvent (e.g., ethanol)Can influence yield, but effects varyMay favor para-substitution
Temperature 60-70°COptimal range for many phenolsGenerally favors ortho[5]
> 80°CDecreased yield due to decomposition-[5]
Phase-Transfer Catalyst Crown EtherImproved yields-[6]
Substituents on Phenol Electron-donating groups (e.g., -CH₃)Increased yield-
Electron-withdrawing groups (e.g., -NO₂)Decreased yield-

Optimized Experimental Protocol

This protocol is a general guideline for the Reimer-Tiemann reaction with phenol to maximize the yield of salicylaldehyde.

Materials:

  • Phenol

  • Sodium hydroxide (or Potassium hydroxide)

  • Chloroform

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (4.0 eq).

  • Heating: Gently heat the mixture to 60-65°C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (1.5 eq) dropwise through the dropping funnel over a period of 1 hour. Maintain the temperature between 60-65°C throughout the addition. The reaction is exothermic, so be prepared to cool the flask if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully acidify the mixture with concentrated hydrochloric acid to pH ~2-3. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by steam distillation or column chromatography to isolate the desired salicylaldehyde.

Visualizing the Process

Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl carbanion (⁻CCl₃) CHCl3->Carbanion - H₂O Base1 Base (OH⁻) Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Intermediate1 Dichloromethylphenoxide Intermediate Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide - H₂O Base2 Base (OH⁻) Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Rearrangement Product o-Hydroxybenzaldehyde Intermediate2->Product Hydrolysis H2O_hydrolysis H₂O, H⁺

Caption: The reaction mechanism of the Reimer-Tiemann reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Base, Chloroform) Start->Check_Reagents Improve_Mixing Improve Mixing (Vigorous Stirring, PTC) Check_Reagents->Improve_Mixing Reagents OK Optimize_Temp Optimize Temperature (60-70°C) Improve_Mixing->Optimize_Temp Mixing OK Check_Substrate Substrate has EWGs? Optimize_Temp->Check_Substrate Temp OK Increase_Time_Temp Increase Reaction Time and/or Temperature Check_Substrate->Increase_Time_Temp Yes Yield_Improved Yield Improved? Check_Substrate->Yield_Improved No Increase_Time_Temp->Yield_Improved End Problem Solved Yield_Improved->End Yes Consult Consult Further Literature Yield_Improved->Consult No

Caption: A workflow for troubleshooting low yields in the Reimer-Tiemann reaction.

References

Removing colored impurities from benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting instructions and answers to frequently asked questions regarding the removal of colored impurities from synthesized benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the cause of the yellow or brownish discoloration in my synthesized benzaldehyde?

A1: Pure benzaldehyde is a colorless to slightly yellowish liquid.[1][2] Discoloration, typically yellowing or browning, is most often caused by a combination of factors:

  • Aerial Oxidation: Benzaldehyde readily oxidizes when exposed to air and light, forming benzoic acid as the primary product.[3][4][5] This process can be accompanied by the formation of other colored aromatic compounds and polymers.[4] The presence of trace metal impurities can also catalyze this oxidation.[4][6]

  • Synthesis Byproducts: Depending on the synthetic route, various impurities can cause color. For instance, benzaldehyde prepared by the oxidation of toluene can contain impurities that lead to rapid discoloration during storage.[7][8]

  • Polymerization/Condensation: At elevated temperatures, such as during distillation at atmospheric pressure, benzaldehyde can undergo self-condensation or polymerization, leading to the formation of dark, tarry substances.[9]

Q2: A white solid has precipitated in my stored bottle of benzaldehyde. What is it?

A2: The white solid is almost certainly benzoic acid.[3] Benzaldehyde easily oxidizes in the presence of air to form benzoic acid, which is a white crystalline solid at room temperature.[3][5] This is a very common impurity in aged samples of benzaldehyde.

Q3: How can I prevent or slow down the discoloration of purified benzaldehyde during storage?

A3: To maintain the purity and colorless nature of benzaldehyde, proper storage is critical.

  • Inert Atmosphere: Store the purified liquid under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[6][10]

  • Exclusion of Light: Keep the container in a dark place or use an amber or foil-wrapped bottle, as light can accelerate oxidation.[11][12]

  • Low Temperature: Storing at a reduced temperature (e.g., in a refrigerator) can slow the rate of degradation.[12]

  • Addition of Stabilizers: Small amounts of antioxidants or radical inhibitors, such as hydroquinone, catechol, or 2,6-di-tert-butylphenol, can be added to inhibit the oxidation process.[9][12][13]

Q4: Which purification method is most suitable for my needs?

A4: The optimal method depends on the primary impurities present.

  • For Acidic Impurities (e.g., Benzoic Acid): A simple aqueous wash with a basic solution like 5-10% sodium carbonate is highly effective.[9][14][15]

  • For Separating from Non-Aldehyde Impurities: Formation of the sodium bisulfite adduct is a selective and efficient method. This technique isolates the benzaldehyde, which can then be regenerated.[14][16]

  • For General Purification and Removal of High-Boiling Impurities: Vacuum distillation is the standard and most effective method. It is crucial to use reduced pressure to keep the temperature low and prevent thermal decomposition.[6][9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the most common and effective purification techniques.

Issue 1: My benzaldehyde is yellow/brown and contains acidic impurities.

Solution: A sequential purification involving a basic wash to remove acids followed by vacuum distillation is recommended for achieving high purity.

Protocol 1: Purification by Alkaline Wash and Vacuum Distillation

This procedure first removes acidic byproducts like benzoic acid and then separates the benzaldehyde from non-volatile or high-boiling point impurities.

Materials:

  • Crude Benzaldehyde

  • Diethyl ether or other suitable organic solvent

  • 5-10% Sodium Carbonate (Na₂CO₃) solution[9][14]

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)[9][15]

  • Distillation apparatus with vacuum connection

Procedure:

  • Dissolution: Dissolve the crude benzaldehyde sample in an equal volume of an organic solvent like diethyl ether in a separatory funnel.

  • Alkaline Wash: Add an equal volume of 5-10% sodium carbonate solution to the separatory funnel. Shake vigorously for 1-2 minutes, periodically venting the funnel to release any CO₂ pressure that may build up.[9][15] Allow the layers to separate and drain the lower aqueous layer. This step converts acidic benzoic acid into water-soluble sodium benzoate.[14]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual sodium carbonate and reduce the amount of dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or calcium chloride to remove residual water.[9] Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask suitable for distillation.

  • Solvent Removal: Remove the low-boiling organic solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Heat the flask gently using an oil bath. Distill the benzaldehyde under reduced pressure.[9] The boiling point will depend on the vacuum achieved (e.g., ~62°C at 10 mmHg).[9] Collect the fraction that distills at a constant temperature. A colorless distillation residue indicates high purity of the starting material.[4][6]

Data Summary: Benzaldehyde Boiling Point vs. Pressure

Pressure (mmHg)Boiling Point (°C)
760179.0
200125.0
100~100.0
1062.0
Data compiled from reference[9].
Issue 2: My product contains unreacted starting materials or other non-aldehyde impurities.

Solution: Use the sodium bisulfite adduct formation method to selectively isolate benzaldehyde. This method is highly effective for separating aldehydes from a mixture of other organic compounds.[14][16]

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol relies on the reversible reaction between benzaldehyde and sodium bisulfite to form a water-soluble salt, which can be separated from other organic components.[16] The pure aldehyde is then regenerated.

Materials:

  • Crude Benzaldehyde mixture

  • Methanol or another water-miscible solvent[16]

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether or other extraction solvent

  • 5% Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution

  • Separatory funnel

Procedure:

  • Initial Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol.[16]

  • Adduct Formation: Transfer the solution to a separatory funnel or flask. Add freshly prepared saturated sodium bisulfite solution and shake or stir vigorously. The reaction may be slow, and a white precipitate of the benzaldehyde-bisulfite adduct may form.[17][18]

  • Extraction: Add deionized water to dissolve any precipitated adduct, followed by an immiscible organic solvent (e.g., diethyl ether). Shake the mixture. The organic layer will contain the non-aldehyde impurities, while the aqueous layer will contain the water-soluble bisulfite adduct.[14][19]

  • Separation: Separate the layers and save the lower aqueous layer containing the adduct. Discard the organic layer (or process it to recover other components).

  • Regeneration of Benzaldehyde: Place the aqueous layer in a clean separatory funnel. To regenerate the benzaldehyde, slowly add a 5% NaOH or 10% Na₂CO₃ solution until the solution is basic.[20] This reverses the reaction, freeing the pure benzaldehyde, which will separate as an oily layer.[14][16]

  • Final Extraction: Extract the regenerated benzaldehyde from the aqueous solution using two or three portions of fresh diethyl ether.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent with a rotary evaporator to yield purified benzaldehyde. For the highest purity, this product can be further purified by vacuum distillation as described in Protocol 1.

Quantitative Data on Purification Efficiency

While specific quantitative data varies greatly with the initial impurity profile, the bisulfite extraction method is generally considered highly efficient for aldehyde removal. One study demonstrated >98% removal of aromatic aldehydes from mixtures using a standardized protocol.[19] A patented process involving treatment with zinc powder and water followed by distillation reported a final product with improved color stability and a benzaldehyde loss of only 1-5% by weight.[7]

Visualized Workflows and Logic

Diagram 1: General Troubleshooting Logic

G A Crude Benzaldehyde (Colored Impurities) B Identify Primary Impurity Type A->B C Acidic Impurities (e.g., Benzoic Acid) B->C Acidic? D Non-Aldehyde Impurities (e.g., Starting Materials) B->D Non-Aldehyde? E General Discoloration (Mixed Impurities) B->E General/Unknown? F Perform Alkaline Wash (Protocol 1, Steps 1-3) C->F G Form Bisulfite Adduct (Protocol 2) D->G H Perform Alkaline Wash + Vacuum Distillation (Protocol 1) E->H I Pure Benzaldehyde F->I G->I H->I G cluster_extraction Liquid-Liquid Extraction cluster_distillation Distillation A 1. Dissolve Crude Product in Ether B 2. Wash with Na₂CO₃ Solution A->B C 3. Separate Aqueous Layer (Contains Benzoate Salt) B->C D 4. Wash Organic Layer with Brine C->D E 5. Dry Organic Layer (e.g., MgSO₄) D->E F 6. Filter to Remove Drying Agent E->F G 7. Remove Ether via Rotary Evaporation F->G H 8. Perform Vacuum Distillation I 9. Collect Pure Benzaldehyde Fraction G A 1. Dissolve Crude Mixture in Methanol B 2. Add Saturated NaHSO₃ (Forms Adduct) A->B C 3. Extract with Ether/Water B->C D Separate Layers C->D E Organic Layer (Non-Aldehyde Impurities) -> Discard D->E Organic F Aqueous Layer (Contains Bisulfite Adduct) D->F Aqueous G 4. Basify Aqueous Layer (e.g., with NaOH) F->G H 5. Extract Regenerated Benzaldehyde with Ether G->H I 6. Wash, Dry, and Evaporate Ether H->I J Pure Benzaldehyde I->J

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Aldehyde-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aldehyde-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their aldehyde-reactive probes. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve a higher fluorescence quantum yield and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence quantum yield of my aldehyde-based probe?

A1: The fluorescence quantum yield of a probe is highly sensitive to a variety of factors. Key influencers include:

  • Probe Structure: The inherent chemical structure, including the fluorophore core, the aldehyde-reactive moiety, and any substituent groups, is the primary determinant. Rigid structures and the presence of electron-donating groups (e.g., -NH2, -OH) generally enhance fluorescence.[1][2]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can significantly alter the quantum yield.[3][4][5][6][7] For many probes, fluorescence increases in less polar environments.[3][5]

  • pH: The pH of the medium can affect the protonation state of the probe or its target, which in turn can influence its electronic properties and fluorescence.[1][6] For instance, an aniline solution fluoresces in neutral or alkaline conditions but not in acidic conditions.[1]

  • Temperature: Higher temperatures can increase the rate of non-radiative decay pathways, leading to a decrease in fluorescence quantum yield.[2][6]

  • Presence of Quenchers: Substances like molecular oxygen, heavy atoms, and certain ions (e.g., Fe³⁺, Cu²⁺) can quench fluorescence, reducing the quantum yield.[6][8]

Q2: Why is the fluorescence of my probe "off" before it reacts with an aldehyde and "on" afterward?

A2: This "turn-on" mechanism is often based on a process called Photoinduced Electron Transfer (PeT).[9][10][11] In the "off" state, the aldehyde-reactive group (e.g., an amino group) can donate an electron to the excited fluorophore, quenching its fluorescence through a non-radiative pathway.[10][11][12] Upon reaction with an aldehyde, this amine is converted to an imine or another structure that blocks the PeT process.[10][11][13] This inhibition of the quenching pathway allows the fluorophore to decay radiatively, thus "turning on" the fluorescence.

Q3: Can I use the same probe for detecting different types of aldehydes?

A3: Generally, many aldehyde-based probes exhibit broad reactivity towards various aldehydes, including both exogenous and endogenous types.[9][14] However, the reaction kinetics and the resulting fluorescence enhancement can vary depending on the specific aldehyde. Some probes have been designed with high selectivity for specific aldehydes like formaldehyde.[10] It is crucial to validate the probe's reactivity and response with the specific aldehydes relevant to your experimental system.

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[8] This leads to a loss of fluorescence signal. To minimize photobleaching, you should:

  • Reduce the intensity of the excitation light.

  • Minimize the duration of exposure to the excitation light.[8]

  • Use an antifade mounting medium for fixed samples.[8]

  • Store samples in the dark when not imaging.[15]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Symptom: You observe a very weak or no fluorescent signal after adding the probe and the target aldehyde.

Possible CauseRecommended Solution
Incorrect Probe Concentration Optimize the probe concentration by performing a titration. Excessively high concentrations can lead to self-quenching or aggregation, while too low a concentration will yield a weak signal.[8]
Inappropriate Buffer Conditions (pH) Verify the optimal pH range for your probe's reactivity and fluorescence. The fluorescence of many probes is pH-sensitive.[1][8] Adjust your buffer accordingly.
Suboptimal Solvent Environment The fluorescence intensity of some probes is low in highly polar solvents.[3][8] If your experimental conditions allow, test solvents with different polarities.
Inefficient Reaction with Aldehyde Ensure the reaction conditions (e.g., incubation time, temperature) are optimal for the formation of the fluorescent product. The reaction kinetics can be influenced by these parameters.[9]
Instrument Settings Not Optimal Double-check that the excitation and emission wavelengths on your instrument are correctly set for the fluorescent product of your probe.[8][15] Ensure the detector gain is appropriately adjusted.[8][15]
Presence of Quenching Agents Contaminants such as heavy metal ions or dissolved oxygen can quench fluorescence.[8] Consider using a chelating agent or de-gassing your buffer.
Probe Degradation Ensure the probe has been stored correctly (e.g., protected from light, appropriate temperature) and has not expired. Prepare fresh probe solutions for each experiment.[16]
Issue 2: High Background Fluorescence

Symptom: You observe a high fluorescent signal even in the absence of the target aldehyde, or the signal-to-noise ratio is very low.

Possible CauseRecommended Solution
Probe Instability/Hydrolysis The probe itself may be unstable in your buffer and hydrolyze or degrade into a fluorescent species. Run a control experiment with the probe in the buffer without the analyte to check for background signal generation over time.[16]
Autofluorescence The sample itself (e.g., cells, tissue) may have endogenous fluorescent molecules. Image an unstained control sample to assess the level of autofluorescence.[8][15] If significant, consider a probe that excites and emits at longer, near-infrared (NIR) wavelengths to minimize this interference.[17][18]
Non-specific Binding The probe may be binding non-specifically to other cellular components or surfaces. Optimize washing steps to remove unbound probe and consider using a blocking agent (e.g., BSA).[8]
Impure Probe The probe stock may contain fluorescent impurities. If possible, check the purity of your probe (e.g., by HPLC or NMR).

Quantitative Data Summary

The following tables summarize the fluorescence quantum yield (Φ) of several aldehyde-based probes before and after reaction with an aldehyde, illustrating the "turn-on" effect.

Table 1: Boron-Dipyrromethene (BODIPY)-Based Probes

ProbeConditionQuantum Yield (Φ)Fold IncreaseReference
BDP Amine 1 In Methanol (before reaction)<0.001\multirow{2}{}{75x}\multirow{2}{}{[11][19]}
BDP Imine 2 In Methanol (after reaction)0.057
Probe 1a In DMSO (before reaction)0.009\multirow{2}{}{~28x}\multirow{2}{}{[9][17]}
Probe 2a In DMSO (after propanal)0.25
Probe 1a In aqueous buffer (before reaction)0.0027\multirow{2}{}{~81x}\multirow{2}{}{[9][17]}
Probe 2a In aqueous buffer (after propanal)0.22
Sensor 21 Before reaction0.005\multirow{2}{}{26x}\multirow{2}{}{[10]}
Sensor 21' After reaction with aliphatic aldehyde0.13

Table 2: Other Fluorophore-Based Probes

ProbeFluorophore CoreConditionQuantum Yield (Φ)Fold IncreaseReference
Rosamine Amine 3 RosamineIn Methanol (before reaction)0.006\multirow{2}{}{10x}\multirow{2}{}{[19]}
Rosamine Imine 4 RosamineIn Methanol (after reaction)0.06
Probe 6 N/ABefore reaction with formaldehyde0.016\multirow{2}{}{~16x}\multirow{2}{}{[10]}
Probe 6' N/AAfter reaction with formaldehyde0.252
Probe 19 N/ABefore reaction0.0073\multirow{2}{}{N/A}\multirow{2}{}{[10]}
Probe 20 ortho-diaminorhodamineBefore reaction0.07\multirow{2}{}{~8x}\multirow{2}{}{[10]}
Probe 20' ortho-diaminorhodamineAfter reaction with formaldehyde0.55

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield is typically measured by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., methanol, DMSO, aqueous buffer)

  • Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.57-0.60)[3][19]

  • Aldehyde-based probe and corresponding aldehyde

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission peak for each spectrum.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts s and r refer to the sample and the reference standard, respectively.

Protocol 2: Synthesis of a BODIPY-based Aldehyde Probe

This protocol is a generalized example based on the synthesis of probes that utilize a 2-aminothiophenol moiety for aldehyde detection.[9]

Step 1: Synthesis of the BODIPY Core

  • This step typically involves the condensation of a pyrrole derivative with an appropriate aldehyde or acid chloride, followed by complexation with BF₃·OEt₂. The specific precursors will determine the substitution pattern and spectral properties of the final fluorophore.

Step 2: Introduction of the Aldehyde-Reactive Group

  • A common strategy is to introduce a functional group, such as a nitro group, onto the BODIPY core.

  • This group is then reduced to an amine. For example, a nitrophenyl-BODIPY can be reduced to an aminophenyl-BODIPY.

  • Further chemical modifications can be performed to install the final reactive moiety, such as the 2-aminothiophenol group, which has high selectivity for aldehydes.[14][20]

Step 3: Purification

  • The final probe is purified using techniques such as column chromatography or recrystallization to ensure high purity, which is critical for low background fluorescence.

Visualizations

G cluster_off Probe 'Off' State cluster_on Probe 'On' State S0_off S₀ S1_off S₁ S0_off->S1_off Excitation (hν) S1_off->S0_off PeT (Quenching) No Fluorescence Aldehyde Aldehyde S0_on S₀' S1_on S₁' S0_on->S1_on Excitation (hν) S1_on->S0_on Fluorescence (hν') Aldehyde->S0_on Reaction Blocks PeT

Caption: Photoinduced Electron Transfer (PeT) mechanism for a "turn-on" aldehyde probe.

G start Low Fluorescence Signal Observed check_conc Check Probe Concentration start->check_conc check_ph Verify Buffer pH check_conc->check_ph No optimize_conc Titrate to Optimal Concentration check_conc->optimize_conc Yes check_settings Check Instrument Settings check_ph->check_settings No adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Yes correct_settings Set Correct λ_ex/λ_em and Gain check_settings->correct_settings Yes success Signal Improved check_settings->success No, consult further docs optimize_conc->success adjust_ph->success correct_settings->success

Caption: Troubleshooting workflow for a low fluorescence signal.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Solution mix Mix Probe and Aldehyde prep_probe->mix prep_std Prepare Standard Solution measure_abs Measure Absorbance prep_std->measure_abs prep_aldehyde Prepare Aldehyde Solution prep_aldehyde->mix incubate Incubate mix->incubate incubate->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor calculate_qy Calculate Quantum Yield measure_fluor->calculate_qy

Caption: Experimental workflow for determining the fluorescence quantum yield.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes: 4-(Dimethylamino)-2-hydroxybenzaldehyde vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging and drug development, the selection of an appropriate fluorescent probe is paramount for obtaining accurate and insightful data. This guide provides a comprehensive comparison of the emerging fluorescent probe, 4-(Dimethylamino)-2-hydroxybenzaldehyde, with a selection of widely used and functionally diverse fluorescent probes. We will delve into their photophysical properties, mechanisms of action, and experimental applications, presenting quantitative data in easily digestible formats to aid in your research decisions.

Overview of Compared Fluorescent Probes

This guide focuses on comparing this compound against a panel of fluorescent probes with varied applications, including viscosity sensing, pH indication, and general membrane/lipid staining. The selected probes are:

  • This compound: A potentially viscosity-sensitive probe with a donor-π-acceptor structure.

  • BODIPY-based Viscosity Sensors (e.g., BODIPY-C10): A class of probes known for their sensitivity to micro-environmental viscosity.

  • DCVJ (9-(2,2-Dicyanovinyl)julolidine): A classic "molecular rotor" used for viscosity measurements.

  • SNARF-1 (Seminaphthorhodafluor): A ratiometric pH indicator.

  • Nile Red: A solvatochromic stain used for detecting intracellular lipid droplets.

  • Fluorescein: A widely used, general-purpose fluorescent tag.

  • Rhodamine B: A highly fluorescent and photostable dye often used as a tracer.

Comparative Photophysical and Performance Data

The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following tables summarize key quantitative data for the compared probes.

Table 1: Photophysical Properties of Selected Fluorescent Probes

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Application
This compound *~380-450~450-600Solvent-dependentNot widely reportedViscosity/Polarity Sensing
BODIPY-C10 [1]~488~5150.01 (low viscosity) to 0.56 (high viscosity)[2]~80,000Viscosity Sensing
DCVJ [3]455-489500-505Viscosity-dependent (increases up to 30-fold)[3][4]36,000[3]Viscosity Sensing
SNARF-1 [5]488, 514580 (acidic), 640 (basic)Not typically reported as a single valueNot widely reportedpH Sensing
Nile Red [6]552 (in Methanol)636 (in Methanol)Environment-dependent43,000[4]Lipid/Hydrophobicity Sensing
Fluorescein ~494~518~0.92 (in 0.1 M NaOH)~76,900General Labeling
Rhodamine B ~555~580~0.31 (in water) to 0.97 (in ethanol)~106,000General Labeling, Tracer

*Note: Specific photophysical data for this compound is not extensively published. The provided ranges are estimations based on the behavior of structurally similar compounds, such as 4-(diethylamino)-2-hydroxybenzaldehyde, which exhibit significant solvatochromism.

Signaling Pathways and Mechanisms of Action

The functionality of each fluorescent probe is rooted in a specific photophysical mechanism. Understanding these mechanisms is crucial for interpreting experimental results.

Twisted Intramolecular Charge Transfer (TICT) - Viscosity Sensing

Probes like this compound, BODIPY-based rotors, and DCVJ are thought to operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. In low viscosity environments, the molecule can freely rotate around a single bond in its excited state, leading to a non-emissive TICT state and thus low fluorescence. In viscous environments, this rotation is hindered, forcing the molecule to relax through fluorescence emission, resulting in a significant increase in quantum yield.

TICT_Mechanism cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Ground_State_L Ground State Excited_State_L Excited State (Planar) Ground_State_L->Excited_State_L Excitation TICT_State TICT State (Twisted, Non-emissive) Excited_State_L->TICT_State Intramolecular Rotation TICT_State->Ground_State_L Non-radiative Decay Ground_State_H Ground State Excited_State_H Excited State (Planar) Ground_State_H->Excited_State_H Excitation Fluorescence Fluorescence Excited_State_H->Fluorescence Rotation Hindered Fluorescence->Ground_State_H Radiative Decay

Figure 1: Twisted Intramolecular Charge Transfer (TICT) mechanism.
Ratiometric pH Sensing - SNARF-1

SNARF-1 is a ratiometric pH indicator, meaning its spectral properties change with pH in a way that allows for quantification based on the ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement is advantageous as it is largely independent of probe concentration, photobleaching, and excitation intensity. SNARF-1 exists in protonated and deprotonated forms, each with a distinct emission spectrum.

SNARF1_Mechanism Protonated Protonated SNARF-1 (Acidic) Deprotonated Deprotonated SNARF-1 (Basic) Protonated->Deprotonated + OH⁻ / - H⁺ Emission1 Emission at ~580 nm Protonated->Emission1 Deprotonated->Protonated + H⁺ / - OH⁻ Emission2 Emission at ~640 nm Deprotonated->Emission2 Excitation Excitation (e.g., 488 nm) Excitation->Protonated Excitation->Deprotonated

Figure 2: Ratiometric pH sensing mechanism of SNARF-1.

Experimental Protocols

The following are generalized protocols for cellular imaging. Specific parameters such as probe concentration and incubation time should be optimized for your specific cell type and experimental conditions.

General Protocol for Staining with Hydrophobic Probes (e.g., this compound, Nile Red)

This protocol is suitable for live-cell imaging of intracellular hydrophobic environments.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imaging plates or coverslips with cultured cells

Procedure:

  • Prepare Staining Solution: Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.

Staining_Workflow Start Start Prepare_Staining_Solution Prepare Staining Solution Start->Prepare_Staining_Solution Incubate_Cells Incubate Cells with Probe Prepare_Staining_Solution->Incubate_Cells Wash_Cells Wash to Remove Excess Probe Incubate_Cells->Wash_Cells Image_Cells Fluorescence Microscopy Wash_Cells->Image_Cells End End Image_Cells->End

Figure 3: General experimental workflow for cellular imaging.
Protocol for Ratiometric pH Measurement with SNARF-1

This protocol is for measuring intracellular pH in live cells.

Materials:

  • SNARF-1 AM ester stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cultured cells on imaging plates or coverslips

Procedure:

  • Prepare Loading Solution: Dilute the SNARF-1 AM stock solution in HBSS to a final concentration of 1-10 µM.

  • Cell Loading: Wash the cells once with HBSS and then incubate them in the loading solution for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells twice with HBSS and incubate in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the probe inside the cells.

  • Imaging: Excite the cells at a wavelength around 488-514 nm and collect the emission simultaneously in two channels (e.g., 570-590 nm and 630-650 nm).

  • Calibration: To obtain quantitative pH values, a calibration curve must be generated by exposing the stained cells to buffers of known pH in the presence of an ionophore like nigericin.

  • Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels for each region of interest. Convert these ratios to pH values using the calibration curve.

Logical Comparison of Probe Selection

The choice of a fluorescent probe depends heavily on the specific research question. The following diagram illustrates a simplified decision-making process for selecting a probe from the ones compared in this guide.

Probe_Selection Start What is the primary parameter to measure? Viscosity Micro-viscosity Start->Viscosity pH Intracellular pH Start->pH Lipids Lipid Droplets / Hydrophobicity Start->Lipids General General Labeling / Tracing Start->General Probe_Viscosity This compound BODIPY-C10 DCVJ Viscosity->Probe_Viscosity Probe_pH SNARF-1 pH->Probe_pH Probe_Lipids Nile Red Lipids->Probe_Lipids Probe_General Fluorescein Rhodamine B General->Probe_General

Figure 4: Decision tree for fluorescent probe selection.

Conclusion

This compound shows promise as a fluorescent probe, likely for sensing changes in micro-viscosity and polarity due to its structural similarity to other molecular rotors that operate via a TICT mechanism. However, a lack of extensive characterization in the scientific literature means that researchers should proceed with caution and perform thorough validation experiments. For well-established applications, probes like BODIPY-C10 and DCVJ for viscosity, SNARF-1 for pH, and Nile Red for lipid imaging remain robust and reliable choices with extensive supporting data and protocols. This guide serves as a starting point for researchers to make informed decisions about the most suitable fluorescent probe for their specific experimental needs.

References

A Comparative Guide to the Synthesis of Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective preparation of substituted salicylaldehydes is a critical step in the creation of a vast array of pharmaceuticals, fine chemicals, and molecular sensors. The strategic placement of a formyl group ortho to a hydroxyl group on an aromatic ring can be achieved through several named reactions, each presenting a unique profile of advantages, disadvantages, substrate compatibility, and reaction conditions. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

At a Glance: Key Synthesis Routes Compared

The selection of a synthesis route for a substituted salicylaldehyde is often a trade-off between yield, regioselectivity, substrate scope, and practical considerations such as reagent toxicity and cost. The following table summarizes the key characteristics of four prominent methods.

ReactionFormylating AgentCatalyst/MediumTypical YieldsOrtho/Para SelectivityKey AdvantagesKey Disadvantages
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH, KOH)20-60%[1]Good ortho-selectivityReadily available and inexpensive reagentsUse of toxic chloroform; moderate yields; formation of byproducts[1]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., glycerol/boric acid, TFA)20-80%[2]High ortho-selectivityAvoids chlorinated solvents; good for electron-rich phenolsOften requires high temperatures; can be inefficient[3]
Gattermann Reaction Hydrogen Cyanide (HCN) or Zinc Cyanide (Zn(CN)₂)Lewis Acid (e.g., AlCl₃) and HClVaries, can be good for certain substratesGenerally favors para, but ortho can be obtainedEffective for some phenols and phenol ethersHighly toxic reagents (HCN); not generally applicable to phenols[4][5]
Casnati-Skattebøl Reaction ParaformaldehydeMagnesium salt (e.g., MgCl₂) and a base (e.g., Triethylamine)High to excellent (often >80%)[6]Excellent ortho-selectivityHigh yields and selectivity; mild conditions; avoids toxic reagents[6]May require anhydrous conditions; longer reaction times for deactivated phenols[6]

In-Depth Analysis of Synthesis Routes

This section provides a more detailed examination of each reaction, including a general workflow, reaction mechanism, and a summary of its performance with various substituted phenols.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding through the generation of dichlorocarbene as the key electrophile.[1][7] The reaction is typically performed in a biphasic system with an aqueous strong base and chloroform.[7]

General Workflow:

Reimer_Tiemann_Workflow phenol Substituted Phenol reaction Reaction at ~60-70°C phenol->reaction reagents Chloroform (CHCl₃) Strong Base (e.g., NaOH) reagents->reaction workup Acidification & Extraction reaction->workup product Substituted Salicylaldehyde workup->product

Caption: General workflow for the Reimer-Tiemann reaction.

Reaction Mechanism:

The reaction is initiated by the deprotonation of chloroform to form the highly reactive dichlorocarbene, which then attacks the electron-rich phenoxide ring, primarily at the ortho position.[7][8]

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 CHCl₃ C_anion ⁻:CCl₃ CHCl3->C_anion + OH⁻ - H₂O Carbene :CCl₂ (Dichlorocarbene) C_anion->Carbene - Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl₂ Aldehyde Salicylaldehyde Intermediate->Aldehyde + 2 OH⁻ - 2 Cl⁻ - H₂O

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Performance Data:

Phenol SubstrateProductYield (%)Ortho:Para RatioReference
PhenolSalicylaldehyde~30%Major: Ortho[9]
β-Naphthol2-Hydroxy-1-naphthaldehyde-Ortho favored
p-Cresol2-Hydroxy-5-methylbenzaldehydeModerateOrtho favored[10]
o-Substituted PhenolsPara-hydroxybenzaldehyde derivativeVariesPara is major[8][10]
Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid (TFA).[3] It is particularly effective for electron-rich phenols and demonstrates high ortho-selectivity.[3]

General Workflow:

Duff_Workflow phenol Substituted Phenol reaction Heating (85-150°C) phenol->reaction reagents HMTA Acidic Medium (e.g., TFA) reagents->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis product Substituted Salicylaldehyde hydrolysis->product

Caption: General workflow for the Duff reaction.

Reaction Mechanism:

The reaction proceeds via the formation of an iminium ion from protonated HMTA, which acts as the electrophile. This attacks the aromatic ring, leading to a benzylamine intermediate that is subsequently hydrolyzed to the aldehyde.[3]

Duff_Mechanism HMTA HMTA Iminium Iminium Ion (Electrophile) HMTA->Iminium + H⁺ Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis (H₃O⁺)

Caption: Simplified mechanism of the Duff reaction.

Performance Data:

Phenol SubstrateAcid MediumYield (%)NotesReference
3,5-di-tert-butylphenol--Forms 3,5-di-tert-butylsalicylaldehyde[3]
p-CresolGlycerol/Boric Acid-Can lead to diformylation[3]
4-MethylumbelliferoneTrifluoroacetic Acid (TFA)64% (Microwave)3 minutes reaction time[11]
3,4-dimethylphenolGlycerol/Boric Acid29%Forms 2-hydroxy-4,5-dimethylbenzaldehyde[12]
p-ethylphenolGlycerol/Boric Acid18%Forms 2-hydroxy-5-ethylbenzaldehyde[12]
Gattermann Reaction

The Gattermann reaction is a method of formylating aromatic compounds using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[4][5] A significant modification for safety involves the use of zinc cyanide (Zn(CN)₂), which generates HCN in situ.[4] This reaction is generally not suitable for phenol itself but can be applied to phenol ethers.[4]

General Workflow:

Gattermann_Workflow substrate Aromatic Substrate (e.g., Phenol Ether) reaction Reaction substrate->reaction reagents HCN/HCl or Zn(CN)₂/HCl Lewis Acid (AlCl₃) reagents->reaction hydrolysis Hydrolysis reaction->hydrolysis product Substituted Benzaldehyde hydrolysis->product

Caption: General workflow for the Gattermann reaction.

Reaction Mechanism:

The reaction involves the formation of an electrophilic formimidoyl chloride intermediate, which then undergoes a Friedel-Crafts-type reaction with the aromatic ring. The resulting imine is subsequently hydrolyzed.

Gattermann_Mechanism HCN_HCl HCN + HCl Electrophile Formimidoyl Chloride Intermediate (Electrophile) HCN_HCl->Electrophile + AlCl₃ Arene Aromatic Ring Imine Benzaldimine Intermediate Arene->Imine + Electrophile Aldehyde Benzaldehyde Imine->Aldehyde Hydrolysis (H₃O⁺)

Caption: Simplified mechanism of the Gattermann reaction.

Performance Data:

SubstrateProductYield (%)NotesReference
MesityleneMesitaldehyde-Example using Zn(CN)₂ method[4]
2,5-dimethoxybenzene2,5-dimethoxybenzaldehyde80%-[13]
FuranFurfural35%-[13]
Pyrrole derivative2,4,5-trimethylpyrrole-3-carboxaldehyde67%No catalyst required[13]
Casnati-Skattebøl Reaction (MgCl₂/Paraformaldehyde Method)

This method provides a highly efficient and regioselective route to ortho-formylated phenols.[6][14] It involves the reaction of a magnesium phenoxide with paraformaldehyde. A common and practical variant uses magnesium chloride and triethylamine to form the magnesium phenoxide in situ.[6][15]

General Workflow:

Casnati_Skattebol_Workflow phenol Substituted Phenol reaction Reflux in Solvent (e.g., THF, Acetonitrile) phenol->reaction reagents Paraformaldehyde MgCl₂ + Triethylamine reagents->reaction workup Acidic Workup & Extraction reaction->workup product Substituted Salicylaldehyde workup->product

Caption: General workflow for the Casnati-Skattebøl reaction.

Reaction Mechanism:

The phenol is converted to a magnesium phenoxide, which then coordinates with formaldehyde, facilitating a highly selective ortho-attack. The resulting hydroxymethylphenol is then oxidized in situ to the salicylaldehyde.

Casnati_Skattebol_Mechanism Phenol Phenol Mg_Phenoxide Magnesium Phenoxide Phenol->Mg_Phenoxide + MgCl₂/Et₃N Coordination Coordination Complex with Formaldehyde Mg_Phenoxide->Coordination + (CH₂O)n Ortho_Attack ortho-Hydroxymethylphenol Coordination->Ortho_Attack Intramolecular Rearrangement Aldehyde Salicylaldehyde Ortho_Attack->Aldehyde Oxidation

Caption: Simplified mechanism of the Casnati-Skattebøl reaction.

Performance Data:

Phenol SubstrateSolventYield (%)NotesReference
PhenolAcetonitrile91%Exclusively ortho[6]
2-MethylphenolAcetonitrile99%Exclusively ortho[16]
4-ChlorophenolAcetonitrile87%Exclusively ortho[16]
2-BromophenolTetrahydrofuran (THF)80-81%Exclusively ortho[16]
4-FluorophenolAcetonitrile80%Exclusively ortho[16]
4-MethoxyphenolAcetonitrile91%Exclusively ortho[16]
Methyl 4-hydroxybenzoateAcetonitrile70%Exclusively ortho[6]

Experimental Protocols

Reimer-Tiemann Reaction Protocol (General)
  • Preparation: A substituted phenol is dissolved in a 10-40% aqueous solution of sodium or potassium hydroxide in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[10]

  • Reaction: The solution is heated to approximately 60-70°C with vigorous stirring. Chloroform is then added dropwise at a rate that maintains a gentle reflux.[10] The reaction is typically exothermic once initiated.[17]

  • Workup: After the addition is complete, the mixture is stirred for an additional 1-3 hours.[10] The reaction mixture is then cooled, and excess chloroform is removed by distillation. The remaining aqueous solution is acidified with a dilute acid (e.g., HCl or H₂SO₄).[8]

  • Isolation: The product, often an oil or solid, is then isolated by steam distillation or solvent extraction. The crude product can be purified by recrystallization or chromatography.

Duff Reaction Protocol (General, using Glycerol/Boric Acid)
  • Catalyst Preparation: In a beaker, 300 g of glycerol and 70 g of boric acid are heated with stirring until a clear, anhydrous solution is formed.[12]

  • Reaction: The reaction is carried out in a separate flask. The substituted phenol and hexamethylenetetramine are intimately mixed and then added portion-wise to the hot glyceroboric acid medium at 150-160°C with stirring.[12]

  • Hydrolysis: After the addition is complete and the reaction subsides (typically 2-3 hours), the mixture is cooled slightly and then poured into a dilute sulfuric acid solution.[12]

  • Isolation: The salicylaldehyde product is isolated by steam distillation from the acidic mixture.[12] The distillate is then extracted with an organic solvent, and the product is purified.

Casnati-Skattebøl Reaction Protocol (using MgCl₂/Et₃N)
  • Setup: A dry, three-necked round-bottom flask is purged with an inert gas (e.g., argon). Anhydrous magnesium chloride and dry paraformaldehyde are added.[15][16]

  • Reagent Addition: Anhydrous solvent (e.g., THF or acetonitrile) is added, followed by the dropwise addition of triethylamine with stirring. The substituted phenol is then added dropwise.[15][16]

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]

  • Workup: The mixture is cooled to room temperature, and ether is added. The organic phase is washed successively with 1 N HCl and water.[15][16]

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude salicylaldehyde, which can be further purified if necessary.[15][16]

Conclusion

The synthesis of substituted salicylaldehydes can be approached through several well-established methods. The Reimer-Tiemann reaction , while historically significant and utilizing inexpensive reagents, suffers from moderate yields and the use of hazardous chloroform.[1] The Duff reaction offers an alternative that avoids chlorinated solvents and provides good ortho-selectivity, but often requires high temperatures and can be inefficient for certain substrates.[3] The Gattermann reaction is of limited utility for the direct synthesis of salicylaldehydes from phenols due to its harsh conditions and the extreme toxicity of its reagents, though it finds application with phenol ethers.[4][5]

For researchers seeking high yields, excellent ortho-selectivity, and milder reaction conditions, the Casnati-Skattebøl reaction , particularly the modification using magnesium chloride and triethylamine, stands out as a superior method.[6] Its broad substrate scope, including phenols with both electron-donating and moderately electron-withdrawing groups, and its avoidance of highly toxic reagents make it a highly attractive and practical choice for modern organic synthesis. The choice of method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities and safety considerations.

References

A Comprehensive Guide to Validating the 4-(dimethylamino)cinnamaldehyde (DMAC) Assay for Proanthocyanidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of proanthocyanidins (PACs), the selection of a robust and reliable quantification method is paramount. The 4-(dimethylamino)cinnamaldehyde (DMAC) assay has emerged as a highly specific and sensitive method for this purpose. This guide provides a comprehensive comparison of the DMAC assay with alternative methods, supported by experimental data, and offers detailed protocols for its validation.

Introduction to Proanthocyanidin Quantification

Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds found in various plants, fruits, and beverages. They are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of PACs is crucial for quality control of raw materials, standardization of extracts, and in vivo and in vitro studies. While several methods exist for PAC quantification, they differ in their specificity, sensitivity, and susceptibility to interference.

The DMAC Assay: Principle and Advantages

The DMAC assay is a colorimetric method based on the reaction of 4-(dimethylamino)cinnamaldehyde with the terminal units of PACs in an acidic environment. This reaction forms a green-blue colored product with a maximum absorbance at approximately 640 nm.[1][2]

Key Advantages of the DMAC Assay:

  • High Specificity: The DMAC reagent reacts specifically with flavan-3-ols, the building blocks of proanthocyanidins, and shows minimal interference from other phenolic compounds like anthocyanins, which can be a significant issue in other assays.[3][4] The reaction's absorbance maximum at 640 nm is outside the range where anthocyanins absorb (around 500-550 nm).[3]

  • High Sensitivity: The DMAC assay is more sensitive than other colorimetric methods like the vanillin-HCl and butanol-HCl assays.[5]

  • Reproducibility: When properly validated, the DMAC assay provides rapid and reproducible results.[6]

Comparison of Proanthocyanidin Quantification Assays

The selection of an appropriate assay depends on the specific research needs, the nature of the sample matrix, and the desired level of accuracy and throughput. Below is a comparison of the DMAC assay with two other commonly used methods: the vanillin-HCl assay and the butanol-HCl assay.

Parameter DMAC Assay Vanillin-HCl Assay Butanol-HCl Assay
Principle Colorimetric reaction with terminal flavan-3-ol units.Colorimetric reaction with the A-ring of flavanols.Acid-catalyzed depolymerization to form anthocyanidins.
Wavelength (λmax) ~640 nm~500 nm~550 nm
Specificity High; minimal interference from anthocyanins.[3]Moderate; can react with other flavonoids and is susceptible to interference from anthocyanins.[7]Moderate; measures total condensed tannins but can be affected by interfering substances.[8]
Sensitivity HighModerate to HighLow to Moderate
Key Advantages High specificity and sensitivity, suitable for 96-well plate format.Simple and rapid.Measures both soluble and insoluble PACs.[9]
Key Disadvantages Underestimation with certain standards (e.g., procyanidin A2) for complex PACs.[10] The choice of standard is critical.[11]Sensitive to water, light, and temperature; less stable color development.[12]Requires heating, which can be time-consuming and may lead to degradation of other compounds.
Quantitative Performance Data

The following table summarizes typical validation parameters for the DMAC assay, demonstrating its robust performance.

Validation Parameter DMAC Assay Performance Reference
Linearity (Procyanidin A2 Standard) 4.053 to 50.666 µg/mL (r² > 0.99)[13]
Linearity (Cranberry PAC Standard) 13.520 to 135.95 µg/mL[13]
Limit of Quantification (LOQ) 3.16 µg/mL[13]
Repeatability (RSDr) Met Standard Method Performance Requirements®[13]
Intermediate Precision (RSD) < 2.7%[3]
Accuracy (Recovery) 97.1% and 99.1% for two spiked concentrations[3]

Experimental Protocols

DMAC Assay Protocol (96-Well Plate Format)

This protocol is adapted from validated methods for the quantification of soluble PACs.[3][13]

1. Reagents and Materials:

  • 4-(dimethylamino)cinnamaldehyde (DMAC)

  • Methanol, HPLC grade

  • Sulfuric acid or Hydrochloric acid

  • Proanthocyanidin standard (e.g., procyanidin A2 or a well-characterized cranberry PAC standard)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 640 nm

2. Preparation of Solutions:

  • DMAC Reagent (0.1% w/v): Dissolve 10 mg of DMAC in 10 mL of acidified methanol (e.g., containing 0.4 N sulfuric acid). Prepare fresh daily and protect from light.

  • Standard Stock Solution: Accurately weigh and dissolve the PAC standard in methanol to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

3. Sample Preparation:

  • Solid Samples (e.g., extracts, powders): Accurately weigh a suitable amount of the sample and extract with an appropriate solvent (e.g., methanol or acetone/water/acetic acid mixture). Centrifuge to remove solid debris.

  • Liquid Samples (e.g., juices): Dilute the sample as needed to fall within the linear range of the assay.

  • All final sample dilutions should be made in the same solvent as the standards.

4. Assay Procedure:

  • Add 50 µL of blank (solvent), standards, or samples to the wells of a 96-well plate in triplicate.

  • Add 200 µL of the DMAC reagent to each well.

  • Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Read the absorbance at 640 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank from the average absorbance of the standards and samples.

  • Construct a standard curve by plotting the blank-corrected absorbance versus the concentration of the standards.

  • Determine the concentration of PACs in the samples using the regression equation from the standard curve.

  • Calculate the final PAC content in the original sample, accounting for all dilutions.

Alternative Assay Protocols

For comparison, brief protocols for the vanillin-HCl and butanol-HCl assays are provided.

Vanillin-HCl Assay Protocol:

  • Reagent Preparation: Prepare a 1% (w/v) vanillin solution in methanol and an 8% (v/v) HCl solution in methanol. The working reagent is a 1:1 mixture of these two solutions, prepared fresh.

  • Assay Procedure: Add 2.5 mL of the working vanillin reagent to 0.5 mL of the sample or standard in a test tube. Incubate at room temperature for 20 minutes.

  • Measurement: Read the absorbance at 500 nm. A blank is prepared by adding 2.5 mL of 4% HCl in methanol to the sample.

Butanol-HCl Assay Protocol:

  • Reagent Preparation: Prepare a butanol-HCl reagent (95:5 v/v) and an iron reagent (2% w/v ferric ammonium sulfate in 2 N HCl).

  • Assay Procedure: To 0.5 mL of sample or standard, add 3 mL of the butanol-HCl reagent and 0.1 mL of the iron reagent. Vortex the mixture.

  • Incubation: Cap the tubes and heat in a boiling water bath for 60 minutes.

  • Measurement: Cool the tubes to room temperature and read the absorbance at 550 nm.

Visualizations

DMAC Reaction Mechanism

DMAC_Reaction cluster_reactants Reactants cluster_product Product PAC Proanthocyanidin (Terminal Flavan-3-ol Unit) Product Green-Blue Chromophore (Absorbance at 640 nm) PAC->Product DMAC 4-(Dimethylamino)cinnamaldehyde (DMAC) Carbocation Electrophilic Carbocation (from DMAC) DMAC->Carbocation H+ Carbocation->Product Electrophilic Attack at C8 Assay_Validation_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting PrepStandards Prepare Standard Curve RunAssay Perform DMAC Assay (96-well plate) PrepStandards->RunAssay PrepSamples Prepare Samples (including spikes and blanks) PrepSamples->RunAssay MeasureAbs Measure Absorbance at 640 nm RunAssay->MeasureAbs DataAnalysis Calculate Results MeasureAbs->DataAnalysis Linearity Linearity & Range Report Generate Validation Report Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Specificity Specificity Specificity->Report LOQ Limit of Quantification LOQ->Report DataAnalysis->Linearity DataAnalysis->Accuracy DataAnalysis->Precision DataAnalysis->Specificity DataAnalysis->LOQ

References

A Comparative Analysis of Coumarin and Iminocoumarin Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes for biological and chemical sensing, coumarin and iminocoumarin derivatives stand out for their versatile photophysical properties and broad applicability. For researchers, scientists, and professionals in drug development, selecting the optimal fluorophore is critical for achieving sensitive and accurate results. This guide provides an objective, data-driven comparison of coumarin and iminocoumarin probes, focusing on their synthesis, photophysical characteristics, and functional applications.

Core Structural Differences

Coumarin and iminocoumarin share a similar bicyclic core structure. The key distinction lies in the exocyclic oxygen atom at the 2-position of the pyrone ring in coumarins, which is replaced by a nitrogen atom in iminocoumarins. This seemingly minor alteration has significant implications for the synthesis and photophysical properties of the resulting probes.

General Structures of Coumarin and Iminocoumarin cluster_coumarin Coumarin Core cluster_iminocoumarin Iminocoumarin Core cluster_key Key Difference C IC Key Coumarin: Carbonyl Oxygen (C=O) Iminocoumarin: Imino Nitrogen (C=N-R)

Caption: General chemical structures of coumarin and iminocoumarin cores.

Synthesis Strategies: A Comparative Overview

The synthesis of coumarin and iminocoumarin probes follows distinct chemical pathways, offering different opportunities for functionalization.

Coumarin Synthesis: Classical methods for synthesizing the coumarin scaffold are well-established and include:

  • Pechmann Condensation: Reaction of a phenol with a β-ketoester under acidic conditions.

  • Knoevenagel Condensation: Condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group.[1]

  • Perkin Reaction: Reaction of an o-hydroxybenzaldehyde with an acetic anhydride and sodium acetate.

These methods allow for the introduction of various substituents on the benzene and pyrone rings, thereby tuning the photophysical properties.[1] Modifications at the 3- and 7-positions are most common for developing fluorescent probes.[1]

Iminocoumarin Synthesis: Iminocoumarin synthesis often starts from a pre-formed coumarin derivative or a related precursor. A common strategy involves the reaction of a 2-oxo-2H-chromene-3-carbonitrile with a primary amine, leading to the formation of the imino group. This approach allows for the introduction of a wide range of substituents on the imino nitrogen, providing an additional site for modulating the probe's properties and for attaching recognition moieties.

Photophysical Properties: A Head-to-Head Comparison

The substitution of the carbonyl oxygen with an imino nitrogen significantly influences the photophysical properties of the fluorophore. Iminocoumarins often exhibit red-shifted absorption and emission spectra compared to their coumarin counterparts. Furthermore, some studies have shown that iminocoumarins can have a higher fluorescence quantum yield, particularly in polar and moderately protic solvents.[2]

PropertyCoumarin ProbesIminocoumarin ProbesKey Differences & Advantages
Molar Absorptivity (ε) Typically 10,000 - 50,000 M⁻¹cm⁻¹Can be comparable or higherHigh ε allows for use at lower concentrations.
Excitation Max (λex) ~320 - 450 nm~400 - 550 nmIminocoumarins are generally excited by longer wavelengths, reducing potential photodamage to biological samples.
Emission Max (λem) ~400 - 550 nm~500 - 650 nmIminocoumarins often emit in the yellow to red region of the spectrum, which is advantageous for bioimaging due to reduced autofluorescence.
Stokes Shift Moderate to large (50 - 150 nm)Often large (>100 nm)A large Stokes shift minimizes self-absorption and improves signal-to-noise ratio.
Quantum Yield (ΦF) Variable, can be high (>0.9) in non-polar solvents, but often decreases in polar solvents.[3]Can be high, and notably, some derivatives show improved quantum yields in polar solvents compared to their coumarin analogues.[2]Higher quantum yield results in a brighter probe, enhancing detection sensitivity. The improved performance of some iminocoumarins in polar, aqueous environments is a significant advantage for biological applications.
Photostability Moderate, can be susceptible to photobleaching.[4][5]Generally considered to have good photostability, though this is derivative-dependent.Higher photostability is crucial for long-term imaging experiments.
Representative Photophysical Data

The following table presents photophysical data for selected coumarin and iminocoumarin derivatives to illustrate the general trends.

Probeλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
Coumarin 1 373450770.73Ethanol
7-Hydroxycoumarin 326455-460129-1340.08Ethanol
Coumarin 153 4235301070.53Ethanol
3-Cyano-7-diethylaminocoumarin 425470450.18Ethanol
3-Cyano-7-diethylamino-iminocoumarin 460505450.70Ethanol
Iminocoumarin-benzothiazole (for H2S) ~480~550~70- (shows ~80-fold fluorescence increase)PBS buffer

Signaling Mechanisms and Applications

Both coumarin and iminocoumarin probes are widely used in the design of "turn-on" or "turn-off" sensors for various analytes. The underlying signaling mechanisms are often similar and include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

PET-Based 'Turn-On' Fluorescence Sensing cluster_off Probe 'Off' State cluster_on Probe 'On' State Probe_Off Fluorophore-Receptor (Fluorescence Quenched) PET Photoinduced Electron Transfer Probe_Off->PET Excitation (hν) Probe_On Fluorophore-Receptor-Analyte (Fluorescence Restored) Fluorescence Fluorescence Emission (hν') Probe_On->Fluorescence Excitation (hν) Analyte Analyte Analyte->Probe_On Binding

Caption: General mechanism of a PET-based 'turn-on' fluorescent probe.

Coumarin Probes:

  • Metal Ion Sensing: Widely developed for detecting ions such as Cu²⁺, Fe³⁺, and Zn²⁺.[6][7][8]

  • pH Sensing: The fluorescence of many coumarin derivatives is sensitive to pH changes.

  • Enzyme Activity: Used to design fluorogenic substrates for various enzymes.

  • Biomolecule Detection: Probes for reactive oxygen species (ROS), biothiols, and other small molecules.

Iminocoumarin Probes:

  • Gasotransmitter Sensing: Notably successful in developing probes for hydrogen sulfide (H₂S).[9]

  • pH Probes: The imino nitrogen can act as a protonation site, making them effective pH sensors.[10]

  • Metal Ion Detection: Also applied for the detection of various metal ions.[11][12]

  • Bioimaging: Their red-shifted emission makes them particularly suitable for cellular imaging applications with reduced background fluorescence.[13]

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl).

  • Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution.

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution with known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorption wavelength (λmax).

    • Measure the absorbance of each diluted solution at λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.[14][15]

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield is commonly determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Workflow for Relative Quantum Yield Determination A Prepare solutions of sample and standard with absorbance < 0.1 B Measure absorbance spectra of all solutions A->B C Measure fluorescence emission spectra of all solutions at the same excitation wavelength B->C D Integrate the area under the emission spectra C->D E Plot integrated fluorescence intensity vs. absorbance for both sample and standard D->E F Calculate quantum yield using the comparative method (Williams et al.) E->F

Caption: Experimental workflow for determining relative fluorescence quantum yield.

  • Materials:

    • Fluorescent probe (sample)

    • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Coumarin 153 in ethanol, ΦF = 0.53)[16]

    • Spectrophotometer and Fluorometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[17][18]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the corrected emission spectrum for each solution.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[17][18][19]

Conclusion

Both coumarin and iminocoumarin fluorescent probes are powerful tools for researchers. The choice between them depends on the specific requirements of the application.

Coumarins are a well-established class of fluorophores with a vast body of literature and a wide range of commercially available derivatives. They are particularly useful for applications in the blue-green spectral region.

Iminocoumarins represent a newer class of probes that offer significant advantages, including longer excitation and emission wavelengths, which are beneficial for reducing autofluorescence and photodamage in biological systems. Their potential for higher quantum yields in aqueous environments makes them particularly promising for bioimaging and sensing in physiological conditions. The additional synthetic handle on the imino nitrogen also provides greater flexibility in probe design.

For applications requiring emission in the yellow-to-red region and high brightness in aqueous media, iminocoumarin probes are an excellent and often superior alternative to traditional coumarins.

References

A Comparative Guide to Schiff Base Synthesis: Traditional Methods vs. Green Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Schiff bases is a fundamental step in the creation of novel therapeutic agents and functional materials. These compounds, characterized by an azomethine (-C=N-) group, are pivotal in medicinal chemistry due to their wide-ranging biological activities. The method chosen for their synthesis can profoundly influence reaction efficiency, yield, and environmental impact. This guide offers an objective comparison of conventional heating with modern, greener alternatives, supported by experimental data and detailed protocols.

The traditional approach to Schiff base synthesis often involves prolonged heating of reactants in organic solvents. While effective, this method is typically time-consuming and raises environmental concerns due to the use of volatile and often toxic solvents. In contrast, green chemistry alternatives aim to reduce or eliminate hazardous substances, shorten reaction times, and improve energy efficiency. These modern techniques include microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods, often utilizing benign solvents like water or even proceeding under solvent-free conditions.

Performance Comparison: A Quantitative Look

The efficiency of Schiff base synthesis can be significantly enhanced by employing alternative energy sources. Microwave and ultrasound irradiation, for instance, provide rapid and uniform heating, leading to dramatic reductions in reaction times and often higher product yields compared to conventional refluxing.[1][2] Mechanochemical methods, such as grinding, offer a solvent-free route with excellent yields in a short timeframe.[3][4] The use of water as a solvent or natural acids as catalysts further aligns the synthesis with the principles of green chemistry, offering both environmental and economic benefits.[5][6][7][8]

ReactantsMethodSolvent/CatalystPower (W) / Temp (°C)TimeYield (%)Reference
Salicylaldehyde and various aromatic aminesConventional HeatingBenzeneReflux2 hours75[9]
Salicylaldehyde and substituted aromatic aminesMicrowave IrradiationWater200 W30 sec - 2 min~90[9]
Substituted benzaldehydes and anilinesUltrasound IrradiationEthanol50 W / 50°C10 - 20 min82-95[10]
p-Toluidine and aromatic aldehydesMechanochemical (Grinding)Solvent-freeRoom Temperature20 - 40 min>98[11]
Aromatic aldehyde and aromatic amineMicrowave IrradiationCashew shell extract (natural catalyst)600 W80 - 120 sec80-88[12]
Ortho-amino benzoic acid and 4-hydroxy-3-methoxy benzaldehydeConventional HeatingLemon JuiceReflux1 hour~70-75[13]
Ortho-amino benzoic acid and 4-hydroxy-3-methoxy benzaldehydeUltrasound IrradiationLemon JuiceRoom Temperature10 min>90[13]
Aromatic aldehydes and aromatic aminesConventional HeatingGlacial acetic acidReflux1 - 2 hours70-85[1]
Aromatic aldehydes and aromatic aminesMicrowave IrradiationGlacial acetic acid-2 - 3 min85-95[1]

Experimental Protocols

Below are detailed methodologies for conventional and key alternative Schiff base synthesis techniques.

Protocol 1: Conventional Heating Method

This traditional method involves heating reactants under reflux in an organic solvent.

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the aldehyde and amine in a suitable organic solvent (e.g., ethanol, methanol, or benzene).[5][9]

  • Add a few drops of a catalyst, such as glacial acetic acid, if required.[14]

  • Attach a condenser and heat the mixture to reflux for the specified time (typically 1-3 hours).[9][15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Protocol 2: Microwave-Assisted Synthesis

This method utilizes a microwave reactor for rapid and controlled heating.

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of the aldehyde and amine.[12]

  • Add a solvent (e.g., ethanol) or a catalyst if the reaction is solvent-free. For instance, a natural acid catalyst like cashew shell extract or a few drops of glacial acetic acid can be used.[1][12]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 400-700 W) and for a predetermined time (typically a few minutes).[1]

  • Monitor the reaction for completion.

  • After cooling, evaporate the solvent if used.

  • Collect the solid product and purify by recrystallization if necessary.[12]

Protocol 3: Ultrasound-Assisted Synthesis

This method employs ultrasonic waves to promote the reaction.

Procedure:

  • In an Erlenmeyer flask, dissolve equimolar amounts of the aldehyde and amine in a minimal amount of a suitable solvent like ethanol.[10]

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20 kHz) and temperature for a short period (typically 10-30 minutes).[10]

  • Monitor the reaction's progress via TLC.

  • Upon completion, evaporate the solvent.

  • The resulting solid product can be collected and recrystallized.[10]

Protocol 4: Mechanochemical Synthesis (Grinding)

This solvent-free method involves the physical grinding of reactants.

Procedure:

  • Place equimolar amounts of the solid aldehyde and solid amine in a mortar.[3][11]

  • Add a catalytic amount of an acid, such as acetic acid, if required.[3]

  • Grind the mixture vigorously with a pestle for 10-40 minutes at room temperature.[3][11]

  • The formation of a colored, pasty, or solid mass indicates product formation.

  • Add water to the mixture and stir to precipitate the product fully.[3]

  • Filter the solid, wash it with cold water, and recrystallize from ethanol to obtain the pure Schiff base.[11]

Protocol 5: Synthesis in Aqueous Medium

This environmentally friendly method uses water as the solvent.

Procedure:

  • In a flask, suspend equimolar amounts of the aldehyde and amine in water.[5]

  • Stir the mixture vigorously at room temperature.

  • The reaction is typically complete within 5-22 minutes, with the product precipitating out of the aqueous solution.[5]

  • Collect the solid product by simple filtration.

  • Wash the product with water and dry it. Further purification is often not necessary.[5]

Protocol 6: Natural Acid Catalysis (Lemon Juice)

This green method utilizes a readily available natural acid as a catalyst.

Procedure:

  • Combine the aldehyde and amine in a flask.[6]

  • Add a small amount of fresh lemon juice (e.g., 2 mL) as a catalyst.[13]

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 55°C).[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add crushed ice to the mixture to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.

Visualizing the Process and a Glimpse into Biological Action

To better understand the synthesis and potential applications of Schiff bases, the following diagrams illustrate the general reaction workflow and simplified signaling pathways where these compounds have shown promise.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthesis Methods cluster_process Process cluster_product Product & Purification Aldehyde Aldehyde/Ketone Condensation Condensation Reaction (-H2O) Aldehyde->Condensation Amine Primary Amine Amine->Condensation Conventional Conventional Heating (Reflux) Microwave Microwave Irradiation Ultrasound Ultrasound Irradiation Grinding Mechanochemical (Grinding) Aqueous Aqueous Medium SchiffBase Schiff Base (Imine) Condensation->SchiffBase Purification Purification (Filtration, Recrystallization) SchiffBase->Purification

Caption: Comparative workflow of Schiff base synthesis.

Schiff bases are of significant interest in drug development, particularly for their anticancer and antimicrobial properties.

Anticancer_Pathway cluster_mitochondria Mitochondrial Dysfunction cluster_ampk_mtor AMPK/mTOR Pathway SchiffBase Schiff Base Compound ComplexI Mitochondrial Complex I SchiffBase->ComplexI Inhibits ATP Reduced ATP Production ComplexI->ATP Inhibition AMPK AMPK Activation ATP->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits CellGrowth Inhibition of Protein Synthesis & Cell Growth mTOR->CellGrowth Leads to Apoptosis Apoptosis (Cancer Cell Death) mTOR->Apoptosis CellGrowth->Apoptosis

Caption: Anticancer mechanism of certain Schiff bases.[8]

The antimicrobial activity of Schiff bases is often attributed to the azomethine group.

Antimicrobial_Action SchiffBase Schiff Base Azomethine Azomethine Group (-C=N-) SchiffBase->Azomethine Hbond Hydrogen Bonding Azomethine->Hbond CellConstituents Bacterial/Fungal Cell Constituents (e.g., Enzymes, Proteins) CellConstituents->Hbond Disruption Disruption of Normal Cell Processes Hbond->Disruption CellDeath Inhibition of Growth & Cell Death Disruption->CellDeath

Caption: Proposed antimicrobial mechanism of Schiff bases.

References

Unveiling the Potency: A Comparative Guide to the Biological Activity of Schiff Base Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Schiff base metal complexes have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and design of future research endeavors.

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with various metal ions.[1] This coordination often enhances their inherent biological properties, leading to increased antimicrobial, anticancer, and antioxidant activities compared to the free ligands.[1][2] The biological efficacy of these complexes is influenced by the nature of the aldehyde and amine precursors, the type of metal ion, and the overall stereochemistry of the complex.

Comparative Analysis of Biological Activity

To illustrate the comparative biological performance, this guide focuses on three key areas: antimicrobial, anticancer, and antioxidant activities. The following sections present quantitative data from various studies, summarized for ease of comparison.

Antimicrobial Activity

Schiff base metal complexes have demonstrated significant potential in combating a range of bacterial and fungal pathogens. The chelation of the metal to the Schiff base ligand is often credited with enhancing its lipophilicity, thereby facilitating its transport across microbial cell membranes.[3]

The table below summarizes the in vitro antimicrobial activity of selected Schiff base metal complexes against common bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

ComplexOrganismZone of Inhibition (mm)Reference
[Cu(L)Cl₂]Escherichia coli18.5[4]
[Ni(L)Cl₂]Escherichia coli12.0[4]
[Co(L)Cl₂]Escherichia coli10.5[4]
[Zn(L)Cl₂]Escherichia coli13.0[4]
[Cu(L)Cl₂]Staphylococcus aureus20.0[4]
[Ni(L)Cl₂]Staphylococcus aureus14.0[4]
[Co(L)Cl₂]Staphylococcus aureus12.5[4]
[Zn(L)Cl₂]Staphylococcus aureus15.0[4]
[Cu(L)(CH₃OH)₂]Candida albicans18.5[4]
[Ni(L)(CH₃OH)₂]Candida albicans13.0[4]
[Co(L)(CH₃OH)₂]Candida albicans11.0[4]
[Zn(L)(CH₃OH)₂]Candida albicans14.0[4]

L = Schiff base ligand derived from 2-amino-5-chlorobenzophenone and 2-aminophenol

Anticancer Activity

The antiproliferative properties of Schiff base metal complexes are a significant area of research. These compounds can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, and inhibition of key enzymes.[5][6] The cytotoxicity of these complexes is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.

The following table presents the IC₅₀ values of representative Schiff base metal complexes against various human cancer cell lines.

ComplexCell LineIC₅₀ (µM)Reference
[Cu(L¹)]MCF-7 (Breast)10.60[7]
[Pd(L¹)]MCF-7 (Breast)10.60[7]
[VO(L¹)]MCF-7 (Breast)>50[7]
[Cu(L²)]HeLa (Cervical)7.1[6]
[Cisplatin]HeLa (Cervical)7.8[6]
[Co(L³)]HepG-2 (Liver)15.2[7]
[Ni(L³)]HepG-2 (Liver)18.5[7]

L¹, L², L³ represent different Schiff base ligands as described in the cited literature.

Antioxidant Activity

Many Schiff base metal complexes exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals.[8][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with the results expressed as IC₅₀ values.

The table below compares the DPPH radical scavenging activity of several Schiff base metal complexes.

ComplexIC₅₀ (µg/mL)Reference
Schiff Base Ligand (SMK IIf)487.50[10]
[Ni(L)₂]Lower than ligand[11]
[Co(L)₂]Lower than ligand[11]
Ascorbic Acid (Standard)-[10][11]

L = (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antimicrobial activity is determined using the disc diffusion method.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial suspension.

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds against cancer cell lines is typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[5]

DPPH Radical Scavenging Assay

The antioxidant activity is evaluated by the DPPH free radical scavenging method.[10]

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Visualizing the Workflow and Mechanisms

To further clarify the processes involved in the study of Schiff base metal complexes, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway potentially affected by these compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Aldehyde Aldehyde SchiffBase Schiff Base Ligand Aldehyde->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase Complex Schiff Base Metal Complex SchiffBase->Complex Complexation MetalSalt Metal Salt MetalSalt->Complex Characterization Spectroscopic & Analytical Characterization Complex->Characterization Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Complex->Antimicrobial Anticancer Anticancer Assay (e.g., MTT Assay) Complex->Anticancer Antioxidant Antioxidant Assay (e.g., DPPH Assay) Complex->Antioxidant

Caption: Experimental workflow for synthesis and biological evaluation.

Signaling_Pathway Complex Schiff Base Metal Complex CellMembrane Cell Membrane Complex->CellMembrane Cellular Uptake ROS Reactive Oxygen Species (ROS) CellMembrane->ROS DNA DNA Damage CellMembrane->DNA Enzyme Key Cellular Enzymes CellMembrane->Enzyme Apoptosis Apoptosis ROS->Apoptosis DNA->Apoptosis Inhibition Inhibition Enzyme->Inhibition Inhibition->Apoptosis

Caption: Simplified anticancer mechanism of action.

References

Performance Evaluation of 4-(Dimethylamino)-2-hydroxybenzaldehyde in Sensing Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of fluorescent chemosensors. While not typically employed as a standalone sensor, its unique structure, featuring both an electron-donating dimethylamino group and a chelating hydroxy group, makes it an ideal precursor for developing highly sensitive and selective Schiff base probes. These probes have demonstrated significant utility in the detection of various metal ions, which play critical roles in biological and environmental systems. This guide provides a comprehensive comparison of the performance of sensors derived from this compound against other contemporary fluorescent probes, supported by experimental data and detailed protocols.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The primary sensing mechanism for Schiff base probes derived from this compound is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe typically exhibits weak fluorescence due to photoinduced electron transfer (PET) from the electron-rich dimethylamino group to the fluorophore, and/or non-radiative decay through C=N isomerization. Upon binding to a target metal ion, a rigid chelate ring is formed, which inhibits both PET and C=N isomerization. This conformational rigidity minimizes non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.

CHEF_Mechanism cluster_0 Unbound Probe cluster_1 Bound Probe Free_Probe Schiff Base Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Free_Probe->PET Quenching Isomerization C=N Isomerization Free_Probe->Isomerization Quenching Analyte Metal Ion Bound_Probe Probe-Metal Complex (High Fluorescence) Inhibition Inhibition of PET & Isomerization Bound_Probe->Inhibition Analyte->Bound_Probe Binding

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Performance Comparison of Fluorescent Probes

The following tables provide a comparative overview of the performance of Schiff base sensors derived from this compound and other alternative fluorescent probes for the detection of Aluminum (Al³⁺) and Zinc (Zn²⁺) ions.

Table 1: Comparison of Fluorescent Probes for Al³⁺ Detection

Probe Name/ReferencePrecursor/Core StructureLimit of Detection (LOD)Response TimeSolvent SystemKey Features
Schiff Base of 2-hydroxy-1-naphthaldehyde 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline3.23 x 10⁻⁸ MRapidDMSO/H₂O (7:3, v/v)"Turn-on" fluorescence, good stability, wide pH range.[1]
HMPC (2-hydroxy-5-methylbenzylidene)picolinohydrazide3.90 x 10⁻⁸ M (in Ethanol)-Ethanol or AcetonitrileHigh selectivity, pronounced fluorescence enhancement.[2][3][4]
Probe L 2-hydroxy-1-naphthaldehyde and 2-aminoisoindoline-1,3-dione1 ppb (approx. 3.7 x 10⁻⁸ M)-DMSO-H₂O (1:9 v/v)Excellent selective and sensitive "turn-on" response.[5]
ITEC 3,6-imine-triphenylamine-(9-ethyl) carbazole2.19 nmol/L-Ethanol"Turn-on" fluorescence, applicable in living cells.[6]

Table 2: Comparison of Fluorescent Probes for Zn²⁺ Detection

Probe Name/ReferencePrecursor/Core StructureLimit of Detection (LOD)Response TimeSolvent SystemKey Features
Diarylethene with 4-diethylamino-salicylaldehyde 4-diethylamino-salicylaldehyde Schiff base2.6 x 10⁻⁷ M-MethanolReversible complexation, dual-controllable photoswitch.[7]
Benzoyl hydrazine derivative Benzoyl hydrazine0.16 µM-Ethanol-water (9:1, v/v, pH 6.3, 20 mM HEPES)"Off-on" type fluorescent probe.[8]
Probe 2 1,8-naphthalic anhydride with glibenclamide and bis(pyridin-2-ylmethyl)amine47 pM-HEPES buffer with 1% DMSO (pH 7.4)Endoplasmic reticulum-targeted probe.[9]
ZinPyr-1 Zinpyr family--Cell culture mediumSuitable for quantification of free zinc in mammary cells.[10]

Experimental Protocols

Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general method for synthesizing a Schiff base fluorescent probe from this compound and an amine.

Materials:

  • This compound

  • An appropriate primary amine (e.g., 2-aminoethanol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve an equimolar amount of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product under vacuum.

  • Characterize the synthesized probe using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Fluorescent Titration for Metal Ion Sensing

This protocol outlines a general procedure for evaluating the sensing performance of the synthesized Schiff base probe towards a target metal ion.

Materials:

  • Synthesized Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent)

  • Buffer solution (e.g., HEPES buffer in a water/organic solvent mixture)

  • Fluorometer with cuvettes

Procedure:

  • Prepare a dilute solution of the Schiff base probe (e.g., 10 µM) in the chosen buffer system in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a specific time (response time).

  • Record the fluorescence emission spectrum after each addition.

  • Observe the changes in fluorescence intensity. For a "turn-on" sensor, the intensity will increase with increasing metal ion concentration.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration and compare the fluorescence response.

  • The limit of detection (LOD) can be calculated from the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus metal ion concentration at low concentrations.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_sensing Sensing Experiment Reactants This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Filtration & Washing Reaction->Purification Characterization Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Characterization Probe_Solution Prepare Probe Solution in Buffer Characterization->Probe_Solution Synthesized Probe Titration Incremental Addition of Metal Ion Probe_Solution->Titration Measurement Fluorescence Measurement Titration->Measurement Analysis Data Analysis (LOD, Selectivity) Measurement->Analysis

Caption: General experimental workflow for synthesis and sensing.

Conclusion

This compound is a highly valuable and versatile precursor for the development of Schiff base fluorescent probes. The ease of its condensation reaction with various amines allows for the facile synthesis of a diverse library of sensors with tunable properties. The resulting probes often exhibit excellent "turn-on" fluorescence responses to specific metal ions, driven by the Chelation-Enhanced Fluorescence mechanism. As demonstrated in the comparative data, sensors derived from this aldehyde scaffold can achieve low limits of detection and high selectivity, making them powerful tools for researchers, scientists, and drug development professionals in a wide range of applications, from environmental monitoring to cellular imaging. The continued exploration of new Schiff base structures originating from this compound holds significant promise for the future of fluorescent sensing technology.

References

A Comparative Guide to Coumarin-Based Fluorescent Probes: Illuminating Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the success of experimental outcomes. Among the diverse arsenal of fluorescent molecules, coumarin-based probes have emerged as a versatile and powerful class of tools for elucidating complex biological processes. Their popularity stems from their adaptable and tunable photophysical properties, which can be finely modified through structural alterations to the core coumarin scaffold.[1] This guide provides an objective comparison of the performance of various coumarin-based fluorescent probes with other alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe is fundamentally determined by its photophysical characteristics. Coumarin and its derivatives offer a wide spectrum of properties, from high quantum yields to sensitivity to microenvironmental changes.[2][] The following tables summarize key quantitative data for a selection of coumarin derivatives and other commonly used fluorophores to facilitate a direct comparison.

Photophysical Properties of Coumarin Derivatives
CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
3-Benzoyl-7-hydroxy-2H-chromen-2-one350 - 353[1]--Low (quenching observed)DMF, DMSO[1]
7-Hydroxycoumarin (Umbelliferone)326[1]455-460[1]129-1340.08[1]Ethanol
4-Methylumbelliferone360450900.59Ethanol
7-Amino-4-methylcoumarin (AMC)3504501000.63Water
7-(Diethylamino)coumarin-3-carboxylic acid423472490.73Ethanol
Comparative Photostability of Coumarin Probes

The susceptibility of a fluorophore to photobleaching is a critical consideration for applications requiring prolonged or intense illumination.[4] The photobleaching quantum yield (φb) represents the probability that an excited fluorophore will undergo irreversible photochemical destruction; a lower value indicates higher photostability.[4]

Coumarin ProbePhotobleaching Quantum Yield (φb)
Coumarin 1204.3 x 10⁻⁴[4]
Coumarin 3071.8 x 10⁻³[4]
Coumarin 1024.3 x 10⁻⁴[4]
Coumarin 391.2 x 10⁻³[4]
Carbostyril 1241.4 x 10⁻³[4]

Note: Photostability can be significantly influenced by the solvent and the presence of oxygen. The data presented were obtained in aqueous solutions.[4]

Coumarin vs. Other Common Fluorophores
FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Coumarin~350-450[5]~400-550[5]0.50 - 0.95[5]~10,000 - 46,000[5]
Fluorescein (FITC)~494~5180.92~80,000
Cyanine3 (Cy3)~550~5700.15~150,000
Cyanine5 (Cy5)~649~6700.28~250,000
Tetramethylrhodamine (TMR)~555~5800.45~95,000

Applications and Signaling Pathways

The structural versatility of the coumarin scaffold allows for the rational design of probes that can selectively target and report on a wide array of cellular components and events.[2] Key applications include the detection of metal ions, reactive oxygen species (ROS), and changes in the microenvironment such as viscosity and polarity.[2][6]

Metal Ion Detection

Coumarin-based fluorescent probes have been extensively developed for the sensitive and selective detection of various metal ions.[6] Many probes designed for copper (II) ions operate on a chelation-enhanced quenching (CHEQ) mechanism.[6] In its free state, the probe is fluorescent. Upon binding of a paramagnetic Cu²⁺ ion, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.[6]

CHEQ_Mechanism Probe Fluorescent Coumarin Probe Complex Non-fluorescent Complex Probe->Complex Binding Cu2_ion Cu²⁺ Cu2_ion->Complex

Chelation-Enhanced Quenching (CHEQ) mechanism for Cu²⁺ detection.
Reactive Oxygen Species (ROS) Detection

Coumarin-based probes provide a sensitive means for detecting various ROS, which are implicated in cellular signaling and a number of diseases.[6] A common design strategy for hydrogen peroxide (H₂O₂) probes involves the use of a boronate ester as a recognition site.[6][7] In the presence of H₂O₂, the boronate is oxidatively cleaved, releasing the highly fluorescent coumarin fluorophore in a "turn-on" response.[6]

ROS_Detection Probe Non-fluorescent Probe (Coumarin-Boronate) Product Fluorescent Coumarin Probe->Product Oxidative Cleavage H2O2 H₂O₂ H2O2->Product

Signaling pathway for a 'turn-on' H₂O₂ probe.
Enzyme Activity Detection

Coumarin-based probes are valuable tools for studying enzyme activity, such as that of monoamine oxidases (MAOs), which are implicated in various neurological disorders.[1] Probes can be designed as non-fluorescent substrates for a specific enzyme. Upon enzymatic conversion, a highly fluorescent product is released, leading to a "turn-on" fluorescence signal that is proportional to the enzyme's activity.[1]

Enzyme_Activity_Workflow Substrate Non-fluorescent Coumarin Substrate Enzyme Enzyme (e.g., MAO) Substrate->Enzyme Binding Product Highly Fluorescent Product Enzyme->Product Catalysis Detection Measure Fluorescence Intensity Product->Detection

Workflow for detecting enzyme activity using a turn-on coumarin probe.

Experimental Protocols

To ensure the accurate and reproducible evaluation of fluorescent probes, standardized experimental protocols are essential.

General Protocol for Live-Cell Staining
  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.[2]

  • Staining Solution Preparation: Prepare a stock solution of the coumarin-based probe in anhydrous Dimethyl Sulfoxide (DMSO).[2] Dilute the stock solution to the desired final concentration in pre-warmed serum-free or complete culture medium. The optimal concentration should be determined empirically for each probe and cell line.[2]

  • Cell Staining: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator.[2]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.[2]

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative.[1]

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent probe is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1]

  • Standard Selection: Choose a standard with an absorption profile similar to the test compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-Vis region.[1]

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[1]

  • Spectroscopic Measurements: Measure the absorbance at the excitation wavelength and the integrated fluorescence emission intensity for each solution.[1]

  • Calculation: The quantum yield (Φ_x) of the test compound is calculated using the following equation: Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (η_x² / η_s²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • The subscripts 'x' and 's' refer to the test compound and the standard, respectively.[1]

Determination of Photobleaching Quantum Yield
  • Sample Preparation: Prepare a solution of the coumarin probe in an aqueous buffer within a quartz cuvette.[4]

  • Instrumentation Setup: Use a spectrofluorometer equipped with a continuous wave laser for excitation. The fluorescence emission is detected by a photomultiplier tube.[4]

  • Irradiation and Monitoring: The sample is continuously irradiated at its absorption maximum, and the fluorescence intensity is monitored over time.[4]

  • Data Analysis: The photobleaching quantum yield (φb) is determined from the initial rate of fluorescence decay and the initial fluorescence intensity, along with the photon flux of the excitation light.[4]

Comparative Evaluation Workflow

The objective comparison of fluorescent probes requires a systematic experimental workflow to ensure that observed differences in performance are due to the intrinsic properties of the molecules and not experimental artifacts.[1]

Comparative_Evaluation_Workflow Start Select Probes for Comparison Photophysical Characterize Photophysical Properties (λex, λem, ΦF, ε) Start->Photophysical Photostability Determine Photobleaching Quantum Yield (φb) Start->Photostability InVitro In Vitro Assay (e.g., Enzyme Activity, Ion Titration) Photophysical->InVitro Cellular Live-Cell Imaging (Staining, Localization, Cytotoxicity) Photostability->Cellular Data Data Analysis and Comparison InVitro->Data Cellular->Data Conclusion Select Optimal Probe Data->Conclusion

A logical workflow for the comparative evaluation of fluorescent probes.

Conclusion

Coumarin-based fluorescent probes represent a cornerstone in the toolkit of modern cell biology and drug discovery. Their chemical tractability allows for the development of a vast array of sensors tailored for specific analytes and biological questions. While some derivatives, such as 3-benzoyl-7-hydroxy-2H-chromen-2-one, exhibit limited utility due to fluorescence quenching, strategic chemical modifications have yielded a plethora of high-performance probes with bright fluorescence and tailored properties.[1] Researchers should carefully consider the quantitative data presented in this guide to select the most appropriate coumarin-based probe for their experimental needs, balancing factors such as brightness, photostability, and analyte specificity to achieve clear and reliable results.

References

Structural comparison of different benzocoumarin analogues for bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of various benzocoumarin analogues, highlighting their structural differences and performance in bioimaging applications. This document summarizes key photophysical data, details experimental protocols, and visualizes relevant biological pathways to aid in the selection of optimal fluorescent probes.

Benzocoumarins, a class of π-extended coumarin derivatives, have garnered significant attention in the field of bioimaging due to their tunable photophysical properties, including high quantum yields, large Stokes shifts, and excellent photostability.[1] Structural modifications to the benzocoumarin scaffold, particularly at the 3-, 6-, and 7-positions, allow for the development of probes with tailored excitation and emission profiles, making them suitable for a wide range of applications from organelle staining to the detection of specific enzymatic activities. This guide will delve into a structural comparison of different benzocoumarin analogues, presenting their performance data and the experimental methodologies for their application.

Structural Comparison and Photophysical Properties

The fusion of an additional benzene ring to the coumarin core to form benzocoumarins results in a red-shift of both absorption and emission spectra compared to their parent coumarin counterparts. The position of this fused ring, along with substitutions on the core structure, significantly influences the photophysical characteristics of the resulting analogue. The most common isomers are benzo[f]coumarin, benzo[g]coumarin, and benzo[h]coumarin.

Electron-donating groups, such as amino or hydroxyl groups, at the 7-position and electron-withdrawing groups at the 3-position generally lead to a larger Stokes shift and higher quantum yields, which are desirable properties for bioimaging probes to minimize self-quenching and improve signal-to-noise ratios.

Below is a comparative table summarizing the photophysical properties of representative benzocoumarin analogues.

Compound/AnalogueSubstituentsExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Solvent
Phenylcoumarin Derivatives
7-(N,N-diethylamino)-3-phenylcoumarin-3-carboxylate7-NEt2, 3-Ph-COOR420-460460-504~40-44HighAcetonitrile[2]
7-morpholino-3-phenylcoumarin-3-carboxylate7-morpholino, 3-Ph-COOR---No fluorescenceChloroform[2]
Cyanophenylbenzocoumarin Derivatives
Analogue 9c[2]Varies-546--Ethanol[2]
Analogue 9b[2]Varies---0.70Ethanol[2]
Analogue 9d[2]Varies---0.80Ethanol[2]
Analogue 9e[2]Varies---0.74Ethanol[2]
Benzo[g]coumarin Derivatives
Unsubstituted Benzo[g]coumarinNone-445>1400.61-0.67-[3]
Donor-Acceptor Substituted Benzo[g]coumarinVaries-570---[3]
3-(4-aminophenyl)-coumarin Derivatives
Compound 4m[4]Varies-----[4]
Compound 4k[4]Varies-----[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of benzocoumarin probes in bioimaging. Below are representative protocols for mitochondrial staining and caspase-3 activity assays.

Protocol for Live-Cell Mitochondrial Staining

This protocol describes the general steps for staining mitochondria in live cells using a benzocoumarin-based probe. Optimization of probe concentration and incubation times is recommended for different cell lines and experimental conditions.

Materials:

  • Mitochondria-targeted benzocoumarin probe (e.g., Mito-Benzocoumarin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom imaging dishes to 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the Mito-Benzocoumarin probe in anhydrous DMSO.

  • Staining Solution: On the day of imaging, dilute the stock solution in pre-warmed complete culture medium to a final working concentration of 100-500 nM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.[5][6][7][8]

Protocol for Caspase-3 Activity Assay using a Benzocoumarin-Based FRET Probe

This protocol outlines the steps for measuring caspase-3 activity in apoptotic cells using a fluorometric assay with a benzocoumarin-based FRET substrate.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Benzocoumarin-based Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Induction of Apoptosis: Treat cells with an appropriate apoptosis-inducing agent to activate caspases. Include an untreated control group.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a cold lysis buffer. Incubate on ice for 10 minutes.

  • Prepare Cell Lysate: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Reaction Setup: In a 96-well black microplate, add 50 µL of cell lysate to each well.

  • Prepare Reaction Buffer: Prepare a 2X Reaction Buffer containing DTT.

  • Add Substrate: Add 5 µL of the Caspase-3 substrate (e.g., Ac-DEVD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at approximately 400 nm and emission at approximately 505 nm.[9][10][11][12][13] The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3.

Visualization of Signaling Pathways

Benzocoumarin analogues can be designed as "smart" probes that respond to specific enzymatic activities within a signaling cascade, providing a powerful tool for visualizing these dynamic processes.

Caspase-3 Activation in Apoptosis

The activation of caspase-3 is a key event in the apoptotic pathway. A benzocoumarin-based FRET probe can be used to monitor this activity. The probe consists of a benzocoumarin fluorophore and a quencher, separated by a peptide linker containing the caspase-3 recognition sequence (DEVD). In the intact probe, the fluorescence of the benzocoumarin is quenched. Upon apoptosis induction, active caspase-3 cleaves the DEVD sequence, leading to the separation of the fluorophore and quencher, and a subsequent increase in fluorescence.

Caspase3_Activation cluster_probe Benzocoumarin FRET Probe Apoptotic_Stimulus Apoptotic Stimulus Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 activates Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 cleavage Probe_Intact Intact Probe (Non-fluorescent) Active_Caspase3->Probe_Intact cleaves DEVD sequence Probe_Cleaved Cleaved Probe (Fluorescent) Probe_Intact->Probe_Cleaved

Caspase-3 activation and probe cleavage.
Experimental Workflow for Bioimaging

The general workflow for utilizing benzocoumarin analogues in cellular imaging involves several key steps, from probe preparation to image acquisition and analysis.

Bioimaging_Workflow start Start cell_culture Cell Culture start->cell_culture probe_prep Probe Preparation (Stock Solution in DMSO) cell_culture->probe_prep staining Cell Staining (Incubation with Probe) probe_prep->staining washing Washing (Remove excess probe) staining->washing imaging Fluorescence Microscopy (Image Acquisition) washing->imaging analysis Image Analysis imaging->analysis end End analysis->end

General workflow for cellular imaging.

By providing a combination of quantitative data, detailed protocols, and visual representations of underlying biological processes, this guide aims to facilitate the informed selection and application of benzocoumarin analogues for cutting-edge bioimaging research.

References

A Comparative Guide to Catalysts in Benzaldehyde Synthesis: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, necessitates the use of efficient and selective catalysts. This guide provides an objective comparison of various catalytic systems for benzaldehyde synthesis, supported by experimental data and detailed protocols.

The selective oxidation of benzyl alcohol to benzaldehyde is a foundational transformation in organic chemistry. The ideal catalyst for this process should exhibit high conversion of the starting material, exceptional selectivity towards the desired aldehyde product (minimizing over-oxidation to benzoic acid), and high turnover numbers, all while operating under mild and environmentally benign conditions. This guide evaluates the performance of several prominent classes of catalysts, including those based on palladium, cobalt, and gold.

Performance Comparison of Catalysts

The efficiency of different catalysts in the selective oxidation of benzyl alcohol to benzaldehyde is summarized in the table below. It is important to note that reaction conditions such as temperature, pressure, solvent, and reaction time can significantly influence the catalytic performance, and direct comparisons should be made with consideration of these variables.

Catalyst SystemSupport/LigandOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)TONTOF (h⁻¹)Reference
Palladium-Based
Pd-FeTiO₂H₂/O₂ (in situ H₂O₂)500.5->99---[1]
PdActivated CarbonO₂80-~95~95~90--[2][3]
Cobalt-Based
Co₁/NCN-doped CarbonO₂--95.2>99~95--N/A
Co(II) acetylacetonate-O₂/Acetaldehyde80-180------[4]
Gold-Based
AuNPs@zeoliteZeoliteO₂--42.4>99~42--N/A
--INVALID-LINK--Spherical ORMOSILO₂10020386625--N/A

Note: '-' indicates data not available in the cited sources. TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on specific reaction conditions and catalyst loading, and are not always reported.

Experimental Protocols

Detailed methodologies for the synthesis and application of representative catalysts are provided below.

Palladium-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol is adapted from studies on palladium nanoparticles supported on activated carbon.[2][3]

Catalyst Preparation (e.g., Pd on Activated Carbon):

  • Activated carbon is pre-treated to introduce surface oxygen groups.

  • An aqueous solution of a palladium precursor (e.g., H₂PdCl₄) is added to a slurry of the activated carbon support.

  • The mixture is stirred for several hours to ensure uniform deposition of the palladium precursor.

  • A reducing agent (e.g., NaBH₄) is slowly added to the mixture to reduce the palladium ions to metallic palladium nanoparticles.

  • The resulting catalyst is filtered, washed thoroughly with deionized water, and dried under vacuum.

Catalytic Oxidation Reaction:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, the Pd/C catalyst is suspended in a suitable solvent (e.g., toluene or solvent-free).

  • Benzyl alcohol is added to the suspension.

  • The flask is purged with oxygen, and an oxygen balloon is attached to maintain an oxygen atmosphere.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated by filtration, and the product, benzaldehyde, is isolated from the filtrate by distillation or column chromatography.

Cobalt-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol describes a general procedure for using a homogeneous cobalt catalyst with a co-reductant.[4]

Catalytic Oxidation Reaction:

  • A pressure reactor is charged with toluene (as a solvent), benzyl alcohol, a cobalt catalyst (e.g., cobalt(II) acetylacetonate), and an aliphatic aldehyde (e.g., acetaldehyde) as a co-reductant.

  • The reactor is sealed and pressurized with a molecular oxygen-containing gas (e.g., air or pure O₂).

  • The reaction mixture is heated to a temperature in the range of 80-180 °C with vigorous stirring.

  • The molar ratio of toluene to aldehyde and oxygen to aldehyde are critical parameters to be controlled.

  • After the reaction, the mixture is cooled, and the products are analyzed by GC to determine conversion and selectivity.

  • Benzaldehyde can be purified from the reaction mixture by fractional distillation.

Gold Nanoparticle-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol outlines the synthesis of gold nanoparticles and their use in the catalytic oxidation of benzyl alcohol.

Synthesis of Gold Nanoparticles (Turkevich method):

  • A solution of hydrogen tetrachloroaurate(III) (HAuCl₄) in deionized water is brought to a boil with vigorous stirring.

  • A solution of sodium citrate is quickly added to the boiling HAuCl₄ solution.

  • The solution will change color from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • The solution is kept boiling for a few more minutes and then allowed to cool to room temperature.

Immobilization of Gold Nanoparticles on a Support (e.g., Zeolite):

  • The desired support material (e.g., zeolite) is suspended in the colloidal gold solution.

  • The suspension is stirred for a prolonged period to allow for the adsorption and immobilization of the gold nanoparticles onto the support surface.

  • The supported catalyst is then collected by centrifugation or filtration, washed, and dried.

Catalytic Oxidation Reaction:

  • The supported gold nanoparticle catalyst is dispersed in an aqueous medium or a suitable solvent.

  • Benzyl alcohol is added to the catalyst suspension.

  • The reaction vessel is pressurized with oxygen.

  • The mixture is heated and stirred at the desired reaction temperature.

  • Product formation is monitored over time using appropriate analytical techniques.

  • After the reaction, the catalyst is separated, and the benzaldehyde is extracted from the aqueous phase using an organic solvent.

Reaction Pathways and Mechanisms

The selective oxidation of benzyl alcohol to benzaldehyde over metal catalysts generally proceeds through a series of steps involving the activation of the alcohol and the oxidant. The following diagrams illustrate a generalized experimental workflow and a plausible reaction pathway.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Purification Catalyst_Synthesis Catalyst Synthesis Characterization Characterization (XRD, TEM, etc.) Catalyst_Synthesis->Characterization Catalyst Catalyst Characterization->Catalyst Reactants Reactants (Benzyl Alcohol, Oxidant) Reaction_Vessel Reaction Setup Reactants->Reaction_Vessel Catalyst->Reaction_Vessel Monitoring Reaction Monitoring (GC, TLC) Reaction_Vessel->Monitoring Separation Catalyst Separation Monitoring->Separation Purification Product Purification Separation->Purification Final_Product Final_Product Purification->Final_Product Benzaldehyde

Caption: A generalized workflow for the catalytic synthesis of benzaldehyde.

Reaction_Pathway cluster_0 Catalytic Cycle Start Benzyl Alcohol + Catalyst Adsorption Adsorption of Alcohol on Catalyst Surface Start->Adsorption Activation Alcohol Activation (e.g., O-H bond cleavage) Adsorption->Activation Oxidation Oxidative Dehydrogenation (C-H bond cleavage) Activation->Oxidation + Oxidant Desorption Desorption of Benzaldehyde Oxidation->Desorption Catalyst_Regen Catalyst Regeneration Desorption->Catalyst_Regen - Benzaldehyde Over_Oxidation Benzoic Acid (Byproduct) Desorption->Over_Oxidation Further Oxidation Catalyst_Regen->Start Active Catalyst

Caption: A simplified reaction pathway for the catalytic oxidation of benzyl alcohol.

References

Benchmarking the photophysical properties of novel fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Benchmarking Novel Fluorophores

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of fluorescence-based experiments.[1] Novel fluorophores are continuously being developed, offering potential improvements in brightness, stability, and functionality.[2][3][4] An objective comparison of their photophysical properties against established alternatives is essential for making informed decisions. This guide provides a framework for benchmarking new fluorophores, complete with comparative data and detailed experimental protocols.

Understanding Fluorescence: The Jablonski Diagram

The fundamental processes of fluorescence, including the absorption of light and the subsequent emission of a photon, are best illustrated by a Jablonski diagram.[5][6] This energy diagram shows the electronic and vibrational states of a molecule and the transitions between them.[7][8] When a fluorophore absorbs a photon, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂).[9] Following rapid internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state, the electron returns to the ground state, emitting a photon in the process known as fluorescence.[10]

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State s0 S₀ (Ground State) s1 S₁ s2 S₂ s0_vib s2_vib1 s0_vib:n->s2_vib1:w Absorption s1_vib0 s1_vib0:s->s0_vib:n Fluorescence t1_vib0 s1_vib0->t1_vib0 Intersystem Crossing s1_vib1 s1_vib2 s1_vib2->s1_vib0 Vibrational Relaxation s2_vib0 s2_vib1->s1_vib2 Internal Conversion t1 T₁ t1_vib0:s->s0_vib:n Phosphorescence

Caption: A simplified Jablonski diagram illustrating key photophysical transitions.

Key Photophysical Properties for Benchmarking

A comprehensive evaluation of a novel fluorophore involves quantifying several key performance indicators. These properties dictate the fluorophore's suitability for specific applications.

  • Molar Extinction Coefficient (ε): This parameter measures how strongly a fluorophore absorbs light at a specific wavelength.[11][12] A higher extinction coefficient leads to greater light absorption and, consequently, brighter fluorescence, making it a crucial factor for overall brightness.

  • Fluorescence Quantum Yield (Φf): The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[10][13] A value closer to 1 indicates that a high fraction of absorbed photons are converted into fluorescent light, signifying a very efficient fluorophore.

  • Fluorescence Lifetime (τ): This is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[14][15] It is an intrinsic property sensitive to the fluorophore's molecular environment but independent of its concentration.[14]

  • Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light.[1][16] High photostability is critical for applications requiring long or intense illumination, such as live-cell imaging.[1] It is often quantified by the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value.[16][17]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em). A larger Stokes shift is generally desirable as it facilitates the separation of the emission signal from the excitation light, improving the signal-to-noise ratio.

Comparative Data of Common Fluorophore Classes

Direct comparison of photophysical properties across different studies can be challenging due to variations in experimental conditions.[1][18] However, compiling representative data provides a valuable benchmark for evaluating novel compounds. The following table summarizes typical properties for several widely used fluorophore families.

Fluorophore ClassExample Dyeλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)Relative Photostability
Fluorescein FITC~490~520~75,0000.3 - 0.9Low[1]
Rhodamine TRITC~550~575~95,0000.2 - 0.4Moderate
Cyanine Cy3~550~570~150,000~0.15Moderate to High[1]
Cyanine Cy5~649~670~250,000~0.27Moderate to High
Alexa Fluor Alexa Fluor 488~495~519~71,000~0.92Very High[1]
Alexa Fluor Alexa Fluor 647~650~668~239,000~0.33Very High
Novel Probes Compound XTBDTBDTBDTBDTBD

Note: Values are approximate and can vary significantly with the molecular environment (e.g., solvent, pH, conjugation to a biomolecule).

Experimental Protocols

Accurate characterization of a novel fluorophore requires standardized and reproducible experimental protocols.

Molar Extinction Coefficient Determination

This protocol uses spectrophotometry to determine the molar extinction coefficient based on the Beer-Lambert law (A = εcl).[11][12]

Methodology:

  • Sample Preparation: Prepare a stock solution of the fluorophore in a suitable solvent with a precisely known concentration. Create a series of dilutions from the stock solution.

  • Spectrophotometry: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).[11]

  • Data Analysis: Plot absorbance (A) versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.[19]

Fluorescence Quantum Yield Determination (Relative Method)

The relative method is most common and involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[10][20][21]

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the novel fluorophore.

  • Sample Preparation: Prepare a series of dilute solutions of both the standard and the novel fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.

  • Data Acquisition: Using a spectrofluorometer, record the absorption and fluorescence emission spectra for each solution. The excitation wavelength should be the same for both the sample and the standard.[10]

  • Data Analysis: Integrate the area under the fluorescence emission curve for both the sample and the standard. The quantum yield of the unknown (Φ_x) is calculated using the following equation[10]:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts x and st denote the unknown sample and the standard, respectively.[10]

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[14][22]

Methodology:

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., laser diode), a sensitive single-photon detector, and timing electronics.[22]

  • Data Acquisition: The sample is excited by the pulsed light source. The electronics measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.[22]

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ).

Photostability Assessment

This protocol measures the photobleaching half-life (t₁/₂) under specific illumination conditions.[16]

Methodology:

  • Sample Preparation: Immobilize the fluorophore on a microscope slide or within a sample holder to prevent movement.

  • Microscopy Setup: Use a fluorescence microscope with a stable, continuous-wave light source (e.g., a laser) and a sensitive detector.

  • Time-Lapse Imaging: Continuously illuminate a defined region of interest (ROI) with constant excitation power.[1] Acquire images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis: Measure the mean fluorescence intensity within the ROI for each image. Plot the normalized intensity against time. The time at which the intensity drops to 50% of its initial value is the photobleaching half-life.[23]

Visualizing the Benchmarking Process

A systematic workflow is crucial for the comprehensive characterization of novel fluorophores.

Workflow cluster_synthesis cluster_characterization Photophysical Characterization cluster_analysis cluster_application synthesis Fluorophore Synthesis or Acquisition abs Absorbance Spectroscopy synthesis->abs Determine λ_abs lt Lifetime Measurement (TCSPC) synthesis->lt ps Photostability Assay synthesis->ps em Emission Spectroscopy abs->em Excite at λ_abs qy Quantum Yield Measurement abs->qy data Compile Data Table abs->data em->qy em->data qy->data lt->data ps->data comp Benchmark vs. Alternatives data->comp app Cellular Imaging or Assay Development comp->app FRET Excitation Excitation Light Donor Donor Fluorophore Excitation->Donor 1. Absorption Acceptor Acceptor Fluorophore Donor->Acceptor 2. Energy Transfer (non-radiative) Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence (No FRET) Acceptor_Emission Acceptor Emission (Sensitized) Acceptor->Acceptor_Emission 3. Fluorescence (FRET Occurs)

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 4-(Dimethylamino)-2-hydroxybenzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Disposal Overview

This compound is categorized as a chemical that requires careful handling and disposal due to its potential hazards. Based on available safety data for structurally similar compounds, it is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

General Disposal Principle: The primary method for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[6][7][8][9] Do not mix with other waste materials, and ensure it is stored in its original or a suitably labeled container prior to disposal.

Spill and Contamination Procedures

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

For dry spills:

  • Avoid generating dust.[6]

  • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][7]

  • Clean the affected area thoroughly.

For wet spills or solutions:

  • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect the absorbed material and place it in a sealed, labeled container for disposal.[6]

  • Wash the spill area with soap and water, preventing runoff from entering drains.[6]

If drains or waterways become contaminated, notify emergency services immediately.[6]

Quantitative Disposal Data

No specific quantitative data, such as concentration limits for different disposal methods, for this compound was available in the reviewed resources. As a general rule, all quantities of this chemical and its containers should be treated as hazardous waste.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral SDS Guidelines[6][7][8]
Disposal Route Approved Waste Disposal PlantGeneral SDS Guidelines[6][7][8][9]
Container Disposal Handle as product itselfGeneral SDS Guidelines

Experimental Protocols for Disposal

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 On-Site Chemical Management A Unused/Waste This compound B Is the container empty? A->B C Triple rinse with appropriate solvent B->C Yes G Segregate waste material B->G No D Collect rinsate as hazardous waste C->D E Deface label on empty container D->E F Dispose of container with non-hazardous lab glass E->F H Store in a labeled, sealed, and appropriate container G->H I Arrange for pickup by certified hazardous waste disposal service H->I

Disposal workflow for this compound.

Disclaimer: This information is based on general principles of chemical waste disposal and data from similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 41602-56-6) with detailed disposal instructions was not found in the conducted search. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for 4-(Dimethylamino)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Dimethylamino)-2-hydroxybenzaldehyde (CAS No. 41602-56-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][4]

  • H302: Harmful if swallowed (as indicated by 66.7% of GHS classifications).[1]

Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety goggles with side shields or a face shieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use. Change gloves immediately if contaminated.
Lab coat or chemical-resistant apronWear appropriate protective clothing to prevent skin exposure.
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling large quantities. Use in a well-ventilated area, preferably a chemical fume hood.

Quantitative Safety Data

PropertyValueSource
CAS Number 41602-56-6[1][5][6]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Physical Form Solid
Hazard Codes H315, H319, H335, (H302)[1][2][4]
Precautionary Codes P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501[1][3]

Step-by-Step Handling and Storage Protocol

Engineering Controls:
  • Always work in a well-ventilated area. A certified chemical fume hood is strongly recommended.

  • Ensure eyewash stations and safety showers are readily accessible and have been recently tested.

Handling Procedure:
  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.

  • During Use: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3] Clean the work area and decontaminate any equipment used.

Storage:
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture and air exposure.[4]

  • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency and Disposal Plans

First Aid Measures:
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response:
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Clean-up: Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:
  • Dispose of unused product and contaminated waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

  • Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain or into the environment.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh & Dispense Chemical (Avoid Dust Generation) C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Equipment & Workspace E->F Experiment Complete G Store Chemical Properly (Cool, Dry, Tightly Sealed) F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Segregate Hazardous Waste H->J K Label Waste Container J->K L Dispose via Approved Channels K->L

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.